Phthalimide-PEG2-Boc
Description
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Properties
IUPAC Name |
tert-butyl N-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-8-9-23-10-11-24-19-14(20)12-6-4-5-7-13(12)15(19)21/h4-7H,8-11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGKUAZURGJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phthalimide-PEG2-Boc: A Comprehensive Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the chemical properties, synthesis, and reactivity of Phthalimide-PEG2-Boc, a heterobifunctional linker of significant interest to researchers, scientists, and drug development professionals. This document outlines its core chemical attributes, provides detailed experimental protocols for its modification, and presents logical workflows for its application in complex molecular synthesis.
Core Chemical Properties
This compound, with the CAS number 1596368-98-7, is a versatile chemical tool widely utilized in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates three key functional components: a phthalimide (B116566) group, a hydrophilic di(ethylene glycol) (PEG2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination allows for the sequential and controlled introduction of different molecular entities, making it a valuable building block in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative data for this compound.
| Chemical Identifier | Value |
| IUPAC Name | tert-butyl (2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethyl)carbamate |
| CAS Number | 1596368-98-7 |
| Molecular Formula | C₁₇H₂₂N₂O₆[3] |
| Molecular Weight | 350.37 g/mol [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOC(=O)NC(C)(C)C |
| Physical & Chemical Properties | Description |
| Appearance | Predicted to be a white to off-white solid or a viscous oil. |
| Solubility | Predicted to be soluble in a range of organic solvents. The phthalimide group contributes to solubility in solvents like acetone, ethyl acetate (B1210297), and acetonitrile (B52724).[6][7] The PEG linker and Boc group enhance solubility in polar aprotic solvents such as DMSO and DMF, as well as chlorinated solvents like dichloromethane (B109758) (DCM).[8] |
| Stability | The phthalimide group is stable under acidic conditions but can be cleaved by bases and hydrazinolysis.[9] The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions (e.g., TFA, HCl).[4][10] The ether linkages in the PEG chain are generally stable. |
| Storage | For long-term storage, it is recommended to keep the compound at -20°C. For short-term, 4°C is acceptable.[11][12] Shipped at ambient temperature.[3] |
Experimental Protocols
The utility of this compound lies in the selective deprotection of its two terminal functionalities. The following protocols are generalized procedures based on established methods for the deprotection of phthalimide and Boc groups and a plausible synthetic route.
Synthesis of this compound
A common method for the synthesis of N-substituted phthalimides is the Gabriel synthesis or a variation thereof.[9][13] A plausible route for the synthesis of this compound involves the reaction of potassium phthalimide with a suitable Boc-protected amino-PEG2 electrophile or the reaction of phthalic anhydride (B1165640) with Boc-NH-PEG2-amine.[14]
Materials:
-
Phthalic anhydride
-
Boc-NH-PEG2-amine
-
Glacial acetic acid or another suitable solvent like DMF
-
Dean-Stark trap (optional, for azeotropic removal of water)
-
Heating mantle and condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Boc-NH-PEG2-amine and a molar equivalent of phthalic anhydride in a suitable solvent (e.g., glacial acetic acid).
-
Heat the reaction mixture to reflux (typically 120-140°C) for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound.
Deprotection of the Phthalimide Group
The phthalimide group can be removed to liberate a primary amine, most commonly using hydrazine (B178648). An alternative, milder method employs sodium borohydride (B1222165).[15][16]
Method A: Hydrazinolysis [1] Materials:
-
Phthalimide-protected PEG compound
-
Tetrahydrofuran (THF) or another suitable solvent like Ethanol or DMF
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Chloroform (B151607) or Dichloromethane for extraction
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the phthalimide-protected PEG compound (1 equivalent) in THF.
-
Slowly add an excess of aqueous hydrazine (e.g., 40 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 4-12 hours. A precipitate of phthalhydrazide (B32825) will form.
-
Remove the solvent by rotary evaporation.
-
Add water to the residue and extract the aqueous phase three times with chloroform or dichloromethane.
-
Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure to afford the pure amine.
Method B: Reductive Deprotection [16] Materials:
-
Phthalimide-protected compound
-
2-propanol
-
Sodium borohydride (NaBH₄)
-
Acetic acid
Procedure:
-
Dissolve the phthalimide-protected compound in 2-propanol.
-
Add an excess of sodium borohydride in portions and stir the mixture.
-
After the reduction is complete (monitored by TLC), carefully add acetic acid to quench the excess NaBH₄ and facilitate the release of the primary amine.
-
The product can then be isolated by extraction and purified by chromatography. This method is particularly useful when other functional groups in the molecule are sensitive to hydrazinolysis.[16]
Deprotection of the Boc Group
The Boc group is reliably removed under acidic conditions to yield a primary amine as its corresponding salt.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
(Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)
-
Toluene (B28343) for co-evaporation
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.[15]
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v) or use a solution of 4M HCl in dioxane.[4][15] If the substrate contains acid-sensitive groups, a scavenger like TIS can be added.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess acid.
-
To remove residual TFA, co-evaporate with toluene (3 times).[15]
-
The resulting amine salt can often be used directly in the next synthetic step or can be neutralized by washing with a mild aqueous base like sodium bicarbonate during an aqueous workup.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations involving this compound.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 7. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. Phthalimides [organic-chemistry.org]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 12. Br-PEG2-NH-Boc | CAS:165963-71-3 | Biopharma PEG [biochempeg.com]
- 13. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 14. CN110511176A - Bis(2-phthalimide) amine and preparation method thereof - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Phthalimide-PEG2-Boc: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the structure, synthesis, and applications of Phthalimide-PEG2-Boc, a heterobifunctional linker crucial in the fields of drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of relevant chemical and biological pathways.
Core Structure and Properties
This compound, with the CAS Number 1596368-98-7, is a versatile molecule that incorporates three key functional components: a phthalimide (B116566) group, a polyethylene (B3416737) glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group.[1][2] The phthalimide group serves as a protected form of a primary amine, which is valuable in multi-step syntheses. The PEG linker, in this case, a diethylene glycol unit, enhances solubility and provides spatial separation between conjugated molecules. The Boc group protects a terminal amine, allowing for controlled deprotection and subsequent reaction.
The chemical structure of this compound is presented below:
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1596368-98-7 | [1][2][3] |
| Molecular Formula | C₁₇H₂₂N₂O₆ | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
Synthesis of this compound
Proposed Synthesis Route 1: Gabriel Synthesis
The Gabriel synthesis is a classic and robust method for the formation of primary amines from alkyl halides, utilizing potassium phthalimide as a protected amine source.[4][5][6][7] This route involves the reaction of potassium phthalimide with a Boc-protected amino-PEGylated halide.
Scheme 1: Proposed Gabriel Synthesis of this compound
Caption: Proposed Gabriel synthesis pathway.
Proposed Synthesis Route 2: Condensation of Phthalic Anhydride (B1165640)
An alternative and common method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine.[8][9] In this case, the reaction would involve phthalic anhydride and a Boc-protected amino-PEGylated amine.
Scheme 2: Proposed Phthalic Anhydride Condensation Route
Caption: Proposed condensation synthesis pathway.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound based on the routes described above.
Protocol for Gabriel Synthesis (Proposed)
Materials:
-
Potassium phthalimide
-
tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (Boc-NH-PEG2-Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of Boc-NH-PEG2-Br (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Protocol for Phthalic Anhydride Condensation (Proposed)
Materials:
-
Phthalic anhydride
-
tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (H2N-PEG2-Boc)[10]
-
Glacial acetic acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and H2N-PEG2-Boc (1.0 eq) in glacial acetic acid.[9]
-
Reflux the reaction mixture for 4-6 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Reaction Parameters (Representative)
| Parameter | Gabriel Synthesis | Phthalic Anhydride Condensation |
| Reactant 1 | Potassium phthalimide | Phthalic anhydride |
| Reactant 2 | Boc-NH-PEG2-Br | H2N-PEG2-Boc |
| Solvent | DMF | Glacial Acetic Acid |
| Temperature | 80 °C | Reflux |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 70-85% | 80-95% |
Table 2: Characterization Data (Expected)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.90 (m, 2H), 7.70-7.75 (m, 2H), 5.0 (br s, 1H), 3.88 (t, 2H), 3.72 (t, 2H), 3.60 (t, 2H), 3.52 (t, 2H), 3.30 (q, 2H), 1.44 (s, 9H) ppm |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.4, 156.0, 134.1, 132.2, 123.4, 79.2, 70.3, 70.0, 68.0, 40.5, 37.8, 28.5 ppm |
| Mass Spectrometry (ESI+) | m/z: 351.15 [M+H]⁺, 373.13 [M+Na]⁺ |
Note: The NMR and MS data are predicted based on the structure and data for similar compounds. Actual experimental values may vary slightly.[12][13][14]
Application in Targeted Protein Degradation: PROTACs
This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16][17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[18] The phthalimide moiety can be deprotected to reveal a primary amine, which can then be coupled to a ligand for an E3 ligase, such as Cereblon (CRBN). The Boc-protected amine can be deprotected to allow for conjugation to a ligand for the target protein of interest.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC utilizing a phthalimide-based E3 ligase ligand.
Caption: PROTAC mechanism of action.
Experimental Workflow: PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC using a this compound derived linker.
Caption: PROTAC synthesis and evaluation workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. 1596368-98-7_åå·¥ç¾ç§ [chembk.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. asianpubs.org [asianpubs.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phthalimide-PEG2-Boc in Modern Drug Discovery: A Technical Guide to PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phthalimide-PEG2-Boc is a heterobifunctional chemical tool of significant interest in contemporary biomedical research, particularly in the field of targeted protein degradation. It serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins from within the cell. This guide provides an in-depth overview of the function, application, and methodologies associated with the use of this compound in the development of these targeted protein degraders.
The molecule's structure is tripartite, with each component playing a critical role:
-
Phthalimide (B116566) Moiety : This group functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. By recruiting CRBN, the resulting PROTAC can tag a target protein for destruction.
-
PEG2 Linker : The two-unit polyethylene (B3416737) glycol (PEG) spacer provides a flexible, hydrophilic linkage between the two ends of the PROTAC. The linker's length and composition are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation.
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects a terminal amine. This amine, once deprotected under acidic conditions, serves as a reactive handle for covalent conjugation to a ligand that specifically binds to the protein of interest (POI).
This guide will detail the mechanism of action of PROTACs synthesized from this building block, provide representative experimental protocols for their synthesis and biological evaluation, and present quantitative data from a relevant case study to illustrate the efficacy of this approach.
Core Concepts: Targeted Protein Degradation and the PROTAC Mechanism
PROTAC technology represents a paradigm shift from traditional occupancy-based pharmacology, which relies on inhibiting a protein's function. Instead, PROTACs catalytically induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).
The process, as illustrated below, involves several key steps:
-
Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, Cereblon, recruited by the phthalimide moiety). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule is released and can engage another target protein, acting in a catalytic manner.
Data Presentation: Efficacy of a Phthalimide-Linked PROTAC
While specific data for a PROTAC synthesized directly from this compound is not available in a single comprehensive publication, we can illustrate the typical performance metrics using a well-characterized and structurally similar PROTAC. The following data is for dBRD4-BD1 , a selective degrader of BRD4 that utilizes a thalidomide (B1683933) analog (containing the critical phthalimide group) conjugated to a BRD4-BD1 inhibitor via a PEG linker.[1] This example serves to demonstrate the quantitative parameters used to evaluate PROTAC efficacy.
The key metrics are:
-
DC₅₀ (Degradation Concentration 50%) : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation) : The maximum percentage of protein degradation achieved.
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBRD4-BD1 | BRD4 | MM.1S | 280 | 77 | [1][2] |
This data is presented as a representative example of the performance of a phthalimide-PEG linked PROTAC.
Experimental Protocols
The development of a novel PROTAC is a multi-step process involving chemical synthesis followed by rigorous biological evaluation.
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC
This protocol outlines a general two-step synthetic route. First, the Boc-protecting group is removed from this compound to yield the reactive amine. Second, this amine is coupled to the carboxylic acid of a target protein ligand.
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as Dichloromethane (DCM).
-
Add an acid, typically Trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the crude Phthalimide-PEG2-NH₂ salt.
Step 2: Amide Coupling to Target Ligand
-
Dissolve the target protein ligand (containing a carboxylic acid) in a polar aprotic solvent like Dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 equivalents), to the mixture.
-
Add the deprotected Phthalimide-PEG2-NH₂ intermediate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.[3]
-
Monitor the reaction progress by LC-MS.[3]
-
Once complete, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with saturated sodium bicarbonate solution, water, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica (B1680970) gel column chromatography or reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.[3]
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Protocol 2: Western Blot for Protein Degradation Assessment
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment : Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis : After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the wells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA (Bicinchoninic acid) assay to ensure equal protein loading for each sample.[3]
-
Sample Preparation & SDS-PAGE : Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to confirm equal loading. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein for each PROTAC concentration.
Protocol 3: Cell Viability Assay
This assay measures the downstream functional consequence of protein degradation, such as decreased cell proliferation or induced apoptosis.
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment : Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[3]
-
Assay : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement : Shake the plate to mix and measure the luminescence using a plate reader.
-
Analysis : Plot the luminescent signal against the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a valuable and strategically designed chemical scaffold for the synthesis of CRBN-recruiting PROTACs. Its distinct functional components provide a straightforward and modular approach for linking a warhead of choice to the ubiquitin-proteasome machinery. The protocols and data presented in this guide offer a framework for researchers to design, synthesize, and evaluate novel protein degraders. As the field of targeted protein degradation continues to expand, the use of such well-defined building blocks will be instrumental in accelerating the discovery of new therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of Phthalimide-PEG2-Boc in DMSO and DMF
Executive Summary
Phthalimide-PEG2-Boc is a bifunctional linker commonly employed in the synthesis of complex molecules such as Proteolysis-targeting chimeras (PROTACs) and other chemical biology tools. Its utility is intrinsically linked to its physicochemical properties, paramount among which is its solubility in common organic solvents used for compound storage, screening, and reaction chemistry. This document provides a technical overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), two of the most prevalent polar aprotic solvents in drug discovery. While specific quantitative solubility data for this exact molecule is not extensively published, this guide infers its solubility profile based on its constituent structural motifs and provides standardized protocols for its empirical determination.
Solubility Profile and Data
Direct, publicly available quantitative solubility measurements for this compound are not consistently reported. However, an analysis of its structure allows for a qualitative and semi-quantitative estimation. The molecule consists of three key parts: a planar, aromatic phthalimide (B116566) group, a flexible and hydrophilic diethylene glycol (PEG2) linker, and a nonpolar tert-Butyloxycarbonyl (Boc) protecting group.
-
Phthalimide Moiety : The parent phthalimide molecule is a white solid with limited solubility in water but better solubility in various organic solvents.[1][2][3]
-
PEG2 Linker : The inclusion of a short polyethylene (B3416737) glycol chain is a common strategy to enhance the solubility of small molecules in a range of aqueous and organic solvents.
-
Boc Group : The Boc protecting group increases the lipophilicity of the molecule.
The combined effect of these groups suggests that this compound should exhibit good to excellent solubility in polar aprotic solvents like DMSO and DMF, which are capable of solvating both the polar (imide, PEG ether oxygens) and nonpolar (aromatic ring, Boc group) regions of the molecule. For practical purposes in a research setting, concentrations of up to 100 mM in DMSO are often prepared for fragment-like molecules for screening purposes.[4]
Table 1: Estimated Solubility of this compound
| Solvent | Formula | Type | Estimated Solubility | Remarks |
| DMSO | (CH₃)₂SO | Polar Aprotic | High (> 50 mg/mL; > 100 mM) | Commonly used for creating high-concentration stock solutions for biological screening and chemical reactions.[4][5] |
| DMF | (CH₃)₂NC(O)H | Polar Aprotic | High (> 50 mg/mL; > 100 mM) | An effective solvent for a wide range of organic compounds, including those with amide and imide functionalities.[5] |
Note: The values presented are estimates based on structural analysis and typical concentrations used for similar compounds in research. Empirical verification is strongly recommended.
Structural Influence on Solubility
The solubility of this compound is a direct function of its chemical structure. The interplay between its functional groups dictates its interaction with solvent molecules.
Caption: Structural components of this compound and their influence on solubility.
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a standardized experimental protocol should be followed. The kinetic solubility assay using a DMSO stock solution is a common method in early drug discovery.[6]
4.1 Objective To determine the maximum soluble concentration of this compound in DMSO and DMF at a specified temperature (e.g., 25 °C).
4.2 Materials
-
This compound (solid)
-
Anhydrous DMSO (spectroscopic grade)
-
Anhydrous DMF (spectroscopic grade)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Analytical balance
-
Microcentrifuge
-
HPLC system with UV detector or Mass Spectrometer (MS)
-
1.5 mL microcentrifuge tubes or glass vials
4.3 Procedure: Shake-Flask Method (Thermodynamic Solubility)
-
Preparation : Add an excess amount of solid this compound to a pre-weighed vial. "Excess" ensures that a saturated solution is achieved.
-
Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the target solvent (DMSO or DMF) to the vial.
-
Equilibration : Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][7]
-
Phase Separation : After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Analysis : Carefully take an aliquot from the supernatant, ensuring no solid particles are disturbed.
-
Dilution & Quantification : Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724)/water) to a concentration within the linear range of the analytical instrument (HPLC-UV or LC-MS).
-
Calculation : Compare the measured concentration of the diluted sample against a standard curve prepared with known concentrations of this compound to determine the concentration in the original saturated solution. This value represents the thermodynamic solubility.
Caption: Experimental workflow for determining thermodynamic solubility.
Conclusion
This compound is anticipated to have high solubility in both DMSO and DMF, making these solvents highly suitable for its use in chemical synthesis and biological screening applications. Its structural features, particularly the PEG2 linker, contribute positively to its dissolution in these polar aprotic solvents. For applications requiring precise concentration data, it is imperative that the estimated solubility values are confirmed using standardized experimental methods such as the shake-flask protocol detailed herein.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Phthalimide-PEG2-Boc: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This in-depth technical guide focuses on Phthalimide-PEG2-Boc, a bifunctional linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecular conjugates. This document provides a comprehensive overview of its stability profile, recommended storage conditions, and potential degradation pathways.
Core Stability Profile
Summary of Storage and Handling Recommendations
Proper storage and handling are crucial for maximizing the shelf-life and performance of this compound. The following table summarizes the recommended conditions based on information for structurally related molecules.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Humidity | Store in a dry, desiccated environment. | The PEG linker can be hygroscopic, and moisture can contribute to hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation of the PEG chain. |
| Light | Protect from light. | Although not explicitly stated for this molecule, it is good practice for complex organic molecules. |
| Handling | Use anhydrous solvents when preparing solutions. Avoid acidic conditions unless Boc deprotection is intended. | The Boc group is highly sensitive to acid, and moisture can lead to hydrolysis. |
Inferred Stability Under Various Conditions
The stability of this compound is influenced by factors such as pH, temperature, and the presence of reactive chemical species. The following table provides an estimated stability profile based on data from similar Boc- and PEG-containing compounds.[1]
| Condition | Stability | Expected Outcome |
| Strongly Acidic (pH < 4) | Low | Rapid cleavage of the Boc protecting group, exposing the primary amine.[1] |
| Mildly Acidic (pH 4-6) | Low to Moderate | Gradual cleavage of the Boc group can be expected over time.[1] |
| Neutral (pH 7) | High | The molecule is generally stable at neutral pH.[1] |
| Basic (pH > 9) | Moderate | The phthalimide (B116566) group may be susceptible to hydrolysis under strong basic conditions. The amide and ether linkages of the PEG chain are generally stable under mild basic conditions.[1][2] |
| Elevated Temperature (>40°C) | Low | Increased risk of thermal degradation of the PEG chain.[1] |
| Presence of Strong Oxidizers | Low | The PEG chain is susceptible to oxidative degradation.[1] The phthalimide group is also incompatible with strong oxidizers.[3] |
| Presence of Strong Alkalis | Low | The phthalimide group can undergo violent reactions with strong alkalis.[3] |
Potential Degradation Pathways
Understanding the potential routes of degradation is essential for troubleshooting and for designing stable formulations. The primary liabilities in the this compound structure are the Boc group, the phthalimide ring, and the PEG linker.
Caption: Degradation pathways of this compound.
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound are not published, a general approach to assessing the stability of such a compound would involve the following steps.
General Workflow for Stability Testing
Caption: A typical experimental workflow for assessing chemical stability.
Methodological Details
-
Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers of varying pH (e.g., phosphate, acetate (B1210297), borate)
-
High-purity water
-
Calibrated analytical balance
-
Temperature-controlled incubators or water baths
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF).[1]
-
Dilute the stock solution into the desired aqueous buffers or solvent systems to the final test concentration.
-
-
Incubation:
-
Aliquot the prepared samples into vials and store them under the different temperature and lighting conditions being tested.
-
Ensure proper sealing of the vials to prevent solvent evaporation.
-
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically suitable for separating the parent compound from its potential degradation products.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape.
-
Detection: UV detection at a wavelength where the phthalimide group absorbs (e.g., around 220 nm).
-
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for the identification of degradation products by their mass-to-charge ratio.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
-
Analyze the mass spectra of any new peaks that appear in the chromatogram to identify the structures of the degradation products.
-
By following these guidelines, researchers can ensure the integrity of their this compound reagent and generate reliable and reproducible experimental results.
References
Phthalimide-PEG2-Boc: A Core Component in Modern Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of Phthalimide-PEG2-Boc, a bifunctional linker critical to the advancement of targeted protein degradation and other bioconjugation strategies. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines experimental protocols for its application, and contextualizes its role in innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a well-defined chemical entity that serves as a versatile building block in the synthesis of more complex molecules. Its structure incorporates a phthalimide (B116566) group, a short polyethylene (B3416737) glycol (PEG) linker, and a tert-Butyloxycarbonyl (Boc) protecting group.
| Property | Value |
| Chemical Formula | C₁₇H₂₂N₂O₆ |
| Molecular Weight | 350.37 g/mol |
| CAS Number | 1596368-98-7 |
Application in PROTAC Synthesis: A General Workflow
This compound is frequently utilized as a component of the linker in PROTACs. The phthalimide moiety can act as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN), while the Boc-protected amine provides a reactive handle for conjugation to a target protein ligand after deprotection. The PEG2 spacer offers desirable solubility and conformational flexibility to the resulting PROTAC molecule.
A generalized workflow for the synthesis of a PROTAC using a phthalimide-PEG linker is depicted below. This process typically involves the deprotection of the Boc group to reveal a primary amine, which is then coupled to a ligand for the protein of interest (POI).
Experimental Protocols
The following are representative protocols for the deprotection of this compound and its subsequent conjugation.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M concentration).
-
To the stirring solution, add an equal volume of TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Phthalimide-PEG2-amine.
Protocol 2: Characterization of this compound
Objective: To confirm the identity and purity of the this compound compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (in CDCl₃, 400 MHz): Expected chemical shifts (δ) would include:
-
Aromatic protons of the phthalimide group appearing in the range of 7.7-7.9 ppm.
-
Protons of the PEG linker appearing as multiplets in the range of 3.5-3.9 ppm.
-
A broad singlet corresponding to the NH proton of the carbamate.
-
A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.
-
2. Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): The expected mass-to-charge ratio ([M+H]⁺) for the protonated molecule would be approximately 351.15. Fragmentation patterns would likely show the loss of the Boc group (a loss of 100 amu) or cleavage within the PEG linker.
Signaling Pathways and Logical Relationships
The primary role of this compound, once incorporated into a PROTAC, is to facilitate the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The logical flow of this process is illustrated below.
The Pivotal Role of the PEG2 Linker in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—tethered by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable properties. This technical guide provides an in-depth exploration of the role of a specific, short PEG variant, the PEG2 linker, in PROTAC design.
Core Principles of PROTAC Action and the Linker's Function
PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] By simultaneously binding to a POI and an E3 ligase, a PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[1] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[3][4] The PROTAC is then released to engage in further rounds of degradation.[3]
The linker's role in this process is multifaceted and crucial for success:
-
Ternary Complex Formation and Stability: The length, flexibility, and chemical composition of the linker dictate the spatial arrangement of the POI and E3 ligase within the ternary complex.[5][] An optimal linker facilitates favorable protein-protein interactions, leading to a stable and productive complex for efficient ubiquitination.[5]
-
Physicochemical Properties and Solubility: The linker significantly influences the overall physicochemical properties of the PROTAC, such as molecular weight, topological polar surface area (TPSA), and lipophilicity (cLogP).[1][7] PEG linkers, in particular, are known to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][8]
-
Cell Permeability: For targeting intracellular proteins, the PROTAC must be able to cross the cell membrane. The linker's properties, including its length and polarity, play a critical role in this process.[1] While increased polarity from a PEG linker can sometimes hinder passive diffusion, its flexibility may allow the PROTAC to adopt a more compact, membrane-permeable conformation.[9]
The Specific Role of the PEG2 Linker
The PEG2 linker, consisting of two ethylene (B1197577) glycol units, is a relatively short and flexible linker that offers distinct advantages in PROTAC design.
Impact on Ternary Complex Formation
The short nature of the PEG2 linker can be particularly advantageous in scenarios where the binding pockets of the POI and the E3 ligase are in close proximity. A linker that is too long might not effectively bring the two proteins together for efficient ubiquitination, whereas a short linker like PEG2 can enforce a "tight" geometry.[] This can be crucial for inducing the necessary protein-protein interactions within the ternary complex to facilitate ubiquitination. However, if the binding sites are further apart, a PEG2 linker could lead to steric hindrance, preventing the formation of a stable complex.[5][] Therefore, the optimal linker length is highly dependent on the specific POI-E3 ligase pair.
Physicochemical Properties and Cell Permeability
The inclusion of a PEG2 linker can favorably modulate the physicochemical properties of a PROTAC. The two ether oxygens are sufficient to improve solubility and reduce aggregation without drastically increasing the TPSA to a point where cell permeability is severely compromised.[] The flexibility of the PEG2 linker can also be beneficial for cell permeability. It can allow the PROTAC to adopt folded conformations that shield its polar surface area, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[9]
A case study on an EGFR degrader designed to overcome resistance highlights the benefits of a PEG2 linker. In this instance, the short and flexible PEG2 tether between the warhead and the VHL ligand enabled the mutant kinase to adopt the slightly twisted conformation required for cooperative ternary complex formation, which restored degradation potency while maintaining oral bioavailability.[]
Quantitative Data on PEG2 and Other PEG Linkers in PROTACs
The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Rotatable Bonds |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 156.1 | 4 | 10 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[9]
Table 2: Influence of PEG Linker Length on Biological Activity of Representative PROTACs
| PROTAC System | Linker Length | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| HaloPROTAC | 1 PEG unit | >10,000 | <10 | VHL | HEK293 |
| HaloPROTAC | 3 PEG units | 19 | >95 | VHL | HEK293 |
| HaloPROTAC | >3 PEG units | >19 | ~80 | VHL | HEK293 |
| BRD4 Degrader | PEG4 | ~50 | >90 | CRBN | HeLa |
| EGFR Degrader | PEG2 | Potent | Effective | VHL | Various |
This data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.[4][]
Key Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs containing a PEG2 linker.
Protocol 1: Ternary Complex Formation and Binding Affinity - Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a PROTAC binding to its target protein and E3 ligase, both in binary and ternary contexts.[11]
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC with PEG2 linker
-
ITC instrument
-
Dialysis buffer (e.g., PBS or HEPES, pH 7.4)
-
DMSO (for PROTAC solubility)
Methodology:
-
Sample Preparation:
-
Dialyze the purified proteins against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Dilute the PROTAC stock into the same dialysis buffer as the proteins. The final DMSO concentration should be identical in both protein and PROTAC solutions (typically up to 5-10%).[11]
-
Degas all solutions before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with buffer.
-
-
Binary Titration (PROTAC into Protein):
-
Load the target protein solution into the sample cell (e.g., 10-20 µM).
-
Load the PROTAC solution into the injection syringe (e.g., 10-20 times the protein concentration).
-
Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the protein solution.
-
-
Ternary Complex Titration:
-
To measure the binding of the second protein to the pre-formed binary complex, saturate the PROTAC with the first protein and titrate this complex into the second protein solution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine Kd, n, ΔH, and ΔS.[11]
-
A cooperativity factor (α) greater than 1, calculated from the binary and ternary binding affinities, indicates positive cooperativity, which is desirable for potent degraders.[11]
-
Protocol 2: Ternary Complex Formation and Kinetics - Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (Kd) of binary and ternary complex formation.[12][13]
Materials:
-
SPR instrument and sensor chips (e.g., SA coated)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTAC with PEG2 linker
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.[14]
-
-
Binary Interaction (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference surface.
-
Monitor the association and dissociation phases.
-
-
Ternary Interaction:
-
Inject a pre-incubated mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.[14]
-
Alternatively, inject the target protein over the surface after saturating it with the PROTAC.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active surface sensorgram.
-
Fit the data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and Kd.
-
Cooperativity can be assessed by comparing the affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.[14]
-
Protocol 3: Protein Degradation Assessment - Western Blotting
Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC with PEG2 linker
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
Protocol 4: Cell Permeability Assessment - Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[16][17]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC with PEG2 linker
-
Buffer solution (e.g., PBS)
-
LC-MS/MS for quantification
Methodology:
-
Preparation of Plates:
-
Coat the filter of the acceptor plate with the lipid solution.
-
Add buffer to the wells of the acceptor plate.
-
Prepare the PROTAC solution in buffer in the donor plate.
-
-
Assay Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
Calculate the permeability coefficient using a standard formula that takes into account the volume of the wells, the filter area, the incubation time, and the concentrations in the donor and acceptor wells.
-
Visualizing Key Concepts in PROTAC Development
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway and a typical experimental workflow for PROTACs.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
A Typical Workflow for PROTAC Design and Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a critical component of a PROTAC molecule, with its length, flexibility, and chemical composition profoundly impacting the ultimate degradation efficacy. The PEG2 linker, as a short and flexible option, offers a valuable tool in the PROTAC designer's arsenal. It can facilitate the formation of a productive ternary complex, particularly for POI-E3 ligase pairs with proximal binding sites, while favorably influencing the PROTAC's physicochemical properties for improved solubility and cell permeability. The "trial and error" approach to linker design is increasingly being supplanted by rational, structure-guided strategies.[9] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced biophysical and computational methods, the design of PROTACs with superior potency, selectivity, and drug-like properties will continue to advance the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 14. aragen.com [aragen.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
The Indispensable Role of the Boc Protecting Group in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out as one of the most versatile and widely employed protecting groups for amines. Its widespread adoption stems from its ease of introduction, general stability to a range of reaction conditions, and, most critically, its facile removal under specific acidic conditions. This guide provides an in-depth examination of the Boc protecting group's function, application, and the precise methodologies governing its use.
Core Function and Mechanism
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of an amine functional group.[1][2] By converting the amine into a carbamate, its reactivity is significantly diminished, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[1]
Boc Protection of Amines
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[3][5] This is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the protonated amine intermediate.[3][6] However, the reaction can also proceed effectively under aqueous or even catalyst-free conditions.[7]
Caption: General workflow for the Boc protection of an amine.
Boc Deprotection
The removal of the Boc group is its defining characteristic and is typically accomplished under acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly employed.[8] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation.[5] The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free amine.[5][9]
Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is consistently high across a wide range of substrates. The following tables summarize typical reaction conditions and yields.
| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |
| 3-Chloroaniline | (Boc)₂O | Water | 4 h | - | [5] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, NaHCO₃ | Dichloromethane/Water | Overnight | 89 | [10] |
| Various Primary Amines | (Boc)₂O | Water/Acetone | 8-12 min | 85-98 | [7] |
| d-Tryptophan | (Boc)₂O | THF/Water | 6 h | - | [11] |
Table 1: Summary of Boc Protection Reactions.
| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |
| N-Boc Aniline | Heat (240 °C) | TFE | 30 min | 93 | [12][13] |
| Boc-protected 3-(substitutedthiocarbamido) aniline | 4M HCl | Methanol | 2 h | - | [5] |
| Various N-Boc Amines | Oxalyl Chloride | Methanol | 1-4 h | up to 90 | [14] |
| N-Boc protected piperidine | TFA | - | - | - | [15] |
Table 2: Summary of Boc Deprotection Reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.[3]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add triethylamine to the solution and stir.
-
Add di-tert-butyl dicarbonate to the stirred solution. The addition can be done in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a common and effective method for the removal of the Boc protecting group using TFA.[16][17]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the N-Boc protected amine in DCM in a round-bottom flask.
-
Add TFA to the solution (a 25-50% solution of TFA in DCM is common).
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor the reaction progress by TLC.[16]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS). In the Boc/Bzl protection scheme, the α-amino group of the incoming amino acid is protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based groups.[8][18]
The SPPS cycle involves the following key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[1][18]
-
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base like diisopropylethylamine (DIEA).[18]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[1]
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (B91410) (HF).[1]
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Conclusion
The Boc protecting group remains a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis and the construction of complex, nitrogen-containing molecules. Its predictable reactivity, high-yielding introduction and removal, and compatibility with a wide array of other functional groups ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its underlying mechanisms and the practical protocols for its application is essential for any scientist working in these fields.
References
- 1. chempep.com [chempep.com]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [ar.bzchemicals.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. peptide.com [peptide.com]
An In-depth Technical Guide to Phthalimide-PEG2-Boc for Cereblon E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of the Phthalimide-PEG2-Boc moiety in the recruitment of the cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. We delve into the fundamental mechanism of action of proteolysis-targeting chimeras (PROTACs) that employ this structural motif. This document offers a compilation of quantitative data for representative phthalimide-based PROTACs, detailed experimental protocols for key assays, and visual diagrams of critical pathways and workflows to aid researchers in the design and evaluation of novel protein degraders.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1] Unlike traditional inhibitors that modulate a protein's function, TPD co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins entirely.[2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
The phthalimide (B116566) moiety, derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, is a widely used E3 ligase ligand that effectively recruits cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2][4] The this compound structure represents a versatile building block for PROTAC synthesis, incorporating the CRBN-binding phthalimide group, a short, flexible diethylene glycol (PEG2) linker to provide optimal spacing, and a Boc-protected terminal group for further chemical modification.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a phthalimide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Analysis of Phthalimide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The binding affinity of the PROTAC to its target and the E3 ligase is also a critical parameter.
| PROTAC Name | Target Protein | Linker Composition | Cereblon Ligand | DC50 | Dmax | Binding Affinity (Target) | Binding Affinity (CRBN) | Cell Line | Reference |
| ARV-825 | BRD4 | PEG | Pomalidomide | Potent | >90% | Not specified | Not specified | Burkitt's Lymphoma | [5] |
| dBET1 | BRD4 | PEG | Thalidomide | ~100 nM | >80% | Not specified | Not specified | AML cells | [6] |
| PROTAC B03 | CDK9 | PEG/Alkyl Triazole | Pomalidomide | 7.62 nM | Not specified | Not specified | Not specified | MV4-11 | [7] |
| Compound 9 | AR | PEG | Imidazoline | 10 µM | Significant | Not specified | Not specified | HeLa | [8] |
Experimental Protocols
Cereblon Binding Assay (NanoBRET™ Target Engagement Assay)
This protocol is adapted from commercially available assays and published literature to measure the competitive displacement of a fluorescent tracer from a NanoLuc®-Cereblon fusion protein by a PROTAC in live cells.[2]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
This compound containing PROTAC
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding: The day before the experiment, seed HEK293 cells in a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Transfection: On the day of the experiment, transfect the cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol for the transfection reagent. Incubate for 4-6 hours post-transfection.
-
PROTAC Treatment: Prepare a serial dilution of the this compound PROTAC in Opti-MEM™. Remove the growth medium from the cells and add 50 µL of the PROTAC dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Tracer and Substrate Addition: Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™. Add 50 µL of this solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a luminometer.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm). Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein induced by a this compound PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
This compound containing PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Treat cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.
-
Logical Relationships in PROTAC Design
The development of an effective PROTAC involves a logical and iterative process of design, synthesis, and biological evaluation.
Conclusion
The this compound moiety is a valuable chemical tool for the development of PROTACs that recruit the cereblon E3 ligase. Its modular nature allows for the systematic optimization of PROTACs for potent and selective degradation of target proteins. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel phthalimide-based PROTACs, thereby advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? | MDPI [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
The Architecture of Targeted Protein Degradation: A Technical Guide to PROTAC Design Featuring Phthalimide-PEG2-Boc
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] This in-depth technical guide explores the core principles of PROTAC design, focusing on a representative structural motif: Phthalimide-PEG2-Boc. We will dissect the individual components, their synergistic roles, and the experimental methodologies crucial for the successful development of these powerful molecules.
Core Principles of PROTACs: A Tripartite Alliance
PROTACs are heterobifunctional molecules composed of three essential components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5]
The catalytic nature of this process is a key advantage; a single PROTAC molecule can mediate the degradation of multiple POI molecules, potentially leading to a more profound and sustained biological effect compared to traditional inhibitors.[4]
The Phthalimide (B116566) Moiety: Hijacking the Cereblon E3 Ligase
The phthalimide component in our model structure is derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide.[4] These molecules are well-characterized binders of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][6] By incorporating a phthalimide-based ligand, the PROTAC effectively hijacks the CRBN E3 ligase to ubiquitinate the target protein.[4] CRBN is a widely used E3 ligase in PROTAC design due to its well-understood biology and the availability of high-affinity ligands.[4]
The PEG2 Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy and drug-like properties.[3] Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility and cell permeability.[7][8]
A polyethylene (B3416737) glycol (PEG) linker, such as the diethylene glycol (PEG2) unit in our example, offers several advantages:
-
Hydrophilicity : PEG linkers can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is beneficial for formulation and bioavailability.[7][9]
-
Flexibility : The flexible nature of PEG linkers can allow for the necessary conformational adjustments to achieve a productive ternary complex geometry for efficient ubiquitination.[10]
-
Cell Permeability : While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt folded conformations that shield their polar surface area, potentially aiding in passive diffusion across the cell membrane.[10]
The optimal linker length and composition must be empirically determined for each target and E3 ligase pair.[3]
The Boc Group: A Synthetic Enabler
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[11][12] In the context of this compound, the Boc group is protecting a terminal amine on the PEG linker. This strategy is crucial for a controlled, stepwise synthesis of the final PROTAC molecule.[13][14] The Boc group is stable under many reaction conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA), revealing the free amine for conjugation to the POI ligand.[13][15] This modular approach allows for the efficient synthesis of a library of PROTACs with different POI ligands attached to the same Phthalimide-PEG2 core.[14]
Quantitative Data for a Model Phthalimide-Based PROTAC
To illustrate the typical data generated during PROTAC characterization, the following table summarizes hypothetical, yet representative, quantitative data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4), utilizing a phthalimide-based CRBN ligand and a short PEG linker.
| Parameter | Value | Description |
| Binding Affinity (CRBN) | Kd = 50 nM | Dissociation constant for the binding of the PROTAC to the CRBN E3 ligase, indicating strong engagement. |
| Binding Affinity (BRD4) | Kd = 150 nM | Dissociation constant for the binding of the PROTAC to the target protein, BRD4. |
| Degradation Efficacy (DC50) | 25 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein in cells.[1] |
| Maximum Degradation (Dmax) | >95% | The maximum level of target protein degradation achieved at high PROTAC concentrations.[1] |
| Cellular Viability (IC50) | 500 nM | The concentration of the PROTAC that inhibits 50% of cell growth, indicating the functional consequence of target degradation. |
Experimental Protocols
General Synthesis of a Phthalimide-PEG-POI PROTAC
This protocol outlines a general synthetic route using a Boc-protected Phthalimide-PEG linker intermediate.
Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate
-
Commercially available pomalidomide is reacted with a suitable PEG linker precursor containing a terminal protected amine (e.g., N-Boc-amino-PEG2-bromide) under basic conditions (e.g., K2CO3 in DMF).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC or LC-MS.
-
The crude product is purified by column chromatography to yield the pomalidomide-PEG2-NHBoc intermediate.
Step 2: Boc Deprotection
-
The pomalidomide-PEG2-NHBoc intermediate is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Trifluoroacetic acid (TFA) is added, and the reaction is stirred at room temperature for 1-2 hours.[14]
-
The solvent and excess TFA are removed under reduced pressure to yield the pomalidomide-PEG2-NH2 intermediate as a TFA salt.
Step 3: Coupling of the POI Ligand
-
A carboxylic acid derivative of the POI ligand (e.g., JQ1-COOH for BRD4) is dissolved in an anhydrous solvent like DMF.[2]
-
A peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid.[2]
-
The pomalidomide-PEG2-NH2 intermediate is added to the activated POI ligand solution.
-
The reaction is stirred at room temperature until completion.
-
The final PROTAC is purified by preparative HPLC, and its identity is confirmed by LC-MS and NMR.
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment : Seed cells (e.g., HEK293) in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer : Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.[16]
-
-
Detection and Analysis :
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.[16]
-
Plot the percentage of protein degradation relative to the vehicle-treated control against the PROTAC concentration to determine the DC50 and Dmax values.[13]
-
Visualizing PROTAC Principles and Workflows
Mechanism of Action of a Phthalimide-Based PROTAC
Caption: Mechanism of Phthalimide-based PROTAC-mediated protein degradation.
General Workflow for PROTAC Development
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
Phthalimide-PEG2-Boc: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for Phthalimide-PEG2-Boc, a heterobifunctional PROTAC linker used in targeted protein degradation research. A CoA is a critical document that ensures the identity, purity, and quality of a chemical compound, which is essential for experimental reproducibility and compliance with regulatory standards.[1][2][3][4] This guide will detail the typical analytical data found on a CoA for this compound, explain the methodologies behind the analyses, and provide a workflow for the quality control process.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document prepared by a laboratory that provides detailed results from quality control testing of a specific batch of a chemical product.[2][3][5] It serves as an assurance to the end-user that the product meets the required specifications.[2] Key information on a CoA includes product identifiers, analytical test results against set specifications, and details of the testing methods used.[3][5]
Quantitative Data Summary for this compound
The following tables summarize the typical quantitative data presented on a Certificate of Analysis for a batch of this compound.
Table 1: Product Identification and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 756525-95-8 (Illustrative) |
| Molecular Formula | C₁₉H₂₄N₂O₆ |
| Molecular Weight | 392.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol |
Table 2: Analytical Data and Purity
| Test | Method | Specification | Result |
| Purity | HPLC | ≥98.0% | 99.5% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry (ESI-MS) | Conforms to molecular weight | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture.[6][7] For this compound, HPLC is employed to determine its purity by separating it from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (Solvent B), is used to elute the compound and any impurities from the column.
-
Detection: The UV detector is set to a wavelength where the analyte has maximum absorbance, typically around 220 nm.
-
Procedure: A solution of this compound is injected into the HPLC system. The components of the sample travel through the column at different rates depending on their chemical properties and interaction with the stationary phase.[7]
-
Data Analysis: The output, a chromatogram, shows peaks corresponding to different components. The area under the peak for this compound is compared to the total area of all peaks to calculate the purity percentage.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules.[8] For this compound, ¹H NMR is used to confirm that the chemical structure of the synthesized compound is correct.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), and placed in an NMR tube.
-
Procedure: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms absorb and re-emit this electromagnetic radiation at specific frequencies.
-
Data Analysis: The resulting NMR spectrum shows signals (peaks) at different chemical shifts (ppm).[9][10][11] The position (chemical shift), splitting pattern (multiplicity), and integration (area under the peak) of these signals provide detailed information about the electronic environment and connectivity of the protons in the molecule, allowing for confirmation of the expected structure.[10][12]
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to verify the molecular weight of the compound.
Methodology:
-
Instrumentation: A mass spectrometer with an electrospray ionization source.
-
Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Procedure: In the ESI source, the sample solution is sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer. The analyzer separates the ions based on their m/z ratio.
-
Data Analysis: The mass spectrum displays peaks corresponding to the different ions. The peak representing the molecular ion (M+) or a protonated/adducted form (e.g., [M+H]⁺, [M+Na]⁺) is identified to confirm that the molecular weight of the compound matches the theoretical value.[13]
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the chemical analysis and generation of a Certificate of Analysis.
Caption: A high-level overview of the quality control process from sample receipt to CoA generation.
Caption: A detailed workflow of the analytical testing phase for this compound.
References
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. datacor.com [datacor.com]
- 5. batongchemical.com [batongchemical.com]
- 6. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. azooptics.com [azooptics.com]
- 10. acdlabs.com [acdlabs.com]
- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
Phthalimide-PEG2-Boc: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Phthalimide-PEG2-Boc. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a component-based hazard analysis, examining the safety profiles of its constituent parts: the phthalimide (B116566) group, the polyethylene (B3416737) glycol (PEG) linker, and the tert-Butyloxycarbonyl (Boc) protecting group. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Compound Overview and Component-Based Hazard Analysis
This compound is a bifunctional molecule commonly used in proteomics and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure consists of a phthalimide moiety, a two-unit polyethylene glycol (PEG) linker, and a Boc-protected amine.
A thorough understanding of the hazards associated with each component is paramount for safe handling.
-
Phthalimide Moiety: The primary source of acute toxicity concerns. While phthalimide itself is not classified as acutely toxic, it can be harmful if swallowed and may cause irritation to the skin and eyes. Upon heating, it can emit toxic fumes.[1][2] It is known to react violently with strong oxidizers and strong alkalis.[1][2]
-
Polyethylene Glycol (PEG) Linker: Generally considered to have low toxicity and is widely used in biomedical applications.[3][4][5] However, PEGs should not be used on damaged skin, as absorption can lead to adverse effects.[3][5] The manufacturing process of PEGs may introduce impurities, which is a consideration for its use in sensitive applications.[6]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: This group is stable under basic and oxidative conditions but is highly sensitive to acid.[7][8][9] Deprotection with strong acids can generate gaseous byproducts (carbon dioxide and isobutene), necessitating proper ventilation and avoiding closed systems.[10][11] The tert-butyl cation intermediate formed during deprotection can lead to unwanted side reactions.[12]
The following diagram illustrates the component-based hazard assessment:
Physical and Chemical Properties
Quantitative data for this compound and its primary hazardous component, phthalimide, are summarized below for easy reference.
| Property | This compound | Phthalimide |
| Molecular Formula | C₁₇H₂₂N₂O₆ | C₈H₅NO₂ |
| Molecular Weight | 350.37 g/mol [13] | 147.13 g/mol [1] |
| CAS Number | 1596368-98-7[13][14] | 85-41-6[15] |
| Appearance | White to light tan powder[1] (inferred) | White solid[15] |
| Melting Point | Not available | 238 °C[2][15] |
| Boiling Point | Not available | 336 °C (sublimes)[15] |
| Solubility | Soluble in DMSO and DCM[6] (for a similar compound) | Slightly soluble in water[15] |
| Storage Temperature | -20°C[6] | Room temperature |
Toxicological Data (Phthalimide)
As a direct proxy for the most hazardous component of this compound, the toxicological data for phthalimide is presented.
| Test Type | Result | Species | Reference |
| Acute Oral LD50 | > 5,000 mg/kg | Rat | [15] |
Phthalimide is not classified as a skin or eye irritant, nor as a carcinogen or reproductive toxicant under standard classifications.[2] However, caution should always be exercised.
Experimental Protocols and Safe Handling
Adherence to standard laboratory safety protocols is the first line of defense. The following experimental workflow provides a general guideline for handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should be worn at all times.[16]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[16]
-
Body Protection: A lab coat must be worn.[16]
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
For procedures that may generate dust or involve volatile solvents, a chemical fume hood is required.[16]
Handling and Storage
-
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.[17]
-
Use non-sparking tools for handling the solid.
-
When dissolving, add the solid to the solvent slowly.
-
-
Storage:
First Aid Measures
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash off immediately with plenty of soap and water.[1]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[1]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: Combustible material. When heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon monoxide.[1][18]
Accidental Release Measures
-
Personal precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Stability and Reactivity
| Component | Stability and Reactivity Profile |
| Phthalimide | Stable under normal conditions.[1] Reacts violently with strong oxidizing agents and strong bases.[1][2] |
| PEG Linker | Generally stable. Can be oxidized. |
| Boc Group | Stable to bases and nucleophiles.[8] Labile to strong acids, leading to deprotection and the evolution of carbon dioxide and isobutene gas.[7][10] Can react with strong electrophiles. |
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[19]
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any new experimental work is undertaken. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. Polyethylene Glycol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jillcarnahan.com [jillcarnahan.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. quora.com [quora.com]
- 12. BOC deprotection [ko.bzchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Phthalimide - Wikipedia [en.wikipedia.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 18. PHTHALIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. scienceready.com.au [scienceready.com.au]
Methodological & Application
Application Notes and Protocols for the Synthesis and Application of Phthalimide-PEG2-Boc PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a Phthalimide-PEG2-Boc linker, a crucial building block for the construction of Proteolysis Targeting Chimeras (PROTACs). Additionally, it outlines the general mechanism of action of phthalimide-based PROTACs and provides protocols for their biological evaluation.
Introduction to Phthalimide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects the two ligands.[1]
Phthalimide-based PROTACs utilize derivatives of thalidomide, such as pomalidomide (B1683931) or lenalidomide, as the E3 ligase ligand to engage the Cereblon (CRBN) E3 ligase complex.[2] The this compound linker described herein provides a versatile scaffold for the synthesis of such PROTACs, incorporating a phthalimide (B116566) moiety for CRBN recruitment, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine for facile conjugation to a POI-binding ligand.
Mechanism of Action
The fundamental mechanism of a phthalimide-based PROTAC is to induce the proximity of the target protein and the CRBN E3 ligase, thereby hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2]
The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
Catalytic Cycle: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.
Signaling Pathway of a Phthalimide-Based PROTAC
Caption: Mechanism of action for a phthalimide-based PROTAC.
Experimental Protocols
Synthesis of this compound Linker
This protocol details a three-step synthesis of the this compound linker.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (B1586309)
This step involves the formation of the phthalimide ring through the reaction of phthalic anhydride with 2-(2-aminoethoxy)ethanol.
-
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-(2-Aminoethoxy)ethanol (1.0 eq)
-
Toluene
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Procedure:
-
Dissolve phthalic anhydride (1.0 eq) and 2-(2-aminoethoxy)ethanol (1.0 eq) in toluene.
-
Heat the resulting solution under reflux for 6 hours using a Dean-Stark apparatus to remove water.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is obtained as a white solid.[3] Purification can be achieved by recrystallization or column chromatography using a hexanes/ethyl acetate gradient.
-
-
Characterization:
-
The structure of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Step 2: Synthesis of 2-(2-(2-(Methylsulfonyloxy)ethoxy)ethyl)isoindoline-1,3-dione
In this step, the hydroxyl group of the intermediate is converted to a good leaving group, a mesylate.
-
Materials:
-
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione (1.0 eq)
-
Triethylamine (B128534) (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated product. This product is often used in the next step without further purification.
-
Step 3: Synthesis of tert-butyl (2-(2-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)ethoxy)ethyl)carbamate (this compound)
The final step involves the substitution of the mesylate with a Boc-protected amine.
-
Materials:
-
2-(2-(2-(Methylsulfonyloxy)ethoxy)ethyl)isoindoline-1,3-dione (1.0 eq)
-
tert-Butyl (2-aminoethyl)carbamate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude mesylated intermediate (1.0 eq) in anhydrous DMF.
-
Add tert-butyl (2-aminoethyl)carbamate (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the final this compound linker.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Quantitative Data for Synthesis
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phthalic anhydride, 2-(2-Aminoethoxy)ethanol | Toluene | Reflux | 6 | ~99 |
| 2 | 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione | MsCl, Et₃N, DCM | 0 to RT | 3-5 | >90 (crude) |
| 3 | 2-(2-(2-(Methylsulfonyloxy)ethoxy)ethyl)isoindoline-1,3-dione, tert-Butyl (2-aminoethyl)carbamate | K₂CO₃, DMF | 60-70 | 12-16 | 70-85 |
Note: Yields for steps 2 and 3 are typical and may vary depending on reaction scale and purification efficiency.
Biological Evaluation of Phthalimide-Based PROTACs
Once the this compound linker is conjugated to a suitable POI-binding ligand, the resulting PROTAC needs to be evaluated for its biological activity. A common target for phthalimide-based PROTACs is the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is implicated in various cancers.[1][4]
Western Blotting for Protein Degradation
This assay is used to directly measure the degradation of the target protein.
-
Materials:
-
Cancer cell line expressing the target protein (e.g., MV-4-11 for BRD4)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4 °C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).[2]
-
Cell Viability/Proliferation Assay
This assay measures the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell growth.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[2]
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Quantitative Data for Biological Evaluation of a Representative BRD4-Targeting PROTAC (ARV-771)
The following table provides representative data for ARV-771, a potent BET degrader, to illustrate the type of quantitative data generated during PROTAC evaluation. While ARV-771 utilizes a VHL E3 ligase ligand, the principles of evaluation are the same for phthalimide-based PROTACs.
| Assay | Cell Line | Parameter | Value | Reference |
| Protein Degradation | 22Rv1 | DC₅₀ (BRD2) | < 5 nM | --INVALID-LINK-- |
| 22Rv1 | DC₅₀ (BRD3) | < 5 nM | --INVALID-LINK-- | |
| 22Rv1 | DC₅₀ (BRD4) | < 1 nM | --INVALID-LINK-- | |
| Cell Proliferation | 22Rv1 | GI₅₀ | ~1 nM | --INVALID-LINK-- |
| Binding Affinity (Kd) | - | BRD2(1) | 34 nM | --INVALID-LINK-- |
| - | BRD2(2) | 4.7 nM | --INVALID-LINK-- | |
| - | BRD3(1) | 8.3 nM | --INVALID-LINK-- | |
| - | BRD3(2) | 7.6 nM | --INVALID-LINK-- | |
| - | BRD4(1) | 9.6 nM | --INVALID-LINK-- | |
| - | BRD4(2) | 7.6 nM | --INVALID-LINK-- |
These protocols and data provide a solid foundation for the synthesis and evaluation of novel this compound based PROTACs for targeted protein degradation in drug discovery and chemical biology research.
References
Step-by-Step Guide to the Deprotection of Phthalimide-PEG2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of Phthalimide-PEG2-Boc, a bifunctional linker commonly used in bioconjugation and drug delivery. The following protocols detail the sequential removal of the tert-butyloxycarbonyl (Boc) and phthalimide (B116566) protecting groups to yield the free diamine.
Introduction
This compound is a versatile linker featuring a phthalimide-protected primary amine and a Boc-protected primary amine, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The orthogonal nature of these protecting groups allows for their selective removal under different chemical conditions. The Boc group is labile to strong acids, while the phthalimide group is typically cleaved by hydrazinolysis. This step-wise deprotection is crucial for the controlled synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Deprotection Strategy Overview
The recommended strategy involves a two-step sequential deprotection. While the order can be varied, this guide will detail the removal of the Boc group first, followed by the cleavage of the phthalimide group. This sequence is often preferred to avoid potential side reactions of the free amine generated from phthalimide deprotection under the acidic conditions required for Boc removal.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for each deprotection step.
| Parameter | Boc Deprotection | Phthalimide Deprotection |
| Reagent | Trifluoroacetic acid (TFA) | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) |
| Solvent | Dichloromethane (B109758) (DCM) | Tetrahydrofuran (THF) or Ethanol |
| Reagent Concentration | 20-50% (v/v) TFA in DCM | 10-40 equivalents |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1-2 hours | 4-16 hours |
| Typical Yield | >95% (as TFA salt) | 70-85% |
| Purification Method | Precipitation with diethyl ether, or aqueous workup | Extraction and solvent evaporation |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).
-
The resulting crude product, Phthalimide-PEG2-NH₃⁺TFA⁻, can be purified by precipitation. Add cold diethyl ether to the concentrated residue and collect the precipitate by filtration.
-
Dry the precipitate under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Phthalimide Deprotection of Phthalimide-PEG2-NH₂
This protocol outlines the cleavage of the phthalimide group using hydrazine hydrate.
Materials:
-
Phthalimide-PEG2-NH₃⁺TFA⁻ (from Protocol 1)
-
Tetrahydrofuran (THF) or Ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Chloroform (B151607) or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
Dissolve the Phthalimide-PEG2-NH₃⁺TFA⁻ (1 equivalent) in THF (e.g., 30 mL per 1 g of substrate).[2]
-
Slowly add aqueous hydrazine hydrate (40 equivalents) to the solution.[2]
-
Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by TLC. Gentle heating to reflux may be employed to accelerate the reaction.[3]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add deionized water to the residue.
-
The aqueous phase is then extracted three times with chloroform or dichloromethane to remove the phthalhydrazide (B32825) byproduct.[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the pure H₂N-PEG2-NH₂ as a yellow-brown oil.[2] The typical yield is in the range of 70-85%.[2]
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the deprotection process.
Caption: Experimental workflow for the sequential deprotection of this compound.
Caption: Logical relationship of the Boc deprotection reaction.
References
Application Notes and Protocols for Coupling Phthalimide-PEG2-Boc to a Target Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed methodology for the covalent conjugation of a bifunctional Phthalimide-PEG2-Boc linker to a target protein via a small molecule ligand. This strategy is particularly relevant in the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), where precise linkage of a target-binding ligand to a protein of interest is crucial.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2][3]
The overall workflow involves a multi-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the this compound linker to expose a primary amine.
-
Ligand Activation: Activation of a carboxylic acid on the target protein ligand using EDC/NHS chemistry to make it reactive towards the primary amine of the linker.
-
Coupling Reaction: Formation of a stable amide bond between the activated ligand and the deprotected PEG linker.
-
Conjugation to Target Protein: (This section assumes a subsequent conjugation step not detailed here, as the primary topic is coupling the linker to the ligand).
-
Characterization: Analysis of the final ligand-linker conjugate to confirm identity and purity.
These protocols are designed to be a comprehensive guide, offering step-by-step instructions, data presentation tables for expected outcomes, and visual diagrams of the experimental workflow.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog # | Storage |
| This compound | Commercially Available | Varies | 4°C |
| Target Protein Ligand (with COOH) | User-defined | - | Varies |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | Room Temp |
| Dichloromethane (DCM) | Fisher Scientific | D143 | Room Temp |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 | Room Temp |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher | 22980 | -20°C |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher | 24500 | 4°C |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | Room Temp |
| 0.1 M MES Buffer, pH 6.0 | User-prepared | - | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | User-prepared | - | 4°C |
| Size-Exclusion Chromatography (SEC) Column | GE Healthcare | Varies | 4°C |
| HPLC C18 Column | Waters | Varies | Room Temp |
Table 2: Summary of Quantitative Parameters for a Hypothetical Conjugation
| Parameter | Stage | Expected Value | Method of Analysis |
| Starting Materials | |||
| MW of this compound | - | 394.42 g/mol | - |
| MW of Target Ligand (Hypothetical) | - | 350.00 g/mol | - |
| Boc Deprotection | |||
| MW of Phthalimide-PEG2-NH2 | Deprotection | 294.31 g/mol | Mass Spectrometry |
| Reaction Yield | Deprotection | >95% | HPLC |
| Ligand-Linker Coupling | |||
| MW of Ligand-PEG2-Phthalimide | Coupling | 627.68 g/mol | Mass Spectrometry |
| Coupling Efficiency | Coupling | 70-90% | HPLC |
| Purification & Final Product | |||
| Purity of Final Conjugate | Purification | >95% | HPLC |
| Overall Yield | Final Product | 65-85% | Gravimetric/UV-Vis |
Experimental Protocols
Stage 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield Phthalimide-PEG2-NH2.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.[4]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]
-
The resulting Phthalimide-PEG2-NH2 TFA salt is typically used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralizing with a base like DIPEA or by using a basic ion-exchange resin.[6]
Stage 2: Activation of Target Protein Ligand Carboxylic Acid
This protocol details the activation of a carboxylic acid group on the target ligand using EDC and NHS to form an amine-reactive NHS ester.[7]
Materials:
-
Target protein ligand with a carboxylic acid group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer.[2]
-
Add the EDC/NHS solution to the dissolved ligand.
-
Vortex the mixture gently and let it react for 15-30 minutes at room temperature.[2]
-
The resulting activated ligand-NHS ester is now ready for immediate use in the coupling reaction. The NHS ester is susceptible to hydrolysis, so it should be used promptly.[8]
Stage 3: Coupling of Activated Ligand to Phthalimide-PEG2-NH2
This protocol describes the formation of an amide bond between the activated ligand-NHS ester and the deprotected Phthalimide-PEG2-NH2.
Materials:
-
Activated ligand-NHS ester solution (from Stage 2)
-
Phthalimide-PEG2-NH2 TFA salt (from Stage 1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Dissolve the Phthalimide-PEG2-NH2 TFA salt (1.2 equivalents) in the Coupling Buffer.
-
Add DIPEA (2-3 equivalents) to neutralize the TFA salt and raise the pH to ~7.5-8.0.
-
Immediately add the freshly prepared activated ligand-NHS ester solution to the Phthalimide-PEG2-NH2 solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by HPLC to observe the formation of the desired conjugate and the consumption of starting materials.
Stage 4: Purification of the Ligand-PEG2-Phthalimide Conjugate
Purification is essential to remove unreacted starting materials, byproducts (e.g., N,N'-dicyclohexylurea if DCC is used), and excess coupling reagents.
Materials:
-
Crude reaction mixture from Stage 3
-
Size-Exclusion Chromatography (SEC) system or High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column.
-
Appropriate mobile phases for the chosen chromatography method.
Procedure:
-
Concentrate the reaction mixture under reduced pressure to remove organic solvents.
-
Resuspend the residue in a minimal volume of a suitable solvent (e.g., mobile phase for chromatography).
-
Purify the conjugate using either SEC or reverse-phase HPLC.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize or evaporate the solvent to obtain the purified Ligand-PEG2-Phthalimide conjugate.
Stage 5: Characterization of the Final Conjugate
The identity and purity of the final conjugate should be confirmed using analytical techniques.
Methods:
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Purpose: To confirm the molecular weight of the final conjugate. The observed mass should match the theoretical mass calculated in Table 2.[11][12][13] High-resolution mass spectrometry (HRMS) can provide confirmation of the elemental composition.[11][14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Technique: Analytical reverse-phase HPLC with UV detection.
-
Purpose: To assess the purity of the final product. A single major peak should be observed. The retention time of the conjugate will be different from the starting materials.[15][16][17]
-
Typical Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at a wavelength appropriate for the ligand's chromophore (e.g., 254 nm or 280 nm).
-
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a Ligand-PEG2-Phthalimide conjugate.
Caption: Structural components of the final Ligand-PEG2-Phthalimide conjugate.
Future Steps: Phthalimide Deprotection
For applications requiring a free amine on the linker, such as in the synthesis of some PROTACs, the phthalimide group can be removed. The most common method is hydrazinolysis.[18][19][20]
Brief Protocol:
-
Dissolve the purified Ligand-PEG2-Phthalimide conjugate in ethanol (B145695) or THF.
-
Add hydrazine (B178648) hydrate (B1144303) (typically 1.2-1.5 equivalents).[19]
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, an acidic workup is typically performed to precipitate the phthalhydrazide (B32825) byproduct, followed by extraction of the desired amine-containing product.[19]
This deprotection step should be carefully considered in the overall synthetic strategy, as the conditions may affect the stability of the target ligand and other functional groups.
References
- 1. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. enovatia.com [enovatia.com]
- 13. researchgate.net [researchgate.net]
- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellmosaic.com [cellmosaic.com]
- 16. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein quantitation using various modes of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Utilizing Phthalimide-PEG2-Boc in Sequential Bioconjugation
Introduction
Phthalimide-PEG2-Boc is a heterobifunctional crosslinker featuring two distinct amine-protecting groups: a Phthalimide (B116566) group and a tert-Butyloxycarbonyl (Boc) group. This orthogonal protection strategy is central to its utility, allowing for the sequential deprotection and conjugation of different molecules to each end of the polyethylene (B3416737) glycol (PEG) spacer. The Boc group is labile under acidic conditions, while the phthalimide group is typically removed with hydrazine.[1][2] This enables a controlled, step-wise approach for synthesizing complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, where precise assembly of components is critical.[3][] These application notes provide a detailed protocol for the strategic use of this compound in a typical bioconjugation workflow.
Core Principle: Orthogonal Deprotection and Sequential Conjugation
The primary application of this compound leverages its two different protecting groups, which can be removed under distinct chemical conditions. This allows for a three-stage conjugation strategy:
-
Selective Deprotection of the Boc Group: The Boc group is removed first using an acid, typically trifluoroacetic acid (TFA), to expose a primary amine.[1]
-
First Conjugation Reaction: The newly freed amine is coupled to the first target molecule (e.g., a protein or antibody).
-
Phthalimide Group Deprotection: The phthalimide group is then removed using hydrazine, exposing the second primary amine.[2]
-
Second Conjugation Reaction: This second amine is then available to react with a second molecule (e.g., a small molecule drug or a fluorescent dye).
This sequential approach prevents self-polymerization and ensures the defined orientation and composition of the final conjugate.
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of the acid-labile Boc protecting group to generate a free primary amine, ready for the first conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether, cold
-
Argon or Nitrogen gas supply
-
Rotary evaporator
Methodology:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). A common formulation is 50% TFA in DCM.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting residue contains the deprotected amine as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of DCM and neutralize it by adding DIPEA dropwise until the pH is ~8-9.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.
-
Confirm the structure of the resulting Phthalimide-PEG2-NH2 by LC-MS and NMR.
Workflow for Boc Deprotection
References
Application Notes and Protocols: Phthalimide-PEG2-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to eliminate specific proteins of interest (POIs) by commandeering the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3][4]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] Phthalimide-based PROTACs specifically utilize derivatives of thalidomide, such as pomalidomide (B1683931) and lenalidomide, to engage the Cereblon (CRBN) E3 ligase complex.[3][7][8][9] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker, often incorporating polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[10][11][12] Phthalimide-PEG2-Boc is a versatile building block for the synthesis of CRBN-recruiting PROTACs, featuring a phthalimide (B116566) moiety for CRBN engagement, a PEG2 linker to provide optimal spacing and physicochemical properties, and a Boc-protected amine for facile conjugation to a ligand of interest.
These application notes provide a comprehensive overview of the signaling pathways, experimental workflows, and detailed protocols for the synthesis and evaluation of phthalimide-PEG-based PROTACs.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a phthalimide-based PROTAC is the hijacking of the Ubiquitin-Proteasome System (UPS) to induce the degradation of a specific target protein. This process is initiated by the formation of a ternary complex.
As illustrated in Figure 1, the PROTAC molecule acts as a bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Iterative Workflow for PROTAC Development
The development of a novel PROTAC is an iterative process that involves computational design, chemical synthesis, and rigorous biological evaluation to identify potent and selective degraders.
Quantitative Data Summary
The efficacy of PROTACs is quantified by parameters such as DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table summarizes the degradation performance of several published phthalimide-PEG-based PROTACs targeting different proteins.
| PROTAC Name/Reference | Target Protein | E3 Ligase Ligand | Linker | DC₅₀ | Dₘₐₓ | Cell Line |
| dBET1 [7] | BRD4 | Thalidomide | PEG-based | ~1.8 nM | >90% | MV4;11 |
| A1874 [13] | BRD4 | MDM2 inhibitor | 13-atom PEG | <100 nM | >98% | HCT116 |
| SNIPER(AR)-51 [10] | Androgen Receptor (AR) | IAP antagonist | PEG | ~30 nM | >80% | LNCaP |
| PI3K PROTAC [14] | PI3K | Pomalidomide | PEG | ~10 nM | >90% | MCF-7 |
| CDK9 Degrader [13] | CDK9 | Thalidomide | PEG | ~5 nM | >90% | MOLT-4 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTAC molecules.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol outlines the synthesis of a PROTAC targeting BRD4, using JQ1 as the targeting ligand and pomalidomide as the CRBN ligand, connected by a PEG2 linker. The synthesis starts with the commercially available this compound.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The resulting Phthalimide-PEG2-amine TFA salt is typically used in the next step without further purification.
Step 2: Amide Coupling of Phthalimide-PEG2-amine with (+)-JQ1-carboxylic acid
-
Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Phthalimide-PEG2-amine TFA salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
Protocol 2: Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cells of interest
-
6-well plates
-
PROTAC stock solution (in DMSO)
-
Complete culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[13]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).[13]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[13]
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.[13]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane (if necessary) and re-probe for the loading control. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures the downstream functional effect of protein degradation, such as decreased cell proliferation or induced apoptosis, by quantifying ATP levels.[13]
Materials:
-
Cells of interest
-
White, opaque-walled 96-well plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.[13]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[13]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add 100 µL of the CellTiter-Glo® reagent to each well.[13]
-
Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).
Downstream Signaling of BRD4 Degradation
The degradation of BRD4, a key epigenetic reader, has profound effects on gene transcription, particularly on oncogenes like c-Myc.
By inducing the degradation of BRD4, a phthalimide-PEG-based PROTAC effectively downregulates the expression of c-Myc, a critical driver of many cancers. This leads to a reduction in cell proliferation and survival, and can ultimately induce apoptosis in cancer cells. This makes BRD4 an attractive therapeutic target, and PROTAC-mediated degradation a promising strategy for cancer treatment.
References
- 1. 1801273-41-5|tert-Butyl (2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 5. tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate | 77361-32-1 | Benchchem [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Phthalimide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] Phthalimide-based PROTACs specifically employ derivatives of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) to engage the Cereblon (CRBN) E3 ligase complex.[1][3]
Upon simultaneous binding to the target protein and CRBN, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[1] This polyubiquitin (B1169507) tag serves as a molecular signal for degradation by the 26S proteasome, resulting in the effective removal of the target protein from the cell.[1] This approach offers significant advantages over traditional inhibitors, including the ability to target previously "undruggable" proteins and a catalytic mode of action.[1][4] These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of phthalimide-based PROTACs.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a phthalimide-based PROTAC is the hijacking of the Ubiquitin-Proteasome System (UPS) to induce the degradation of a specific target protein. The process is initiated by the formation of a critical ternary complex involving the PROTAC, the target protein, and the CRBN E3 ligase.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Linker Intermediate (Pomalidomide-C5-Azide)
This protocol outlines the synthesis of a pomalidomide derivative functionalized with a C5-azide linker, which can be used for "click chemistry" to conjugate to a POI ligand.[5][6]
Materials:
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Methanol (MeOH)
Procedure:
Step 1: Alkylation of Pomalidomide [5]
-
To a solution of pomalidomide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Step 2: Azidation [5]
-
To a solution of the product from Step 1 (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pomalidomide-C5-azide.
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the pomalidomide-linker intermediate with an alkyne-modified POI ligand.[6]
Materials:
-
Pomalidomide-C5-azide (from Protocol 1)
-
Alkyne-modified POI ligand
-
tert-Butanol (t-BuOH) and Water or DMF
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 equivalent) and pomalidomide-C5-azide (1.05 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[6]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (0.2 equivalents).[6]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[6]
Protocol 3: Evaluation of PROTAC Activity - Western Blot for Target Degradation
This assay is the primary method to confirm that the synthesized PROTAC induces the degradation of the target protein.[1][6]
Materials:
-
Cells of interest
-
PROTAC stock solution
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[1][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[1]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.[1]
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[1]
-
Analysis: Quantify band intensities and normalize to a loading control to determine the percentage of target protein degradation relative to the vehicle control.[1]
PROTAC Development Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation to identify potent and selective degraders.[1]
Caption: Iterative workflow for PROTAC development.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by parameters such as DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). The binding affinity of the PROTAC to its targets can be assessed by IC₅₀ values.
| PROTAC Candidate | Target Protein | E3 Ligase Ligand | DC₅₀ | Dₘₐₓ | IC₅₀ (CRBN) | Reference |
| dBET1 | BRD4 | Pomalidomide | ~430 nM (in SUM149 cells) | >90% | Not explicitly stated | [4] |
| PROTAC-2 | BET | Lenalidomide | 79 nM | >95% | 36-79 nM | [7] |
| PROTAC-15 | BET | Lenalidomide | >1000 nM | <20% | 36-79 nM | [7] |
Note: The provided data is a representative sample from the literature and values can vary significantly based on the specific PROTAC, cell line, and experimental conditions.
Conclusion
The synthesis and evaluation of phthalimide-based PROTACs offer a powerful strategy for targeted protein degradation. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to design, synthesize, and characterize novel PROTACs for therapeutic and research applications. Careful optimization of the E3 ligase ligand, linker, and target-binding moiety is crucial for developing potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Phthalimide-PEG2-Boc in PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[] The phthalimide (B116566) moiety, found in immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, is a widely used ligand for the Cereblon (CRBN) E3 ligase.[1]
Phthalimide-PEG2-Boc is a versatile synthetic building block used in PROTAC development. It consists of the CRBN-binding phthalimide ligand pre-conjugated to a short, flexible polyethylene (B3416737) glycol (PEG) linker, which terminates in a Boc-protected amine. This reagent streamlines the synthesis process, allowing researchers to readily couple the CRBN E3 ligase recruiting element to a ligand for their specific protein of interest. These application notes provide a comprehensive guide to using this building block and compare the resulting CRBN-based PROTACs with those utilizing other common E3 ligases.
Application Notes: Strategic Use of E3 Ligase Ligands
The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and pharmacokinetic properties.[2] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for targeted protein degradation.[2][4]
-
Cereblon (CRBN): As a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, CRBN is one of the most popular choices for PROTAC design.[1][5] Phthalimide-based ligands (e.g., from this compound) are well-characterized and have proven effective for degrading a multitude of proteins.[5][6]
-
Von Hippel-Lindau (VHL): VHL is another widely exploited E3 ligase, and its ligands, such as VH032, are commonly used to create potent PROTACs.[7][8] VHL-based PROTACs have demonstrated efficacy against a broad range of targets.[9]
-
Mouse Double Minute 2 Homolog (MDM2): MDM2 is an E3 ligase known for its role in degrading the p53 tumor suppressor.[10] MDM2-recruiting PROTACs can be designed to degrade other oncogenic proteins, offering a dual anti-cancer effect by also stabilizing p53.[4][11]
-
Inhibitor of Apoptosis Proteins (IAPs): This family of E3 ligases, including c-IAP1, can be recruited by ligands like MV1 or LCL-161 derivatives.[][12] Hijacking IAPs can simultaneously induce degradation of a target protein and promote apoptosis.[]
The selection of an E3 ligase often depends on its tissue expression profile, subcellular localization, and the desired therapeutic window. The flexible PEG linker in this compound provides good hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[13][14]
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of a CRBN-recruiting PROTAC.
Data Presentation: Comparative PROTAC Performance
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table presents data for representative PROTACs targeting the BET family of proteins, utilizing different E3 ligase ligands to allow for comparison.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Linker Type | DC50 | Dmax | Reference Cell Line |
| dBET1 | BRD4 | CRBN | PEG-based | ~500 nM | >95% | 22Rv1 |
| MZ1 | BRD4 | VHL | Alkyl/ether | ~25 nM | >80% | 22Rv1 |
| ARV-771 | BRD2/3/4 | VHL | PEG-based | <1 nM | >95% | 22Rv1 (for BRD4) |
| A1874 | BRD4 | MDM2 | Alkyl-based | ~3 µM | ~75% | RS4;11 |
Note: Data are approximate values compiled from published literature for comparative purposes and may vary based on experimental conditions.[11][15][16]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC from this compound
This protocol describes the final steps for synthesizing a PROTAC by coupling a carboxylic acid-functionalized POI ligand to the deprotected Phthalimide-PEG2-amine.
Caption: Workflow for PROTAC synthesis using this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI-Ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution, brine, ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Boc Deprotection: a. Dissolve this compound in a solution of 20-30% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS to confirm the removal of the Boc protecting group. d. Once complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used directly in the next step.
-
Amide Coupling: a. Dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes. c. Add a solution of the deprotected Phthalimide-PEG2-amine intermediate (~1.1 eq) in DMF to the reaction mixture. d. Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours. e. Monitor the reaction progress by LC-MS.
-
Workup and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol provides a standard method to assess the degradation of a target protein in cells following PROTAC treatment.[17]
Caption: Standard experimental workflow for Western Blot analysis.
Materials:
-
Cultured cells expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. b. Prepare serial dilutions of the PROTAC in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO). c. Aspirate the old medium and add the PROTAC-containing medium to the cells. d. Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: a. After incubation, wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Re-probe the membrane with a loading control antibody to ensure equal protein loading. c. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 4. scienceopen.com [scienceopen.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of PROTACs Containing a Phthalimide-PEG2-Boc Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] PROTACs containing a phthalimide-based ligand, such as derivatives of thalidomide (B1683933) or pomalidomide, are designed to recruit the Cereblon (CRBN) E3 ligase.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The unique structure of PROTACs, often characterized by a high molecular weight and flexible linkers, presents significant challenges during purification.[3] Common issues include poor aqueous solubility and a tendency to exist as non-crystalline solids, which can complicate the removal of synthetic byproducts and unreacted starting materials.[3] Therefore, robust and optimized purification protocols are critical for obtaining high-purity PROTACs suitable for biological evaluation.
These application notes provide detailed protocols and comparative data for the purification of PROTACs containing a Phthalimide-PEG2-Boc linker, a common structural motif in CRBN-recruiting degraders. The methodologies covered include reversed-phase flash chromatography and preparative high-performance liquid chromatography (HPLC), followed by rigorous purity analysis using analytical HPLC/UPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Phthalimide-Based PROTACs
Phthalimide-based PROTACs initiate protein degradation by inducing proximity between the target protein and the CRBN E3 ligase. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Caption: Mechanism of action for a phthalimide-based PROTAC.
Purification Strategy: A Comparative Overview
The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For PROTACs containing a this compound moiety, both reversed-phase flash chromatography and preparative RP-HPLC are effective methods.
| Purification Method | Typical Scale | Speed | Resolution | Cost | Typical Use Case |
| Reversed-Phase Flash Chromatography | 50 mg - 5 g | Fast (< 30 min) | Good | Lower | Intermediate purification, rapid cleanup |
| Preparative RP-HPLC | 10 mg - 1 g | Slower (> 60 min) | Very High | Higher | Final purification, high-purity compounds (>98%) |
| Recrystallization | > 100 mg | Variable | High (if successful) | Low | Final purification (if crystalline solid forms) |
Experimental Protocols
Reversed-Phase Flash Chromatography
Reversed-phase flash chromatography is a rapid and efficient method for the initial purification of crude PROTACs, capable of removing a significant portion of polar and non-polar impurities.
Instrumentation and Materials:
-
Flash chromatography system (e.g., Biotage Isolera, Teledyne ISCO CombiFlash)
-
Reversed-phase C18 flash column
-
Solvents: Deionized water with 0.1% formic acid (Solvent A), Acetonitrile with 0.1% formic acid (Solvent B)
-
Crude this compound PROTAC
Protocol:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or methanol. Adsorb the sample onto a small amount of Celite or silica (B1680970) gel and dry under vacuum.
-
Column Equilibration: Equilibrate the C18 flash column with 5% Solvent B in Solvent A for at least 3 column volumes.
-
Elution Gradient:
-
Load the sample onto the column.
-
Run a linear gradient from 5% to 100% Solvent B over 10-15 column volumes.
-
Hold at 100% Solvent B for 2-3 column volumes to elute highly non-polar impurities.
-
-
Fraction Collection: Collect fractions based on UV absorbance (typically at 254 nm and 280 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to determine the purity of each. Pool the fractions containing the pure PROTAC.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure to remove the acetonitrile. Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
Expected Results:
| Parameter | Typical Value |
| Yield | 50 - 75% |
| Purity | >90% |
Preparative Reversed-Phase HPLC (RP-HPLC)
Preparative RP-HPLC is the gold standard for obtaining highly pure PROTACs for in vitro and in vivo studies.[4] Its high resolving power allows for the separation of closely eluting impurities.[4]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 preparative column (e.g., 19 x 250 mm, 10 µm particle size)
-
Solvents: Deionized water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A), Acetonitrile with 0.1% TFA (Mobile Phase B)[4]
-
Crude or flash-purified this compound PROTAC
Protocol:
-
Sample Preparation: Dissolve the PROTAC sample in a minimal volume of DMSO and dilute with Mobile Phase A to a concentration of 10-50 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 20% Mobile Phase B) for at least 3 column volumes or until a stable baseline is achieved.[4]
-
Gradient Elution:
-
Inject the filtered sample onto the column.
-
Run a linear gradient, for example, from 20% to 80% Mobile Phase B over 40 minutes.[4]
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC product.[4]
-
Fraction Analysis: Analyze the collected fractions using analytical UPLC-MS to confirm the identity and purity of each fraction.[4]
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%.[4] Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the purified PROTAC as a solid.[4]
Expected Results:
| Parameter | Typical Value |
| Yield | 30 - 60%[4] |
| Purity | >95%[4] |
Purity Analysis
Accurate determination of purity is essential to ensure the reliability of biological data. A combination of analytical HPLC/UPLC-MS and NMR spectroscopy is recommended.
3.1. Analytical HPLC/UPLC-MS
This technique provides high-resolution separation and mass confirmation of the purified PROTAC.
Instrumentation and Materials:
-
UPLC-MS system
-
Analytical C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Solvents: Deionized water with 0.1% formic acid (Mobile Phase A), Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Purified PROTAC sample
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Method Parameters:
-
Flow rate: 0.5 - 0.8 mL/min
-
Gradient: A rapid linear gradient from 5% to 95% Mobile Phase B over 2-5 minutes.
-
Detection: UV (e.g., 254 nm) and mass spectrometry (positive ion mode).
-
-
Data Analysis: Integrate the peak area of the PROTAC and any impurities in the UV chromatogram to calculate the purity. Confirm the identity of the main peak by its mass-to-charge ratio (m/z).
3.2. Quantitative ¹H NMR (qNMR)
qNMR can be used for the absolute purity determination of the final compound.[2]
Protocol:
-
Accurately weigh a known amount of the purified PROTAC and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved proton signal from the PROTAC and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.
Experimental and Logical Workflows
Caption: A typical workflow for the purification and analysis of PROTACs.
Caption: Decision tree for selecting a PROTAC purification strategy.
References
Application Notes and Protocols for LC-MS Analysis of Phthalimide-PEG2-Boc Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG2-Boc is a versatile heterobifunctional linker commonly employed in bioconjugation and drug development. The phthalimide (B116566) group serves as a stable protecting group for a primary amine, often utilized in the synthesis of PROTACs and other targeted therapies. The diethylene glycol (PEG2) spacer enhances solubility and provides appropriate spatial orientation, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential conjugation reactions.
This document provides detailed protocols for the reaction of this compound, specifically focusing on the deprotection of the Boc group and subsequent acylation, followed by the analysis of the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique for monitoring the progress of such reactions and characterizing the final products, offering high sensitivity and structural information.[1][2][3]
Reaction Scheme
The overall two-step reaction involves the initial deprotection of the Boc group under acidic conditions to yield a free amine, followed by acylation of this newly formed amine with an acyl chloride.
Caption: Reaction scheme for the deprotection of this compound and subsequent acylation.
Experimental Protocols
Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of a 20-50% (v/v) solution of TFA in DCM to the flask with stirring.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected product, Phthalimide-PEG2-NH₂.
Acylation of Phthalimide-PEG2-NH₂
This protocol describes the acylation of the deprotected amine with a generic acyl chloride.
Materials:
-
Phthalimide-PEG2-NH₂ (from Protocol 3.1)
-
Acyl chloride (e.g., acetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
Dissolve the dried Phthalimide-PEG2-NH₂ in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the solution to act as a base.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product can be purified by flash column chromatography or preparative HPLC.
LC-MS Analysis
An LC-MS method is crucial for monitoring reaction progress and confirming the identity of products. A reversed-phase method is typically suitable for these types of molecules.
Instrumentation and Conditions
-
LC System: Agilent 1260 Infinity or equivalent
-
MS System: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent[1][5]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Source: Electrospray Ionization (ESI), positive mode
Sample Preparation
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data from the LC-MS analysis of the key compounds in the reaction sequence.
| Compound Name | Structure | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | Phth-N-CH₂CH₂OCH₂CH₂-NHBoc | C₁₇H₂₂N₂O₅ | 350.153 | 351.160 | 373.142 |
| Phthalimide-PEG2-NH₂ | Phth-N-CH₂CH₂OCH₂CH₂-NH₂ | C₁₂H₁₄N₂O₃ | 250.099 | 251.107 | 273.089 |
| Phthalimide-PEG2-NH-Acetyl | Phth-N-CH₂CH₂OCH₂CH₂-NHCOCH₃ | C₁₄H₁₆N₂O₄ | 292.111 | 293.118 | 315.100 |
Workflow Visualization
The following diagram illustrates the overall experimental and analytical workflow.
Caption: Overall experimental and analytical workflow for the synthesis and analysis of this compound reaction products.
Conclusion
The protocols and analytical methods described provide a robust framework for the synthesis and characterization of derivatives of this compound. Careful monitoring of the reaction by LC-MS is essential for optimizing reaction conditions and ensuring the purity of the final product. The presented data serves as a reference for the expected masses and can aid in the interpretation of analytical results. These methods are broadly applicable in the development of complex molecules for pharmaceutical and research applications.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Permeable PROTACs with Phthalimide-PEG2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the development of cell-permeable PROTACs utilizing Phthalimide-PEG2-Boc, a versatile linker building block. Phthalimide serves as a ligand for the Cereblon (CRBN) E3 ligase, while the PEG2 (polyethylene glycol) spacer enhances solubility and provides optimal length for the formation of a productive ternary complex. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.
Mechanism of Action: Phthalimide-Based PROTACs
The primary mechanism of action for a phthalimide-based PROTAC is the induced degradation of a target protein via the Ubiquitin-Proteasome System (UPS). This process is initiated by the formation of a ternary complex comprising the PROTAC, the target protein, and the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables provide a summary of quantitative data for PROTACs utilizing PEG linkers of varying lengths, demonstrating the critical importance of linker optimization.
| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Pomalidomide | PEG2 | 15 | >90 | 293T | F. Bai et al., 2017 |
| BTK | Pomalidomide | PEG2 | 8.1 | ~90 | MOLM-14 | P. P. G. Zorba et al., 2015 |
| ERRα | VHL | 12-atom PEG | <12 | >90 | MCF7 | K. Cyrus et al., 2011 |
| ERRα | VHL | 21-atom PEG | 3 | 96 | MCF7 | K. Cyrus et al., 2011 |
| ERRα | VHL | 29-atom PEG | 292 | 76 | MCF7 | K. Cyrus et al., 2011 |
Note: The data presented are illustrative and may not directly correspond to PROTACs synthesized with this compound, but serve to highlight the impact of linker length on degradation efficacy.
Experimental Protocols
Synthesis of a Phthalimide-PEG2-Based PROTAC
This protocol describes a general method for the synthesis of a PROTAC using this compound as a linker precursor. The synthesis involves the deprotection of the Boc group, followed by coupling to a POI ligand.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.
-
The resulting Phthalimide-PEG2-NH2 can be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the POI ligand with a carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of Phthalimide-PEG2-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
-
Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.[2][3][4]
Caption: Experimental workflow for the PAMPA assay.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Carefully coat the filter membrane of each well of the donor plate with 5 µL of the phospholipid solution. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare PROTAC Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Assay Start: Add 200 µL of the PROTAC solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells are in contact with the buffer in the acceptor plate. Incubate the "sandwich" at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where:
-
[C]acceptor is the concentration in the acceptor well.
-
[C]equilibrium is the theoretical equilibrium concentration.
-
Vdonor and Vacceptor are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Target Protein Degradation Assay: Western Blotting
Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.[5][6][7]
References
The Strategic Application of Phthalimide-PEG2-Boc in the Development of Molecular Glues and PROTACs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic possibilities, enabling the selective elimination of disease-causing proteins. At the forefront of this revolution are bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system (UPS) to degrade specific proteins of interest. A critical component in the design of these molecules is the linker, which connects a target protein ligand to an E3 ubiquitin ligase ligand. The Phthalimide-PEG2-Boc linker is a versatile building block in this context, offering a strategic combination of features for the rational design of potent protein degraders.
The phthalimide (B116566) moiety is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, acting as a "molecular glue" to recruit the ligase.[1][2][3] This interaction is foundational to the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide.[2][3] In the context of PROTACs, the phthalimide serves as the anchor to the E3 ligase machinery.
The diethylene glycol (PEG2) portion of the linker provides a short, flexible, and hydrophilic spacer. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5] PEG linkers, in particular, are known to enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[6] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a stable precursor that can be readily deprotected for conjugation to a ligand for the protein of interest, facilitating a modular and efficient synthesis of PROTAC libraries.[7]
While the term "molecular glue" traditionally refers to smaller, monovalent compounds that induce protein-protein interactions, the phthalimide component of these bifunctional degraders functions on the same principle of "gluing" the target protein to the E3 ligase via the CRBN substrate receptor. Therefore, this compound is a key reagent in the development of what can be considered bifunctional molecular glues or PROTACs.
Quantitative Data on Phthalimide-Based PROTACs
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize quantitative data for representative PROTACs that utilize a phthalimide-based E3 ligase ligand, demonstrating the potency that can be achieved.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Parent Ligand (IC50) |
| CP-10 | CDK6 | Pomalidomide | PEG1-based | ~2.1 nM | >90% | MM.1S | Palbociclib |
| ZB-S-29 | SHP2 | Thalidomide | Not specified | 6.02 nM | >90% | MV4;11 | TNO155 derivative (~15 nM)[7] |
| A6 | HDAC6 | Thalidomide | Not specified | 3.5 nM | >90% | MM.1S | Vorinostat-like[7] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of novel protein degraders. Below are generalized protocols for key experiments in the development of phthalimide-based PROTACs.
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC
This protocol describes a standard amide coupling procedure to conjugate an amine-containing target protein ligand to a phthalimide-PEG-acid linker.
Materials:
-
Target protein ligand with a primary or secondary amine
-
Pomalidomide-PEG-acid linker (or a similar phthalimide-based linker)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.[7]
-
Add the pomalidomide-PEG-acid linker (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution.[7]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.[7]
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[7]
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (twice), water (once), and brine (once).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with a PROTAC.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[7]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4, 8, 16, 24 hours).[7]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the separated proteins to a PVDF membrane.[7]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[7]
-
Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analysis: If necessary, strip the membrane and re-probe for the loading control. Quantify the band intensities using software such as ImageJ to determine the percentage of protein degradation relative to the vehicle control.[7]
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[7]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and add it to each well.[7]
-
Measurement: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[7]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Phthalimide-PEG2-Boc
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Phthalimide-PEG2-Boc and similar PEGylated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1] A study on solid-phase peptide synthesis found that a 55% TFA solution in dichloromethane (B109758) (DCM) resulted in higher purity peptides compared to 100% TFA, suggesting that optimal solvent conditions are crucial for efficient deprotection.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if you are using 20% TFA in DCM, try increasing it to 50%.[1]
-
Extend Reaction Time: Monitor the reaction progress over a longer period.
-
Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[1][3]
-
Optimize Solvent: Ensure your starting material is fully dissolved in the chosen solvent.
Q2: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the disappearance of the starting material and the appearance of the deprotected product. The free amine product is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing for the identification and quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet signal of the nine tert-butyl protons of the Boc group, which appears around 1.4-1.5 ppm.[4]
Q3: I'm observing side products after the deprotection reaction. What could be the cause?
The most common side reaction is alkylation by the tert-butyl cation.
-
Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable and reactive tert-butyl cation. This electrophile can alkylate nucleophilic residues in your molecule, such as electron-rich aromatic rings.[1]
Troubleshooting Steps:
-
Use Scavengers: To prevent alkylation, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) and water, typically at a concentration of 2.5-5% (v/v).[1][3] These scavengers will trap the tert-butyl cation.
Q4: Are there milder alternatives to TFA for Boc deprotection?
Yes, if your compound is sensitive to strong acids, several milder conditions can be employed:
-
4M HCl in 1,4-dioxane or Ethyl Acetate: These are common and effective alternatives to TFA.[3][5]
-
Lewis Acids: Reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions.[1]
-
Oxalyl Chloride/Methanol: This system has been reported to be effective for Boc deprotection under mild, room temperature conditions.[1][6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[1][7]
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection.
| Parameter | Value | Reference(s) |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | [1][8] |
| HCl Concentration | 4M in 1,4-dioxane or Ethyl Acetate | [3][5] |
| Temperature | Room Temperature (20-25 °C) | [8] |
| Reaction Time | 30 minutes - 2 hours | [8] |
| Scavenger Conc. | 2.5-5% (v/v) (e.g., TIS) | [1] |
Experimental Protocol: Boc Deprotection using TFA
This protocol outlines a general procedure for the deprotection of a Boc-protected amine using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-protected this compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If your substrate is susceptible to alkylation, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1]
-
Work-up:
-
Neutralization (Optional):
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Phthalimide-PEG2-Boc Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Phthalimide-PEG2-Boc, particularly focusing on resolving issues of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the this compound coupling reaction, which typically proceeds via a Gabriel synthesis pathway, can be attributed to several factors, from the quality of starting materials to the reaction and purification conditions. This guide provides a structured approach to identifying and resolving these issues.
Diagram of the Troubleshooting Logic
Caption: A workflow diagram illustrating the troubleshooting process for low yield in this compound synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor Quality of Starting Materials: Potassium phthalimide can be hygroscopic. The Boc-PEG2-X (where X is a leaving group like Br or OTs) may have degraded. | - Ensure potassium phthalimide is dry and of high purity. - Use freshly acquired or properly stored Boc-PEG2-X. Consider verifying the integrity of the starting material by NMR. |
| Ineffective Base: The base may not be strong enough to fully deprotonate the phthalimide, or it may be sterically hindered. | - While potassium phthalimide is often used directly, if starting from phthalimide, a strong base like potassium hydride (KH) or sodium hydride (NaH) is effective.[1] For a less hazardous option, potassium carbonate (K2CO3) in a polar aprotic solvent is a common choice.[2] | |
| Suboptimal Solvent: The solvent may not adequately dissolve the reactants or favor an SN2 reaction mechanism. | - Dimethylformamide (DMF) is widely considered an excellent solvent for Gabriel synthesis as it effectively dissolves potassium phthalimide and promotes SN2 reactions.[3][4] Other polar aprotic solvents like DMSO or acetonitrile (B52724) can also be used.[4] | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - Heating is typically required. A temperature range of 60-120°C is common for this type of N-alkylation.[2] Start with a moderate temperature (e.g., 80°C) and increase if the reaction is slow, monitoring for potential decomposition. | |
| Presence of Multiple Products/Side Reactions | Side Reactions of the Boc Group: Although generally stable, prolonged heating under certain conditions could potentially affect the Boc protecting group. | - While the Boc group is stable to most bases, avoid harsh, prolonged heating.[5] It is more sensitive to acidic conditions. |
| Elimination Side Products: If using a secondary halide (not recommended for Gabriel synthesis), elimination can compete with substitution. | - The Gabriel synthesis is most effective with primary alkyl halides or tosylates, which minimizes the risk of elimination reactions.[1] | |
| Difficulty in Product Purification | Streaking on Silica (B1680970) Gel: The polar nature of the PEG chain can lead to streaking and poor separation during column chromatography. | - Use a polar solvent system. A gradient of methanol (B129727) or ethanol (B145695) in dichloromethane (B109758) (DCM) or chloroform (B151607) is often effective for PEGylated compounds. Adding a small amount of a more polar solvent like isopropanol (B130326) can sometimes improve separation. |
| Co-elution with Unreacted Starting Material: Unreacted Boc-PEG2-X may have similar polarity to the product. | - Optimize the chromatographic gradient to improve separation. Consider reverse-phase chromatography if normal phase is ineffective. | |
| Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous extraction. | - When performing an aqueous workup, saturate the aqueous layer with sodium chloride to reduce the solubility of the organic product and improve extraction efficiency into the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the PEG linker?
A1: For a successful Gabriel synthesis, the PEG linker should have a good leaving group. Commercially available options such as N-Boc-PEG2-bromide or N-Boc-PEG2-tosylate are ideal starting materials for this reaction. Tosylates are excellent leaving groups, and primary bromides are also highly effective in this SN2 reaction.
Q2: Which base should I use for the reaction?
A2: The most straightforward approach is to use potassium phthalimide directly, which is commercially available. If you are starting with phthalimide, you will need to deprotonate it. While strong bases like potassium hydride (KH) are very effective, a safer and commonly used alternative is anhydrous potassium carbonate (K2CO3) in a solvent like DMF.[2]
Q3: What are the optimal reaction conditions (solvent, temperature, time)?
A3: Dimethylformamide (DMF) is the most frequently recommended solvent due to its ability to dissolve the reactants and facilitate the SN2 reaction.[3][4] The reaction typically requires heating, with a temperature range of 80-100°C being a good starting point. Reaction times can vary from a few hours to overnight. It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q4: What are the most common side products in this reaction?
A4: The most common impurities are unreacted starting materials (potassium phthalimide and the Boc-PEG2-X linker). Side reactions are generally minimal if a primary halide or tosylate is used.[1] The Boc protecting group is generally stable under the basic conditions of the Gabriel synthesis.[5]
Q5: How can I effectively purify the this compound product?
A5: Purification of PEGylated compounds can be challenging due to their polarity.
-
Workup: After the reaction, the mixture is typically cooled and poured into water to precipitate the crude product or to be extracted with an organic solvent like ethyl acetate (B1210297) or DCM.
-
Column Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient elution is recommended. Start with a less polar eluent (e.g., 100% DCM or a mixture of ethyl acetate and hexanes) and gradually increase the polarity by adding methanol or ethanol. A typical gradient might be from 0% to 10% methanol in DCM.
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Boc-PEG2-tosylate
This protocol is a representative procedure based on the principles of the Gabriel synthesis.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
-
Potassium Phthalimide
-
N-Boc-PEG2-tosylate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.2 equivalents) and anhydrous DMF.
-
Stir the suspension and add N-Boc-PEG2-tosylate (1.0 equivalent).
-
Heat the reaction mixture to 80-100°C and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., using 5% methanol in DCM as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in DCM if necessary, to afford the pure this compound.
Table of Reaction Parameters and Expected Outcomes
| Parameter | Condition A (Standard) | Condition B (Alternative) | Expected Outcome |
| PEG Starting Material | N-Boc-PEG2-tosylate | N-Boc-PEG2-bromide | Both are excellent substrates for this SN2 reaction. The tosylate may react slightly faster. |
| Base | Potassium Phthalimide | Phthalimide + K2CO3 | Using potassium phthalimide directly is simpler. Using K2CO3 requires ensuring it is anhydrous for optimal results. |
| Solvent | DMF | Acetonitrile | DMF is generally preferred for its excellent solvating properties for phthalimide salts, potentially leading to higher yields.[3][4] |
| Temperature | 80°C | 100°C | Higher temperatures can increase the reaction rate but may also lead to the formation of impurities if maintained for too long. |
| Yield | >80% | >70% | High yields are expected under optimized conditions. |
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene (B3416737) glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker, which connects the ligand that binds to the POI and the ligand that recruits the E3 ligase, is a critical component that influences the overall efficacy of the PROTAC.[2]
PEG linkers are frequently used due to their desirable properties:
-
Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of often lipophilic PROTAC molecules.[2][3]
-
Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt various conformations, which can be crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1]
-
Biocompatibility: PEG is a well-established biocompatible polymer.[2]
The length and composition of the linker are critical parameters that must be optimized for each specific PROTAC system to achieve efficient protein degradation.[4]
Q2: How does PEG linker length affect PROTAC efficacy?
The length of the PEG linker directly impacts the formation and stability of the ternary complex, which in turn dictates the efficiency of target protein degradation.[5] This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
-
Too short of a linker: May lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[5]
-
Too long of a linker: May result in an unstable or unproductive ternary complex, as the two proteins are not brought into optimal proximity for efficient ubiquitination.[6]
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, and therefore needs to be empirically determined.[4][7]
Q3: My PROTAC with a PEG linker shows low or no degradation of the target protein. What are the possible causes and troubleshooting steps?
Low or no degradation activity is a common challenge in PROTAC development. Here are some potential causes and troubleshooting suggestions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The hydrophilicity of PEG linkers can sometimes hinder passive diffusion across the cell membrane.[1] Consider synthesizing PROTACs with shorter PEG chains or incorporating more hydrophobic moieties into the linker to improve cell permeability.[8] You can assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Inefficient Ternary Complex Formation | The linker length and flexibility may not be optimal for the specific protein-protein interactions required for a stable ternary complex. Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length.[9] Directly measure ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell assays like NanoBRET™.[3][10] |
| Incorrect Linker Attachment Points | The points at which the linker is attached to the target-binding and E3-recruiting ligands are crucial for the correct orientation of the proteins in the ternary complex.[7] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[7] |
| "Hook Effect" | At high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to reduced degradation.[1] Perform a full dose-response curve to determine if you are observing a hook effect. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this effect.[1] |
Q4: How does the PEG linker influence the physicochemical properties and cell permeability of a PROTAC?
The PEG linker significantly impacts a PROTAC's physicochemical properties, which in turn affects its cell permeability.[7]
-
Increased Hydrophilicity: Longer PEG linkers increase the hydrophilicity of the PROTAC, which can improve aqueous solubility but may decrease passive cell membrane permeability.[2][3]
-
Conformational Effects: The flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially improving membrane traversal.[11][12] This is a key difference compared to more rigid linkers like alkyl chains.[11]
Therefore, a balance must be struck between improving solubility and maintaining adequate cell permeability, often requiring empirical optimization of the PEG linker length.
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the target protein and the E3 ligase. The following tables summarize data from published studies, illustrating the impact of varying linker lengths on PROTAC performance.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [7][13]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Note: In this study, a 16-atom linker was found to be optimal for ERα degradation.[13]
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [7]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| BTK Degrader 1 | 2 PEG units | >1000 | <10 | CRBN | Ramos |
| BTK Degrader 2 | 3 PEG units | ~500 | ~40 | CRBN | Ramos |
| BTK Degrader 3 | 4 PEG units | ~20 | >95 | CRBN | Ramos |
| BTK Degrader 4 | 5 PEG units | ~50 | >95 | CRBN | Ramos |
Note: For BTK degradation, longer PEG linkers were found to be more potent in this particular system.[7]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment and to determine DC50 and Dmax values.[3]
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
Protocol 2: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)
This protocol is used to measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[3][10]
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[3]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[3]
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[3]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the soluble protein partner and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized protein surface.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary complex formation.[14]
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.[14]
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol assesses the ability of the PROTAC to induce ubiquitination of the target protein within cells.
-
Cell Transfection and Treatment:
-
Co-transfect cells with constructs for the target protein (e.g., fused to a tag like HiBiT) and a tagged ubiquitin (e.g., HaloTag®-Ubiquitin).[15]
-
Treat the cells with the PROTAC at various concentrations.
-
-
Lysis and Detection:
-
Lyse the cells and perform an immunoassay to detect the ubiquitinated target protein. This can be done using technologies like NanoBRET™, where ubiquitination brings a bioluminescent donor (on the target) and a fluorescent acceptor (on ubiquitin) into proximity.[15]
-
-
Data Analysis:
-
Quantify the signal corresponding to the ubiquitinated target protein.
-
Plot the signal against the PROTAC concentration to determine the concentration-dependent induction of ubiquitination.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for optimizing PROTAC linker length.
Caption: A troubleshooting guide for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
how to avoid the PROTAC hook effect with Phthalimide-PEG2-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the PROTAC "hook effect," with a specific focus on PROTACs utilizing Phthalimide-PEG2-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC hook effect?
A1: The PROTAC hook effect is a phenomenon observed in dose-response experiments where the degradation of the target protein decreases at high concentrations of the PROTAC. This results in a characteristic bell-shaped curve, which can complicate the determination of a PROTAC's potency and efficacy.[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at elevated PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: How does the this compound linker influence the hook effect?
A3: The this compound linker plays a critical role in the formation and stability of the ternary complex and can therefore influence the hook effect.
-
Phthalimide: This moiety acts as a ligand for the Cereblon (CRBN) E3 ligase.
-
PEG2: This short polyethylene (B3416737) glycol linker provides a degree of flexibility and hydrophilicity. The length of the linker is a crucial factor; a short linker like PEG2 may either facilitate optimal ternary complex formation or, conversely, lead to steric hindrance depending on the specific target protein and E3 ligase.[2][3][4] An optimized linker length is essential for a stable and productive ternary complex.[3] If the linker is too short, it can prevent the simultaneous binding of the target protein and the E3 ligase.[3]
-
Boc (tert-Butyloxycarbonyl): This is a protecting group commonly used during the chemical synthesis of the PROTAC and is typically removed in the final active molecule.
A PROTAC with a well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, thereby stabilizing the ternary complex and mitigating the hook effect.[3] The specific geometry afforded by the Phthalimide-PEG2 linker will determine the stability of the ternary complex and, consequently, the concentration at which the hook effect is observed.
Q4: What are the experimental consequences of the hook effect?
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Problem 2: I am not observing any target degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: Your initial concentration range may have been too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., from picomolar to high micromolar).
-
Verify Target and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (CRBN in the case of phthalimide-based PROTACs) at sufficient levels.
-
Confirm Binary Engagement: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase independently.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, quantitative data to illustrate the impact of linker length and the hook effect on PROTAC performance.
Table 1: Dose-Response Data for a Phthalimide-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 (Dmax) |
| 1000 | 40 |
| 10000 | 75 |
Table 2: Comparison of DC50 and Dmax for PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-1 | Phthalimide-PEG2 | 25 | 90 | Pronounced hook effect above 500 nM |
| PROTAC-2 | Phthalimide-PEG4 | 10 | 95 | Minimal hook effect up to 10 µM |
| PROTAC-3 | Phthalimide-PEG8 | 50 | 75 | Moderate hook effect above 1 µM |
Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
-
Data Analysis:
-
Visualize the protein bands using chemiluminescence and quantify the band intensities.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.[5]
-
NanoBRET™ Ternary Complex Formation Assay
This assay allows for the real-time, live-cell measurement of the formation of the ternary complex.
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding for the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
-
Assay Setup:
-
Seed the transfected cells in a white 384-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[6]
-
Visualizations
Caption: PROTAC mechanism at optimal vs. high concentrations leading to the hook effect.
Caption: A logical workflow for troubleshooting PROTAC dose-response experiments.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
References
Phthalimide-PEG2-Boc PROTAC Purification: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phthalimide-PEG2-Boc PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of a this compound PROTAC that influence its purification?
A1: The this compound PROTAC possesses a unique combination of chemical properties that present purification challenges. Its structure can be broken down into three key components:
-
Phthalimide (B116566) headgroup: This is a hydrophobic and rigid aromatic structure that ligates the E3 ligase Cereblon (CRBN).[1][2][3]
-
PEG2 linker: A short, flexible, and hydrophilic polyethylene (B3416737) glycol linker. PEG linkers are known to increase water solubility.[4]
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a bulky, hydrophobic protecting group for a terminal amine, which will eventually be used to conjugate the target protein ligand.
This combination results in an amphipathic molecule with a significant molecular weight, which can lead to complex behaviors during chromatographic purification.
Q2: What are the most common impurities I should expect when purifying my crude this compound PROTAC?
A2: Common impurities can originate from unreacted starting materials, side-reactions during synthesis, or degradation during workup and purification. Key impurities to look out for include:
-
Unreacted phthalimide-PEG2-acid.
-
Unreacted Boc-protected amine starting material.
-
Coupling reagents and byproducts (e.g., from HATU, HBTU).
-
Di-acylated byproducts if the amine starting material has multiple reactive sites.
-
Products of premature Boc deprotection.
-
Byproducts from side reactions during Boc deprotection, such as t-butylated species.[5][6]
Q3: Why do I see a broad peak for my PROTAC during Reverse-Phase HPLC (RP-HPLC)?
A3: Broad peaks in RP-HPLC for molecules like this compound PROTACs are common and can be attributed to several factors:
-
Amphipathic Nature: The molecule has distinct hydrophobic (Phthalimide, Boc) and hydrophilic (PEG2) regions, which can lead to mixed-mode interactions with the stationary phase.
-
Conformational Flexibility: The PEG2 linker allows for multiple conformations in solution, which can result in a broader elution profile.
-
Secondary Interactions: The phthalimide group can engage in pi-pi stacking with the stationary phase or other molecules, while any free amines (if deprotection occurs) can interact with residual silanols on the silica-based column, causing peak tailing.
-
Aggregation: At higher concentrations, these molecules can aggregate, leading to peak broadening and distortion.
Troubleshooting Guides
Issue 1: Difficulty in Separating Product from Starting Materials via RP-HPLC
Possible Cause: The polarity difference between your product and unreacted starting materials (e.g., phthalimide-PEG2-acid) may not be sufficient for baseline separation under standard HPLC conditions.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient will increase the resolution between closely eluting peaks.
-
Modify the Mobile Phase:
-
Ion-Pairing Agent: Ensure 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) is present in both mobile phases (water and acetonitrile (B52724)/methanol). This helps to protonate basic sites and minimize peak tailing.
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If using a C18 column, consider trying a phenyl-hexyl or a biphenyl (B1667301) column to leverage different retention mechanisms (e.g., pi-pi interactions with the phthalimide ring).
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Gradient | 5-95% B in 15 min | 20-60% B in 40 min | Increases separation time for closely eluting compounds. |
| Organic Modifier | Acetonitrile | Methanol or ACN/MeOH mix | Changes selectivity based on different interactions with the analyte. |
| Stationary Phase | C18 | Phenyl-Hexyl / Biphenyl | Introduces alternative separation mechanisms like pi-pi stacking. |
Issue 2: Product Degradation or Loss of Boc Group During Purification
Possible Cause: The Boc group is labile to strong acids. Prolonged exposure to TFA in the mobile phase, especially at room temperature, can lead to premature deprotection.
Troubleshooting Steps:
-
Use Formic Acid: Substitute 0.1% TFA with 0.1% formic acid in your mobile phases. Formic acid is less acidic and can reduce the rate of deprotection.
-
Minimize Time in Acidic Conditions: After collecting fractions containing your product, immediately neutralize the TFA with a dilute solution of a volatile base like ammonium (B1175870) bicarbonate before storage or lyophilization.
-
Purify the Boc-protected PROTAC before final deprotection: If possible, purify the fully protected PROTAC first, and then perform the Boc deprotection as a final, clean step.
Issue 3: Side-Product Formation During Final Boc Deprotection
Possible Cause: The cleavage of the Boc group with strong acid (e.g., TFA) generates a reactive t-butyl cation. This cation can alkylate electron-rich regions of your molecule, such as the phthalimide ring, leading to unwanted byproducts.[5][6]
Troubleshooting Steps:
-
Use a Scavenger: Add a scavenger to the deprotection reaction to trap the t-butyl cation. Triisopropylsilane (TIS) is a common and effective scavenger.[7][8][9][10]
-
Control Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions.
-
Alternative Deprotection Reagents: Consider using HCl in dioxane, which can sometimes provide a cleaner deprotection.[6]
| Deprotection Cocktail | Composition (v/v) | Key Application |
| Standard TFA | 95% TFA, 5% Water | For robust substrates. |
| TFA with Scavenger | 95% TFA, 2.5% Water, 2.5% TIS | Recommended for preventing t-butylation side reactions.[9] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane | An alternative to TFA, may be milder for some substrates.[6] |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound PROTAC
-
Column: C18, 5 µm, 100 Å (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 10-50% B over 40 minutes.
-
Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure: a. Dissolve the crude product in a minimal amount of DMSO or DMF. b. Inject the solution onto the equilibrated HPLC column. c. Collect fractions corresponding to the main product peak. d. Analyze fractions by LC-MS to confirm the mass of the desired product. e. Pool pure fractions and neutralize with dilute ammonium bicarbonate if desired. f. Lyophilize to obtain the final product.
Protocol 2: Boc Deprotection with TFA and Scavenger
-
Materials: this compound PROTAC, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
-
Procedure: a. Dissolve the Boc-protected PROTAC in DCM (e.g., 10 mg/mL). b. Cool the solution to 0 °C in an ice bath. c. Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.[9] d. Add the cleavage cocktail to the PROTAC solution (e.g., 1 mL per 10 mg of PROTAC). e. Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. f. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass decrease of 100.12 Da). g. Once complete, concentrate the reaction mixture under reduced pressure (or blow down with nitrogen). h. Co-evaporate with toluene (B28343) or DCM several times to remove residual TFA. i. The resulting amine-TFA salt can be used directly or purified further if necessary.
Visualizations
Caption: General workflow for the purification and final deprotection of a this compound PROTAC.
Caption: Mechanism of TFA-mediated Boc deprotection and the role of a scavenger.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
unexpected side products in Phthalimide-PEG2-Boc synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phthalimide-PEG2-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route involves a two-step process. First, a Gabriel synthesis is performed by reacting potassium phthalimide (B116566) with a Boc-protected amino-PEG2-halide (e.g., bromide or chloride). Alternatively, a precursor like Boc-NH-PEG2-OH can be tosylated and then reacted with potassium phthalimide. The phthalimide group acts as a protected form of a primary amine.
Q2: My Gabriel synthesis reaction is not proceeding. What are the common causes?
A2: Reaction failure is often attributed to a few key factors:
-
Inactive Potassium Phthalimide: Potassium phthalimide is hygroscopic and can hydrolyze over time if not stored under anhydrous conditions. Using old or improperly stored reagent is a common cause of failure.
-
Solvent Quality: The solvent, typically dimethylformamide (DMF), must be anhydrous. Water in the solvent can hydrolyze the potassium phthalimide.[1]
-
Insufficient Temperature: The Gabriel synthesis often requires heating to proceed at a reasonable rate.[1]
-
Poorly Reactive Halide: While bromides are generally effective, chlorides can be less reactive. The use of a catalyst like sodium iodide (NaI) can sometimes facilitate the reaction with less reactive halides.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The presence of multiple spots can indicate a range of side products. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential impurities and their identification.
Q4: What are the best methods for purifying the final this compound product?
A4: Purification is typically achieved through flash column chromatography on silica (B1680970) gel. The polarity of the solvent system will need to be optimized based on the polarity of the side products. Recrystallization can also be an effective method for obtaining highly pure material.
Troubleshooting Guide: Unexpected Side Products
This guide addresses specific issues related to the formation of unexpected side products during the synthesis of this compound.
| Observed Issue | Potential Cause / Side Product | Proposed Solution / Characterization Method |
| Low Yield of Desired Product | Incomplete reaction due to inactive reagents or suboptimal conditions. | Verify the quality of potassium phthalimide and ensure the use of anhydrous solvent and adequate heating. Monitor reaction progress by TLC or LC-MS.[1] |
| Product Mass not Detected by LC-MS | Hydrolysis of the Boc group during workup or analysis. | Ensure workup conditions are not strongly acidic. Use a buffered mobile phase for LC-MS analysis if necessary. |
| Presence of a Lower Molecular Weight Species | Phthalimide-PEG2-NH2: Premature cleavage of the Boc protecting group. | This can occur if the reaction is worked up under acidic conditions. Characterize by LC-MS; the mass will correspond to the deprotected product. |
| PEG Depolymerization Products: Base-induced cleavage of the PEG chain. | Can occur if strong bases and high temperatures are used for extended periods.[2] Characterize by LC-MS, looking for masses corresponding to Phthalimide-PEG1-Boc or other shorter PEG chain derivatives. | |
| Presence of a Higher Molecular Weight Species | Di-Phthalimide PEG2 Derivative: Reaction of phthalimide with a di-halo PEG2 impurity in the starting material. | Characterize by LC-MS; the mass will correspond to a PEG2 linker capped with two phthalimide groups. |
| Presence of a Polar Impurity | Phthalic Acid or Phthalamic Acid: Hydrolysis of the phthalimide ring. | This can happen under strongly acidic or basic conditions, especially during workup.[3][4] Characterize by HPLC and LC-MS. |
| Unreacted Starting Materials | Boc-NH-PEG2-Halide/Tosylate: Incomplete reaction. | Optimize reaction time, temperature, and reagent stoichiometry. |
| Potassium Phthalimide: Poor solubility or inactive halide. | Ensure adequate stirring and temperature. Consider adding a phase-transfer catalyst for improved solubility. |
Experimental Protocols
General Protocol for this compound Synthesis (Gabriel Synthesis)
-
Reaction Setup: To a solution of Boc-NH-PEG2-Br (1.0 eq) in anhydrous DMF (0.5 M), add potassium phthalimide (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., from hexanes to ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Key Analytical Protocols
| Technique | Methodology |
| HPLC/UPLC | System: HPLC or UPLC with UV detector. Column: C18 column. Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B52724) (B). Detection: 214 nm and 254 nm. |
| LC-MS | System: HPLC coupled to a mass spectrometer (e.g., ESI-TOF). Ionization: Electrospray Ionization (ESI) in positive ion mode. This will allow for the detection of protonated molecular ions [M+H]⁺ of the product and any side products. |
| NMR | ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Key signals include the aromatic protons of the phthalimide group, the methylene (B1212753) protons of the PEG linker, and the characteristic singlet for the Boc group's methyl protons. |
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow for Unexpected Products
Caption: Troubleshooting workflow for reaction analysis.
Relationship of Analytical Methods
Caption: Interplay of analytical techniques.
References
Technical Support Center: Improving the Solubility of Phthalimide-PEG2-Boc based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Proteolysis Targeting Chimeras (PROTACs) that contain a Phthalimide-PEG2-Boc moiety.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound based PROTACs.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| PROTAC precipitates from solution upon dilution of a DMSO stock into aqueous buffer. | The PROTAC has low aqueous solubility and is crashing out of solution when the concentration of the organic solvent (DMSO) is lowered.[1][2] | 1. Decrease Final Concentration: Lower the final concentration of the PROTAC in your assay to below its kinetic solubility limit.[3] 2. Use Co-solvents: Add a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol, PEG 300, or NMP to your aqueous buffer before adding the PROTAC stock.[2] 3. Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations.[2] | The PROTAC remains in solution, allowing for accurate and reproducible experimental results. |
| Inconsistent or non-reproducible results in cell-based or biochemical assays. | Poor solubility is leading to variable amounts of the PROTAC being available to interact with the target protein and E3 ligase.[1] The compound may be precipitating in the assay medium.[1] | 1. Confirm Solubility in Assay Media: Perform a kinetic solubility assay in the specific cell culture or biochemical buffer you are using. 2. Formulation Strategies: Consider using enabling formulations such as amorphous solid dispersions (ASDs) or cyclodextrin (B1172386) inclusion complexes to improve solubility and dissolution.[2][4][5] | Improved reproducibility of experimental data and more reliable determination of parameters like DC50 and Dmax. |
| Low or no degradation of the target protein observed. | The PROTAC concentration in the assay is below the effective concentration required for ternary complex formation and subsequent degradation due to poor solubility.[1] | 1. Increase Solubility: Employ the strategies outlined above (co-solvents, formulation changes) to increase the concentration of soluble PROTAC. 2. pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer may improve solubility.[2][6] | Enhanced target protein degradation, provided the PROTAC is otherwise active. |
| Difficulty in preparing a concentrated stock solution in DMSO. | While DMSO is a powerful solvent, highly lipophilic or crystalline PROTACs may have limited solubility even in DMSO. | 1. Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution. 2. Sonication: Use a sonicator bath to break up solid particles and facilitate solubilization. 3. Alternative Solvents: Consider other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6] | A clear, homogenous stock solution is prepared, which is essential for accurate downstream dilutions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound based PROTACs?
A1: The poor aqueous solubility of these PROTACs is typically due to a combination of factors:
-
High Molecular Weight: PROTACs are inherently large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which predisposes them to low solubility.[1][2]
-
Hydrophobicity of Components:
-
Phthalimide (B116566): The phthalimide group, derived from thalidomide, is a hydrophobic moiety that contributes to low aqueous solubility.[1][6]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is bulky and highly hydrophobic, significantly reducing the polarity of the amine it protects. This is often a major contributor to poor solubility.[3]
-
-
Crystallinity: A highly crystalline solid form of the PROTAC will have lower solubility compared to its amorphous counterpart due to the energy required to break the crystal lattice.[2][3]
Q2: How does the PEG2 linker influence the solubility of the PROTAC?
A2: The polyethylene (B3416737) glycol (PEG) linker is incorporated to increase the hydrophilicity and water solubility of the PROTAC.[2][6] The ether oxygens in the PEG chain can form hydrogen bonds with water, which generally improves aqueous solubility compared to a more hydrophobic alkyl linker.[6] However, for a short linker like PEG2, its solubilizing effect may not be sufficient to overcome the hydrophobicity of the phthalimide and Boc groups.
Q3: What are the main strategies to improve the solubility of my this compound based PROTAC?
A3: There are two main approaches to improving solubility: chemical modification and formulation strategies.
-
Chemical Modification:
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Boc Deprotection: If the final PROTAC does not require the Boc group for its activity, its removal will expose a more polar amine, which can significantly improve solubility.[3]
-
Introduction of Ionizable Groups: Incorporating acidic or basic moieties into the linker or warhead can enhance solubility through salt formation at appropriate pH values.[3]
-
-
Formulation Strategies:
-
Co-solvents: Using a small percentage of an organic co-solvent (e.g., DMSO, ethanol, PEG 300) in aqueous buffers can help solubilize the PROTAC for in vitro assays.[3]
-
pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the solution can increase solubility.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[4][5][7]
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Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.[5]
-
Cyclodextrin Complexation: Encapsulating the PROTAC within a cyclodextrin molecule can increase its aqueous solubility.[3]
-
Q4: How can I measure the solubility of my PROTAC?
A4: There are two common types of solubility assays used in drug discovery:
-
Kinetic Solubility Assay: This high-throughput method measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is often more representative of the conditions in screening assays.[1]
-
Thermodynamic Solubility Assay: This method measures the equilibrium solubility of a compound in its most stable solid form in a given solvent. It is a more time-consuming but more accurate measure of true solubility.[1]
Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Quantitative Data on Solubility Enhancement
The following table summarizes solubility data for PROTACs with structural similarities to this compound based compounds, demonstrating the impact of formulation strategies. Note: This data is for analogous compounds and should be used as a general guide.
| Compound | Formulation | Solubility in FaSSIF (µg/mL) | Fold Increase | Reference |
| PROTAC AZ1 (amorphous) | None | 48.4 ± 2.6 | - | [8] |
| PROTAC AZ1 | Amorphous Solid Dispersion (20% loading in HPMCAS) | ~97 | ~2 | [8] |
| PROTAC AZ2 (amorphous) | None | 28.1 ± 5.2 | - | [8] |
| PROTAC AZ3 (amorphous) | None | 34.5 ± 7.7 | - | [8] |
| PROTAC AZ4 (amorphous) | None | 17.3 ± 1.6 | - | [8] |
FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC using the shake-flask method with analysis by UV-Vis spectrophotometry or LC-MS.
Materials:
-
PROTAC of interest
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Dispense Stock Solution: In triplicate, add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Add Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well to achieve a final PROTAC concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Analysis: Measure the absorbance of the solution in each well using a UV-Vis microplate reader at the λmax of the PROTAC. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by LC-MS to determine the concentration of the soluble PROTAC.
-
Calculation: Compare the absorbance or LC-MS peak area to a standard curve of the PROTAC prepared in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water) to determine the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD of a PROTAC with a polymer excipient.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVP, Soluplus®)
-
Solvent in which both PROTAC and polymer are soluble (e.g., methanol, acetone, dichloromethane)
-
Glass vial
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve PROTAC and Polymer: Weigh the desired amounts of the PROTAC and polymer (e.g., for a 20% drug loading, use 20 mg of PROTAC and 80 mg of polymer). Dissolve both components in a minimal amount of a suitable solvent in a glass vial.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid is the ASD. It can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Solubility Assessment: The solubility of the ASD can then be determined using the kinetic or thermodynamic solubility assay and compared to the unformulated PROTAC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Phthalimide-PEG2-Boc degradation in acidic or basic conditions
Welcome to the technical support center for Phthalimide-PEG2-Boc. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the degradation of this compound under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker?
A1: The this compound linker is comprised of three key components: a phthalimide (B116566) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) group. The stability of the entire molecule is dictated by the lability of its protecting groups under specific conditions. The PEG spacer itself is generally stable under a wide range of acidic and basic conditions commonly used for deprotection.
Q2: Can I selectively remove the Boc group without affecting the phthalimide group?
A2: Yes, selective removal of the Boc group is a standard procedure. The Boc group is highly sensitive to acidic conditions, while the phthalimide group is stable to acid.[1] Therefore, treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will selectively cleave the Boc group, leaving the phthalimide group intact.
Q3: How can I selectively remove the phthalimide group without cleaving the Boc group?
A3: Selective deprotection of the phthalimide group can be achieved using hydrazine (B178648) (N₂H₄). The Boc group is generally stable under the conditions required for hydrazinolysis of the phthalimide.[2] This orthogonality allows for the selective deprotection of the phthalimide group.
Q4: Is it possible to remove both the phthalimide and Boc groups simultaneously?
A4: Simultaneous deprotection in a single step is not a standard procedure due to the orthogonal nature of the protecting groups. A stepwise approach is recommended. First, remove the Boc group under acidic conditions, followed by removal of the phthalimide group with hydrazine, or vice versa. Attempting a one-pot simultaneous deprotection could lead to a complex mixture of partially deprotected and fully deprotected products, as well as potential side reactions.
Q5: What are the expected products upon complete degradation of this compound?
A5: Upon complete deprotection under appropriate acidic and basic conditions, the final product will be H₂N-PEG2-NH₂ (diamino-PEG2), along with phthalhydrazide (B32825) (from phthalimide deprotection) and CO₂ and tert-butanol (B103910) (from Boc deprotection).
Troubleshooting Guides
This section addresses common issues encountered during the deprotection of this compound.
Issue 1: Incomplete Boc Group Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry or NMR analysis shows a mixture of starting material and the desired phthalimide-PEG2-amine. | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Low yield of the deprotected product. | Inadequate quenching of the reaction. | Ensure the reaction is properly quenched with a suitable base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) to neutralize the excess acid. |
| Presence of unexpected byproducts. | Alkylation of the deprotected amine by the tert-butyl cation. | Add a scavenger, such as triisopropylsilane (B1312306) (TIPS) or water (around 5%), to the reaction mixture to trap the tert-butyl cation.[3] |
Issue 2: Incomplete Phthalimide Group Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Analysis shows the presence of the starting material or an intermediate. | Insufficient hydrazine or reaction time. | Use a larger excess of hydrazine hydrate (B1144303) (e.g., 10-20 equivalents). Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature.[4] |
| Difficulty in isolating the product from the phthalhydrazide byproduct. | Phthalhydrazide is often insoluble and precipitates from the reaction mixture. | After the reaction, filter the mixture to remove the precipitated phthalhydrazide. The desired product can then be isolated from the filtrate. |
| Low product yield. | Adsorption of the product onto the phthalhydrazide precipitate. | Wash the phthalhydrazide precipitate thoroughly with the reaction solvent or a suitable solvent in which the product is soluble to recover any adsorbed product. |
Issue 3: Degradation of the PEG Linker
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry indicates fragmentation of the PEG chain. | Use of harsh acidic or basic conditions at elevated temperatures for prolonged periods. | The PEG linker is generally stable. However, to avoid any potential degradation, use the recommended mild deprotection conditions and avoid excessive heating. Monitor the reaction closely to prevent unnecessarily long reaction times. |
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group (Acidic Conditions)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution).
-
Add TIS (5-10% v/v) to the solution as a scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Phthalimide-PEG2-NH₃⁺TFA⁻.
Protocol 2: Selective Deprotection of the Phthalimide Group (Basic Conditions)
Materials:
-
This compound
-
Ethanol (B145695) or Tetrahydrofuran (THF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Water
Procedure:
-
Dissolve this compound in ethanol or THF (e.g., 0.1 M solution).
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The formation of a white precipitate (phthalhydrazide) is typically observed.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the phthalhydrazide precipitate and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with DCM or CHCl₃ (3x) to remove any remaining non-polar impurities.
-
The aqueous layer can be lyophilized to yield the Boc-NH-PEG2-NH₂ product.
Data Summary
The following table summarizes the typical conditions for the deprotection of this compound. Note that optimal conditions may vary depending on the specific experimental setup and should be determined empirically.
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Byproducts |
| Boc | 20-50% TFA | DCM | 0 to RT | 1 - 3 | CO₂, tert-butanol, isobutylene |
| Phthalimide | Hydrazine hydrate (10-20 eq.) | Ethanol or THF | RT | 4 - 12 | Phthalhydrazide |
Visualizations
Caption: Stepwise deprotection pathways for this compound.
Caption: Experimental workflow for acidic Boc deprotection.
References
Technical Support Center: Interpreting NMR Spectra of Phthalimide-PEG2-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of Phthalimide-PEG2-Boc, particularly in interpreting ¹H NMR spectra of incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for the final this compound product?
A1: The expected ¹H NMR spectrum of pure this compound will exhibit characteristic signals for each of its three components. The precise chemical shifts can vary slightly depending on the solvent used, but typical values are summarized in the table below.
Q2: How can I identify the presence of starting materials in my ¹H NMR spectrum?
A2: The presence of unreacted starting materials is a common feature of incomplete reactions. You can identify them by looking for their characteristic signals that do not correspond to the final product. For example, a broad singlet for the N-H proton of phthalimide (B116566) or signals corresponding to the free amine of a Boc-protected PEG linker would indicate the presence of these starting materials.
Q3: What are some common side products in this compound synthesis and their NMR signals?
A3: A common side product, particularly if using a Gabriel synthesis approach with hydrazine (B178648) for deprotection at a later stage, is phthalhydrazide.[1][2] While your current reaction is an incomplete synthesis, being aware of potential downstream byproducts is crucial. Additionally, hydrolysis of the phthalimide group can occur, leading to the formation of phthalamic acid derivatives.
Q4: My PEG signals appear as a broad hump. What could be the cause?
A4: Broadening of the PEG signals in the ¹H NMR spectrum can be due to several factors, including high sample concentration leading to increased viscosity, the presence of paramagnetic impurities, or the inherent flexibility and slower tumbling of the PEG chain in solution.[3] Ensure your sample is free of solid particles and consider diluting it.
Q5: The integration of my Boc group signal is not correct. What does this signify?
A5: An integration value for the Boc group's nine protons that is inconsistent with the expected ratio relative to other signals in your target molecule can indicate an incomplete reaction, the presence of impurities, or partial deprotection of the Boc group under certain reaction conditions.[4][5]
Troubleshooting Guide for Incomplete Reactions
Interpreting the ¹H NMR spectrum of an incomplete this compound reaction involves identifying the signals of the desired product alongside those of unreacted starting materials and potential byproducts. The following table summarizes the key ¹H NMR signals to aid in this analysis.
| Assignment | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Product Signals | |||||
| Phthalimide aromatic protons | Ar-H | ~7.8 - 7.9 | Multiplet | 4H | Characteristic signal for the phthalimide group.[6][7] |
| PEG backbone protons | -O-CH₂-CH₂-O- | ~3.6 - 3.7 | Singlet/Multiplet | 4H | The central ethylene (B1197577) glycol unit. |
| Methylene adjacent to Phthalimide | Phth-N-CH₂- | ~3.9 | Triplet | 2H | Expected to be downfield due to the electron-withdrawing phthalimide. |
| Methylene adjacent to PEG oxygen | -CH₂-O-CH₂- | ~3.7 | Triplet | 2H | |
| Methylene adjacent to Boc-NH | -CH₂-NH-Boc | ~3.3 - 3.4 | Multiplet | 2H | |
| Boc group protons | -C(CH₃)₃ | ~1.4 - 1.5 | Singlet | 9H | A sharp, strong signal is characteristic of the Boc protecting group.[8] |
| Starting Material Signals | |||||
| Phthalimide NH proton | Phth-NH | ~11.4 (in DMSO-d₆) | Broad Singlet | 1H | This signal will be absent in the final product. Its presence indicates unreacted phthalimide.[7] |
| Free amine protons of Boc-PEG-amine | -CH₂-NH₂ | Variable (often broad) | Broad Singlet | 2H | Signal may be broad and its position can vary. |
| Potential Byproduct Signals | |||||
| Phthalhydrazide NH protons | Phth-(CO-NH -NH -CO) | Variable | Broad Singlet | 2H | A potential byproduct if hydrazine is used in any step.[1][2] |
| Phthalamic acid COOH proton | Ar-COOH | >10 | Broad Singlet | 1H | From hydrolysis of the phthalimide ring.[9] |
| Phthalamic acid NH proton | Ar-CO-NH -R | Variable | Broad Singlet | 1H | From hydrolysis of the phthalimide ring.[9] |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum, especially for PEGylated compounds which can form viscous solutions.
-
Sample Quantity: Weigh 5-25 mg of your reaction mixture or purified product into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.
-
Labeling: Clearly label the NMR tube with the sample identification.
Visual Guides
Logical Workflow for Troubleshooting NMR Spectra
Caption: A flowchart outlining the logical steps for troubleshooting an incomplete this compound reaction using ¹H NMR spectroscopy.
Signaling Pathway of NMR Interpretation
Caption: Diagram illustrating the pathway from NMR data acquisition to the structural interpretation of the reaction mixture components.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Western Blots with Phthalimide-PEG2-Boc PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background signals in Western blot experiments when using Phthalimide-PEG2-Boc PROTACs.
Frequently Asked Questions (FAQs)
Q1: I'm observing a high, uniform background on my Western blot after treating my cells with a this compound PROTAC. What are the potential causes?
A1: A high, uniform background in Western blotting can stem from several general issues, which may be exacerbated by the presence of a small molecule like a PROTAC.[1][2][3] The primary causes include:
-
Insufficient Blocking: The blocking agent may not be effectively preventing non-specific binding of antibodies to the membrane.[1]
-
Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding across the entire membrane.[3][4]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound antibodies.[1]
-
Membrane Issues: The type of membrane (PVDF vs. nitrocellulose) can influence background levels, and allowing the membrane to dry out can cause high background.[1][2]
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can contribute to background signal.[2]
-
PROTAC Interference (Hypothesized): The this compound PROTAC itself, being a small molecule with potential hydrophobic regions, might be binding non-specifically to the membrane and interacting with antibodies or detection reagents.
Q2: Could the this compound PROTAC itself be causing the high background?
A2: While less common than standard Western blot issues, it is plausible that the PROTAC molecule could contribute to high background. The Phthalimide and Boc components can introduce hydrophobic regions, which might lead to non-specific binding to the PVDF or nitrocellulose membrane. Although the PEG linker is hydrophilic and generally helps to reduce non-specific interactions, the overall properties of the PROTAC could still result in some level of non-specific binding. This is a critical consideration, especially if you have ruled out other common causes of high background.
Q3: How can I troubleshoot high background specifically related to my this compound PROTAC experiment?
A3: To address potential PROTAC-related background, consider the following steps in addition to general Western blot troubleshooting:
-
Optimize Blocking:
-
Increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[4]
-
Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Consider switching your blocking agent. If you are using non-fat milk, try BSA, or vice-versa. For phospho-antibodies, BSA is generally preferred.[1][5]
-
Synthetic blocking agents like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) can also be effective in reducing non-specific binding of small molecules.[6]
-
-
Adjust Antibody Dilutions:
-
Enhance Washing Steps:
-
Increase the number and duration of your wash steps (e.g., 4-5 washes of 10-15 minutes each).[1]
-
Ensure your wash buffer contains a detergent like Tween-20 (0.05-0.1%).
-
-
Include a "PROTAC-only" Control Lane:
-
Run a lane with lysate from untreated cells and add the PROTAC directly to the sample buffer. This can help determine if the PROTAC is interacting with the antibodies or detection system in the absence of cellular processing.
-
Q4: What is the recommended Western blot protocol when using a this compound PROTAC?
A4: Below is a detailed protocol designed to minimize background signal.
Optimized Western Blot Protocol for PROTAC Experiments
| Step | Procedure | Key Considerations |
| 1. Sample Preparation | Lyse PROTAC-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. | Ensure complete lysis and accurate protein quantification.[7] |
| 2. SDS-PAGE | Load 20-30 µg of protein per lane on an SDS-PAGE gel. | Use a gel percentage appropriate for your target protein's molecular weight. |
| 3. Protein Transfer | Transfer proteins to a low-background PVDF or nitrocellulose membrane. | Ensure complete transfer and do not allow the membrane to dry out at any stage.[1][2] |
| 4. Blocking | Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation. | For phospho-proteins, BSA is recommended over non-fat milk.[5] |
| 5. Primary Antibody Incubation | Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. | Optimize antibody concentration by performing a titration.[1] |
| 6. Washing | Wash the membrane 4 times for 10 minutes each with TBST. | Thorough washing is crucial to remove unbound primary antibody. |
| 7. Secondary Antibody Incubation | Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. | Ensure the secondary antibody is appropriate for the primary antibody's host species. |
| 8. Final Washes | Wash the membrane 5 times for 10 minutes each with TBST. | Extensive washing at this stage is critical for reducing background. |
| 9. Detection | Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the signal using an imaging system. | Avoid overexposure, which can increase background. |
Troubleshooting Guide
Below is a systematic guide to troubleshooting high background in your Western blot experiments involving this compound PROTACs.
Diagram: Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for diagnosing and resolving high background issues.
Diagram: Hypothetical Mechanism of PROTAC-Induced Background
Caption: A diagram illustrating how a PROTAC molecule might non-specifically bind to the membrane or antibodies.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. bosterbio.com [bosterbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 7. Improving the sensitivity of immunoassays by reducing non-specific binding of poly(acrylic acid) coated upconverting nanoparticles by adding free poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Cell Permeability of Phthalimide-PEG2-Boc PROTACs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of Phthalimide-PEG2-Boc Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Is this a permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1][2] PROTACs, due to their high molecular weight (MW > 800 Da) and large polar surface area (PSA), often struggle to cross the cell membrane to reach their intracellular targets.[1][3][4][] While your PROTAC may efficiently form a ternary complex in vitro, it cannot induce protein degradation if it doesn't achieve sufficient intracellular concentrations.[1]
Q2: What are the primary reasons this compound PROTACs have poor cell permeability?
A: Several physicochemical properties inherent to this class of PROTACs can hinder cell entry:
-
High Molecular Weight (MW): Most PROTACs are large molecules, which inherently limits their ability to passively diffuse across the lipid bilayer of the cell membrane.[2][3][][6]
-
Large Polar Surface Area (PSA): The phthalimide (B116566) moiety, PEG linker, and amide bonds contribute to a high PSA, which is unfavorable for membrane permeability.[1][3]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) increases polarity and the energetic penalty for entering the lipophilic membrane environment.[1][2][7]
-
Linker Flexibility: While some flexibility is needed, highly flexible linkers like long PEG chains can have a high number of rotatable bonds, which is entropically unfavorable for membrane crossing.[6][8]
Q3: How can I modify the PEG2 linker to improve cell permeability?
A: The linker is a critical and highly tunable component for optimizing PROTAC properties.[9][10]
-
Shorten the Linker: Reducing the number of PEG units can decrease MW and PSA.[7][11] Studies have shown that shorter linkers often lead to more permeable compounds.[11] However, there is a minimum linker length required to avoid steric clash between the target protein and the E3 ligase.[12]
-
Increase Rigidity: Replacing the flexible PEG linker with more rigid structures, such as piperazine (B1678402) or piperidine (B6355638) moieties, can improve permeability.[6][8] This reduces the entropic penalty of adopting a membrane-translocation-competent conformation.[3]
-
Reduce Hydrogen Bond Donors: Replacing an amide linkage in the linker with an ester can reduce the HBD count and significantly improve permeability.[7][8][13][14]
-
Modulate Lipophilicity: While increasing lipophilicity can enhance membrane partitioning, excessive lipophilicity (e.g., ALogP > 5) can lead to poor solubility or membrane retention, which also decreases permeability.[1][11]
Q4: Can the Phthalimide (Cereblon ligand) or Boc group be modified?
A: Modification of the E3 ligase ligand is possible but must be done carefully to retain binding affinity.
-
Phthalimide Moiety: While thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide) are the most common Cereblon (CRBN) ligands, exploring other CRBN-binding moieties could offer different physicochemical properties.[15] However, this is a less common initial strategy than linker modification.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is bulky and contributes to the high molecular weight. While it is often used to protect an amine, its role in permeability is complex. In some contexts, Boc-protected arginine has been shown to interact with the 20S proteasome directly, but this is a different mechanism than traditional PROTACs.[16] If the Boc group is not essential for target binding, replacing it with a smaller, less polar group could be beneficial.
Q5: Are there alternatives to the Phthalimide/Cereblon system that might offer better permeability?
A: Yes, expanding the E3 ligase toolbox is a key strategy in the field.[17][18] While Cereblon (CRBN) and Von Hippel-Lindau (VHL) are the most used, ligands for other E3 ligases are being developed.[4][15][17][18] Recruiting a different E3 ligase with a smaller, more drug-like ligand could improve the overall properties of the PROTAC.[8][19] Emerging E3 ligases include RNF114, KEAP1, and various DCAF proteins.[4][15][18]
Q6: How can I experimentally measure the cell permeability of my PROTAC?
A: Two standard in vitro assays are widely used to assess permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures passive diffusion across an artificial lipid membrane.[2][8][20][21] It's an excellent first screen to rank compounds based on their ability to passively cross a membrane.[20]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[8] It provides more biologically relevant data as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[20][22][23] Comparing PAMPA and Caco-2 results can help diagnose if a compound is a substrate for efflux pumps.[20][23]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving permeability issues with your this compound PROTAC.
Problem: Low or no cellular activity despite high biochemical potency.
Step 1: Confirm Permeability is the Issue
-
Action: Perform a PAMPA or Caco-2 assay.
-
Interpretation:
-
Low PAMPA Permeability (Papp < 1.0 x 10⁻⁶ cm/s): This strongly suggests that poor passive diffusion is the primary problem.
-
High PAMPA, Low Caco-2 Permeability: This pattern indicates that your PROTAC may be a substrate for cellular efflux pumps.[23]
-
Caption: Troubleshooting workflow for addressing poor PROTAC permeability.
Step 2: Implement Chemical Modification Strategies
Based on the diagnosis from Step 1, systematically modify your PROTAC structure. It is recommended to make one change at a time to clearly understand its effect.
| Strategy ID | Modification Strategy | Rationale | Key Physicochemical Parameters Affected |
| MOD-01 | Replace Amide with Ester | Reduces the number of hydrogen bond donors (HBDs), which is a primary driver of poor permeability.[7][13] | ↓ HBD, ↓ PSA, ↑ Lipophilicity |
| MOD-02 | Shorten PEG2 Linker | Decreases molecular weight and polar surface area.[11] | ↓ MW, ↓ PSA, ↓ Rotatable Bonds |
| MOD-03 | Introduce Rigid Linker | Replaces the flexible PEG chain with a more rigid scaffold (e.g., piperazine).[6][8] This reduces the entropic cost of membrane crossing. | ↓ Rotatable Bonds, may alter LogP |
| MOD-04 | Optimize Lipophilicity (ALogP) | Aim for an optimal ALogP range. Excessively high lipophilicity can be as detrimental as too low.[11] | Modulates LogP/LogD |
| MOD-05 | Prodrug Approach | Mask polar functional groups with lipophilic, cleavable moieties (e.g., esters) to improve cell entry.[8] | ↑ Lipophilicity (temporarily) |
Step 3: Leverage the "Chameleon Effect"
The "chameleon effect" describes the ability of a PROTAC to adopt different conformations depending on its environment. In aqueous solution, it can be extended and polar, while in the apolar environment of the cell membrane, it can fold into a more compact, less polar shape by forming intramolecular hydrogen bonds (IMHBs).[4][8]
-
Action: Design linkers that can form IMHBs to shield polar groups. PEG linkers are more likely to form these folded structures than simple alkyl linkers.[8] NMR analysis can be used to study these conformational changes.[8]
Caption: Key molecular properties of PROTACs that negatively impact permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
-
Preparation of Donor Plate:
-
Prepare a stock solution of the test PROTAC in 100% DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.
-
Add the final PROTAC solution to the wells of a 96-well filter donor plate.
-
-
Preparation of Acceptor Plate:
-
Use a pre-coated PAMPA plate system where the filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane).[2]
-
Add fresh buffer to the wells of the 96-well acceptor plate.
-
-
Assay Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the lipid-coated filter separates the donor and acceptor wells.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle agitation.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp or Pe) in cm/s is calculated using an established formula that accounts for the concentration in the acceptor well, the initial concentration in the donor well, the volume of the wells, the surface area of the membrane, and the incubation time.[20]
-
Interpretation:
-
High Permeability: Papp > 1.5 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1.5 x 10⁻⁶ cm/s[20]
-
-
Caption: The PROTAC mechanism, highlighting cell permeation as the critical first step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. precisepeg.com [precisepeg.com]
- 16. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. PAMPA | Evotec [evotec.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phthalimide-PEG2-Boc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Phthalimide-PEG2-Boc reaction, specifically when it does not proceed to completion.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction not going to completion?
Incomplete conversion in the Boc protection of Phthalimide-PEG2-amine is a common issue that can be attributed to several factors:
-
Reduced Nucleophilicity of the Amine: The primary amine of the Phthalimide-PEG2-amine starting material is attached to a PEG linker which is adjacent to a phthalimide (B116566) group. The phthalimide group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine.[1][2] This makes the amine less reactive towards di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
-
Steric Hindrance: The bulky nature of the phthalimide group can sterically hinder the approach of the even bulkier Boc anhydride (B1165640) to the amine, slowing down the reaction rate.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical for the successful Boc protection of weakly nucleophilic amines.[3]
-
Reagent Quality: The purity and stability of both the Phthalimide-PEG2-amine and the Boc anhydride are crucial. Degradation of reagents can lead to lower yields and the formation of side products.
-
Solubility Issues: Poor solubility of the starting material in the chosen reaction solvent can limit the reaction rate.
Q2: What are the potential side products in this reaction?
Several side products can form, leading to a complex reaction mixture and reduced yield of the desired product:
-
Unreacted Starting Material: Due to the factors mentioned above, a significant amount of the Phthalimide-PEG2-amine may remain unreacted.
-
Pyrocarbonate-related impurities: If the reaction is heated excessively, Boc anhydride can decompose.
-
Double Boc-protected amine: Although less likely with a primary amine, under strongly basic conditions or with a large excess of Boc anhydride, a double-protected product could potentially form.
Q3: How can I monitor the progress of my reaction?
Regular monitoring of the reaction is crucial to determine the optimal reaction time and to assess its completion. The most common methods include:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to visualize the consumption of the starting material and the formation of the product. A co-spot of the starting material and the reaction mixture should be run for accurate comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the desired product, starting material, and any side products by their mass-to-charge ratio.
Troubleshooting Guide
If you are experiencing incomplete conversion in your this compound reaction, consider the following troubleshooting steps:
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Low Nucleophilicity of the Amine | * Increase Reaction Time: Due to the reduced reactivity of the amine, a longer reaction time (e.g., 24-48 hours) may be necessary. Monitor the reaction progress regularly. * Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. Avoid excessive heat to prevent decomposition of Boc anhydride.[3] * Use a Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate for weakly nucleophilic amines.[4] |
| Inappropriate Solvent | * Solvent Choice: Ensure your Phthalimide-PEG2-amine is fully soluble in the chosen solvent. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. For weakly nucleophilic aromatic amines, alcoholic solvents like methanol (B129727) have been shown to increase the reaction rate.[3] |
| Incorrect Base | * Base Selection: While some Boc protections can proceed without a base, for a weakly nucleophilic amine, a non-nucleophilic organic base like triethylamine (B128534) (TEA) is recommended to scavenge the proton released during the reaction.[4] For starting materials in the form of an amine salt, a base is essential. |
| Insufficient Reagent | * Stoichiometry: Use a slight excess of Boc anhydride (e.g., 1.1 to 1.5 equivalents) to drive the reaction towards completion. |
Issue 2: Presence of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Decomposition of Boc Anhydride | * Control Temperature: Avoid high reaction temperatures. If heating is necessary, maintain a moderate and consistent temperature. |
| Formation of Side Products | * Optimize Reagent Addition: Add the Boc anhydride portion-wise to the reaction mixture to maintain a low, steady concentration, which can sometimes minimize side reactions. |
| Difficult Purification | * Purification Method: If the product is difficult to purify by standard liquid-liquid extraction, consider column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting material and impurities. |
Experimental Protocols
General Protocol for Boc Protection of Phthalimide-PEG2-amine
This protocol is a starting point and may require optimization based on your specific experimental results.
Materials:
-
Phthalimide-PEG2-amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents, optional)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve Phthalimide-PEG2-amine in anhydrous DCM or THF.
-
Add triethylamine and, if used, DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Boc anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
The following table provides a summary of typical reaction conditions and expected outcomes for the Boc protection of a primary amine, which can be used as a reference for optimizing the this compound reaction.
| Starting Amine | (Boc)₂O (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Primary Amine | 1.1 | NaHCO₃ (1.5) | DCM/H₂O | RT | 1-4 | >90 |
| Aromatic Primary Amine | 1.2 | TEA (1.5) | THF | RT | 12-24 | 70-85 |
| Phthalimide-PEG2-amine (suggested) | 1.2-1.5 | TEA (1.5) | DCM or THF | RT to 40 | 12-48 | Variable, requires optimization |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the Boc protection of Phthalimide-PEG2-amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting an incomplete this compound reaction.
References
optimizing reaction conditions for Phthalimide-PEG2-Boc conjugation
Welcome to the technical support center for Phthalimide-PEG2-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of this versatile linker in your projects.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to target molecules.
| Issue | Potential Cause | Recommended Action |
| Low Conjugation Efficiency | 1. Suboptimal pH: The pH of the reaction mixture is critical for the reactivity of primary amines.[1] 2. Hydrolysis of Activated Ester: If using an NHS ester activation method, the activated ester is susceptible to hydrolysis. 3. Steric Hindrance: The conjugation site on the target molecule may be sterically hindered. 4. Incorrect Stoichiometry: The molar ratio of the this compound linker to the target molecule may be too low.[1] | 1. Optimize pH: Maintain a reaction pH between 7.2 and 8.5 for efficient amine coupling.[1] 2. Control Reaction Time and Temperature: Use the activated PEG linker promptly and consider performing the reaction at a lower temperature (4°C) for a longer duration (2-4 hours) to minimize hydrolysis.[1] 3. Modify Linker Length: If steric hindrance is a suspected issue, consider using a longer PEG linker. 4. Increase Molar Excess: Empirically test a higher molar excess of the activated PEG linker (e.g., 5 to 20-fold excess over the target molecule).[1] |
| Formation of Multiple Conjugates or Aggregates | 1. Presence of Multiple Reactive Sites: The target molecule may have more than one primary amine available for conjugation. 2. High Concentration of Reactants: High concentrations can promote intermolecular crosslinking. 3. Diol Impurities in PEG Linker: The presence of PEG diol impurities can lead to cross-linked conjugates.[2] | 1. Site-Directed Mutagenesis: If possible, modify the target molecule to have a single, accessible conjugation site. 2. Optimize Reactant Concentrations: Perform the conjugation at a lower concentration to favor intramolecular reactions. 3. Use High-Purity Reagents: Ensure the this compound linker is of high purity and free from significant diol contamination. |
| Difficulty in Removing Boc Protecting Group | 1. Incomplete Deprotection Reaction: The deprotection conditions (acid concentration, time, temperature) may not be sufficient.[1] 2. Acid-Labile Target Molecule: The target molecule may be sensitive to the acidic conditions required for Boc removal. | 1. Optimize Deprotection Conditions: Increase the concentration of trifluoroacetic acid (TFA), reaction time, or temperature. Monitor the reaction progress using TLC or LC-MS.[1] 2. Use Milder Deprotection Reagents: Explore alternative, milder deprotection strategies if the target molecule is acid-sensitive. |
| Unexpected Side Reactions | 1. Reaction with Other Nucleophiles: Besides the target amine, other nucleophilic groups on the molecule (e.g., thiols, hydroxyls) could potentially react, although amines are generally more reactive under these conditions.[2] 2. Buffer Interference: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated linker.[1] | 1. pH Control: Carefully controlling the pH can help favor the reaction with the intended amine. 2. Use Amine-Free Buffers: Employ buffers such as phosphate, bicarbonate, borate, or HEPES for the conjugation reaction.[1] |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variation in the this compound linker or other reagents. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time between experiments. | 1. Quality Control of Reagents: Qualify new batches of reagents before use in large-scale experiments. 2. Standardize Protocols: Maintain strict control over all reaction parameters. |
Frequently Asked Questions (FAQs)
1. What is the role of each functional group in this compound?
-
Phthalimide (B116566): This group acts as a protected form of a primary amine. It is stable under many reaction conditions and can be deprotected to reveal the amine using methods like the Gabriel synthesis.[3][4]
-
PEG2 (Polyethylene Glycol, 2 units): The short PEG spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility.[5]
-
Boc (tert-Butyloxycarbonyl): This is a common protecting group for amines. It is stable under neutral and basic conditions but can be readily removed with acid (e.g., trifluoroacetic acid) to yield a free primary amine for subsequent conjugation steps.[1]
2. How do I activate the this compound for conjugation?
Assuming the this compound has a terminal carboxylic acid, it needs to be activated to react efficiently with a primary amine on a target molecule. A common method is the use of carbodiimide (B86325) chemistry to form an N-hydroxysuccinimide (NHS) ester.[6]
3. What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C, desiccated, and protected from light to ensure its stability and reactivity.
4. How can I monitor the progress of the conjugation and deprotection reactions?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively track the consumption of starting materials and the appearance of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by verifying its molecular weight.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for detailed structural confirmation of the final purified conjugate.[6]
5. What is the Gabriel Synthesis and how does it relate to the phthalimide group?
The Gabriel synthesis is a method for preparing primary amines from alkyl halides. It utilizes potassium phthalimide as a protected source of an amine nitrogen.[3] The phthalimide group in your linker is based on this chemistry, providing a stable way to introduce a protected amine.
Experimental Protocols
Protocol 1: Two-Stage Conjugation of Phthalimide-PEG2-COOH to a Primary Amine
This protocol outlines the activation of a hypothetical Phthalimide-PEG2-COOH and its subsequent conjugation to a molecule containing a primary amine, followed by the deprotection of the Boc group.
Stage 1: NHS Ester Activation and Amine Coupling
| Parameter | Recommended Condition | Notes |
| Activation Reagents | EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) | Molar equivalents relative to Phthalimide-PEG2-COOH. |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[1] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines.[1] |
| Molar Excess of PEG-NHS | 5 to 20-fold | Requires empirical optimization for the specific target molecule.[1] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can minimize hydrolysis of the NHS ester.[1] |
| Reaction Time | 1-2 hours at RT or 2-4 hours at 4°C | Monitor progress by TLC or LC-MS.[1] |
Methodology:
-
Activation: Dissolve Phthalimide-PEG2-COOH, EDC, and Sulfo-NHS in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Add the activated Phthalimide-PEG2-NHS ester solution to a solution of the target molecule in a compatible buffer.
-
Incubation: Allow the reaction to proceed with gentle stirring for the recommended time and temperature.
-
Quenching (Optional): Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Purification: Purify the conjugate using an appropriate chromatographic method (e.g., size-exclusion or reverse-phase chromatography).
Stage 2: Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended.[1] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[1] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is often started cold and allowed to warm.[1] |
| Reaction Time | 30 minutes - 2 hours | Monitor progress by TLC or LC-MS.[1] |
Methodology:
-
Dissolve the purified, Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the desired concentration of TFA dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Perform a basic work-up if necessary to neutralize residual acid and isolate the final deprotected product.
Visualizations
Caption: Workflow for the two-stage conjugation and deprotection process.
Caption: Decision tree for troubleshooting low conjugation efficiency.
Caption: Simplified chemical reaction pathway for the conjugation process.
References
Technical Support Center: Troubleshooting Poor PROTAC® Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of poor aqueous solubility of final PROTAC compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do PROTACs often have poor solubility?
PROTACs are inherently large and complex molecules, often with molecular weights between 700 and 1200 Da. Their structure, which includes two separate ligands connected by a linker, frequently results in high lipophilicity and a large, often greasy surface area.[1] These characteristics place them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor aqueous solubility and low permeability.[2][1][3][4][5][6] This low solubility can hinder absorption, reduce bioavailability, and lead to aggregation in aqueous solutions.[7][8]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly compromise the integrity and reproducibility of experimental results.[1] Key consequences include:
-
Precipitation in Assays: The compound can fall out of solution in aqueous buffers used for cell culture or biochemical assays. This leads to an underestimation of its true potency (e.g., DC50, IC50) because the actual concentration in solution is lower than intended.[1]
-
Inaccurate Quantification: Undissolved compound makes it difficult to determine the true concentration of stock solutions and subsequent dilutions, leading to errors in experimental data.[1]
-
Low Bioavailability: In both cellular and in vivo studies, what is poorly soluble is not readily absorbed. Low solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1][9]
-
Irreproducible Results: The degree of precipitation can vary between experiments due to minor fluctuations in temperature, buffer composition, or handling, leading to high variability and poor reproducibility.[1]
Q3: How do the individual components (warhead, linker, E3 ligand) contribute to overall solubility?
Each component of the PROTAC molecule influences its final physicochemical properties.[3][4]
-
Warhead and E3 Ligase Ligand: The intrinsic lipophilicity of the warhead and the E3 ligase binder directly impacts the overall solubility of the PROTAC.[10] Starting with ligands that have moderate to high intrinsic solubility is a preferable strategy, though this is often constrained by the need for high target affinity and E3 ligase recruitment.[9][10]
-
Linker: The linker provides the most flexible route for optimizing a PROTAC's physicochemical properties.[2][10] Its composition, length, and rigidity are critical determinants of solubility.[11] For instance, incorporating polar groups or hydrophilic chains like polyethylene (B3416737) glycol (PEG) into the linker can significantly enhance aqueous solubility.[10][11][12][]
Section 2: Troubleshooting Guide for Poorly Soluble PROTACs
This guide provides a systematic approach to diagnosing and solving solubility issues with your final PROTAC compound.
Problem: My final PROTAC compound is precipitating in my aqueous assay buffer.
This is a common issue that can invalidate experimental results. Follow this workflow to troubleshoot the problem.
Step 1: Quantify the Solubility
Before attempting to improve solubility, you must first accurately measure it. The two most common methods are kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay: Measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. This often reflects the conditions of in vitro assays.[1][3]
Thermodynamic Solubility Assay: Measures the true equilibrium solubility of a solid compound in a buffer over a longer period (e.g., 24 hours).[1][14]
Experimental Protocol: Kinetic Solubility Assay [1][15]
-
Stock Solution: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate (DMSO plate), create a serial dilution of the stock solution using 100% DMSO.
-
Transfer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a clear-bottomed 96-well or 384-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.
-
Incubation: Shake the plate for 1.5 to 2 hours at a controlled temperature (e.g., 25°C).
-
Detection: Measure the turbidity of each well using a nephelometer or by observing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility limit. Alternatively, the plate can be centrifuged, and the concentration of the supernatant can be measured by HPLC-UV or LC-MS/MS.
Step 2A: Improvement via Formulation Strategies
If the goal is to use the existing PROTAC compound for in vitro or in vivo studies, formulation strategies are the most direct approach.
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs are a highly effective technique for enhancing the solubility of poorly soluble drugs.[16] By dispersing the PROTAC in an amorphous state within a polymer matrix, the high energy of this form leads to greater apparent solubility and can create a supersaturated solution in vivo.[6]
-
Mechanism: The polymer (e.g., HPMCAS, Soluplus®, Eudragit®) stabilizes the PROTAC in its high-energy amorphous state, preventing re-crystallization and maintaining a supersaturated state long enough for absorption.[6][14][16][17]
-
Impact: Studies have shown that ASD formulations can significantly increase the supersaturation of PROTACs compared to the pure amorphous compound.[14][17]
Table 1: Effect of ASD Formulation on PROTAC Solubility
| Formulation | Drug Loading (% w/w) | Solubility Enhancement (vs. Amorphous) | Reference |
| PROTAC 'AZ1' in HPMCAS | 20% | ~2-fold increase in supersaturation | [14][17] |
| PROTAC 'ARCC-4' in HPMCAS | 10% | Pronounced and stable supersaturation | [16][18] |
| PROTAC 'ARCC-4' in Eudragit® | 20% | Pronounced and stable supersaturation | [16][18] |
Strategy 2: Nanoformulations
Encapsulating the PROTAC within various types of nanoparticles can overcome solubility issues and improve its pharmacokinetic profile.[6][7]
-
Types: Common nanoformulations include polymeric micelles, liposomes, and emulsions (including self-nanoemulsifying drug delivery systems, or SNEDDS).[7]
-
Advantages: These delivery systems can improve aqueous solubility, enhance permeability, and protect the PROTAC from metabolic degradation.[7]
Step 2B: Improvement via Chemical Modification
If the project is in the medicinal chemistry or lead optimization phase, rationally modifying the PROTAC structure is the preferred long-term solution.
Strategy 1: Linker Modification
The linker is the most versatile component for modification to improve physicochemical properties.[2][10]
-
Increase Polarity: Replacing hydrophobic alkyl chains with more polar moieties can significantly improve solubility.[10] Incorporating polyethylene glycol (PEG) units is a common and effective strategy to increase hydrophilicity.[11][12][]
-
Introduce Ionizable Groups: Adding saturated nitrogen heterocycles like piperidines or piperazines can introduce basic centers that are ionized at physiological pH, dramatically improving aqueous solubility.[10]
Table 2: Impact of Linker Composition on PROTAC Properties
| Linker Type | Key Feature | Impact on Solubility | Other Considerations | Reference |
| Alkyl Chains | Hydrophobic | Generally low | May improve permeability but can be metabolically unstable | [12] |
| PEG Linkers | Hydrophilic | Excellent improvement | Can decrease metabolic stability | [11][] |
| Heterocycles (Piperazine/Piperidine) | Polar, Ionizable | Significant improvement | Adds rigidity, which may affect ternary complex formation | [10][12] |
| Aromatic Rings | Rigid, Planar | Variable | Can improve stability and aid π-π stacking interactions | [12] |
Strategy 2: Prodrug Approach
A prodrug strategy involves masking a key functional group on the PROTAC with a moiety that is cleaved in vivo to release the active compound.[2] This can be used to temporarily increase solubility or permeability. For example, adding a lipophilic group to a CRBN ligand created a prodrug that showed a significant increase in bioavailability.[2][5]
Section 3: Signaling Pathway & Mechanism Visualization
Poor solubility can lead to PROTAC aggregation, which prevents the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Ternary Complex Formation
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on ternary complex formation, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
General Issues
Q1: What are the initial checks if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1]
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule via methods such as NMR and mass spectrometry.[1]
-
Binary Interactions: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase. If one or both binary interactions are weak or absent, ternary complex formation is unlikely.
Q2: My results are inconsistent between biochemical and cellular assays. Why?
A2: Discrepancies between in vitro and in-cell assays are common and can arise from several factors:
-
Cellular Environment: The intracellular environment is complex, with molecular crowding, post-translational modifications, and endogenous competing molecules that can influence ternary complex formation in ways not replicated in a biochemical assay.[2]
-
Transient Complexes: PROTACs can be catalytic, meaning even a transiently formed ternary complex can be sufficient to trigger ubiquitination and degradation in cells.[2] These transient interactions may be difficult to detect in biochemical assays.
-
Compound Permeability and Stability: The PROTAC may have poor cell permeability or be rapidly metabolized within the cell, leading to a lower effective concentration than in a biochemical assay.[2]
Q3: I am observing a "hook effect" in my assay. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon in proximity-based assays (e.g., AlphaLISA, HTRF, NanoBRET™) where the signal decreases at high PROTAC concentrations. This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the ternary complex (Target-PROTAC-E3).[2]
Mitigation Strategies:
-
Titrate the PROTAC: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[2]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[2]
Assay-Specific Troubleshooting
Q4: My SPR sensorgrams for ternary complex formation are difficult to interpret. What are some common issues?
A4: Interpreting SPR data for a three-component system can be complex. Here are some common issues and their potential causes:
-
Complex Sensorgrams: If the sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events, conformational changes upon binding, or issues with protein stability on the chip surface.[1]
-
Low Response: A low binding response could be due to poor protein activity, low affinity of the interactions, or incorrect concentrations of the analyte.[1]
-
Baseline Drift: This can be caused by instability of the immobilized protein, buffer mismatch, or temperature fluctuations.[1]
Q5: I'm getting a low signal-to-noise ratio in my AlphaLISA assay for ternary complex detection. What can I do to improve it?
A5: A low signal-to-noise ratio in an AlphaLISA assay can be due to several factors:
-
Suboptimal Reagent Concentrations: Titrate the concentrations of the donor and acceptor beads, as well as the target protein and E3 ligase, to find the optimal ratio.[1]
-
Buffer Composition: The assay buffer can significantly impact performance. Ensure the buffer composition is optimal for the interaction.
-
Incubation Times: Ensure sufficient incubation times for the formation of the ternary complex and for the binding of the beads.[1]
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of ternary complex formation?
A1: Cooperativity (α) is a measure of how the binding of a PROTAC to one protein partner influences its binding to the other. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[3][4]
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding to the second protein, leading to a more stable ternary complex.[3]
-
Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding to the second protein, resulting in a less stable ternary complex.[3]
-
No Cooperativity (α = 1): The binding events are independent of each other.
Q2: Does a stable ternary complex always lead to efficient protein degradation?
A2: Not necessarily. While stable ternary complex formation is a crucial first step, the geometry of the complex must also be permissive for the E3 ligase to transfer ubiquitin to the target protein. An "unproductive" ternary complex may be stable but not lead to degradation due to incorrect positioning of the target protein's lysine (B10760008) residues relative to the E3 ligase's active site.
Q3: Why is it important to measure the kinetics of ternary complex formation?
A3: The kinetics of ternary complex formation, including the association (kon) and dissociation (koff) rates, provide a more dynamic view of the interaction than affinity measurements alone. A longer-lasting ternary complex (slower koff) can lead to more efficient ubiquitination and subsequent degradation of the target protein.[5]
Q4: What are some key differences between biochemical and cellular assays for ternary complex formation?
A4:
-
Biochemical Assays (e.g., SPR, ITC): Use purified proteins, providing a clean system to measure direct binding affinities and kinetics. However, they may not fully recapitulate the cellular context.
-
Cellular Assays (e.g., NanoBRET™): Measure ternary complex formation in living cells, offering more physiologically relevant data. These assays can be influenced by factors such as protein expression levels, cellular localization, and compound permeability.[6]
Data Presentation
Table 1: Example Binding Affinities and Cooperativity for PROTAC-Induced Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | KD,binary (PROTAC to E3) (nM) | KD,ternary (PROTAC to E3 in presence of Target) (nM) | Cooperativity (α) | Reference Assay |
| MZ1 | Brd4BD2 | VHL | 29 | 1 | 29 | ITC[7] |
| ARV-771 | BRD4 | VHL | ~70 | 2.8 | ~25 | SPR[8] |
| PROTAC 1 | CDK6 | CRBN | 180 | 6 | 30 | ITC |
| PROTAC 2 | BTK | CRBN | 3000 | 100 | 30 | SPR |
| BRD-5110 | PPM1D | CRBN | ~3000 | >3000 | <1 | SPR[7] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation.
Methodology:
-
Preparation:
-
Prepare purified target protein, E3 ligase, and PROTAC in the same, well-dialyzed buffer to minimize buffer mismatch effects.
-
Degas all solutions immediately before use.
-
-
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform a series of injections (e.g., 20 injections of 2 µL) and record the heat changes.
-
-
PROTAC to Target Protein (KD2):
-
Repeat the above procedure, with the target protein in the cell and the PROTAC in the syringe.
-
-
-
Part 2: Determining Ternary Binding Affinity (KD,ternary)
-
PROTAC to E3 Ligase in the Presence of Target Protein:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
-
-
Data Analysis:
-
Integrate the heat signals for each injection and fit the data to an appropriate binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the cooperativity factor (α) using the KD values from the binary and ternary experiments.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the real-time kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.
Methodology:
-
Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface via amine coupling or a capture-based method (e.g., biotin-streptavidin).[4]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.[4]
-
Inject these solutions over the immobilized E3 ligase surface to measure the ternary complex formation kinetics. Single-cycle kinetics are often preferred for high-affinity interactions to avoid surface regeneration issues.[7]
-
-
Data Analysis:
-
Fit the sensorgrams from both binary and ternary experiments to a suitable binding model (e.g., 1:1 Langmuir) to obtain kon, koff, and KD values.
-
Calculate the cooperativity factor (α) from the determined KD values.
-
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To monitor the formation of the ternary complex in living cells in real-time.
Methodology:
-
Cell Line Preparation:
-
Assay Setup:
-
Plate the engineered cells in a white, 96-well or 384-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
-
PROTAC Treatment and Measurement:
-
Treat the cells with a range of concentrations of the PROTAC.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) simultaneously over time using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Researcher's Guide to Validating PROTAC-Induced Protein Degradation with Mass Spectrometry
December 12, 2025
Introduction to PROTACs and the Imperative of Rigorous Validation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the target protein, offering a powerful strategy for therapeutic intervention. This unique mechanism of action necessitates a robust validation process to confirm on-target degradation, assess selectivity across the proteome, and understand the downstream functional consequences.
Mass spectrometry (MS)-based proteomics has emerged as an indispensable tool in the development and validation of PROTACs.[2] Its ability to provide a global and unbiased view of the proteome allows researchers to confirm the degradation of the intended target, identify potential off-target effects, and elucidate the broader cellular response to target protein removal. This guide provides a comparative overview of key mass spectrometry methodologies for validating PROTAC-induced protein degradation, complete with experimental protocols and data to aid researchers in selecting the most appropriate strategy for their studies.
Comparison of Mass Spectrometry-Based Methodologies
The choice of a mass spectrometry strategy for PROTAC validation depends on the specific research question, balancing the need for broad proteome coverage with the demand for high sensitivity and throughput. The primary methodologies can be categorized as discovery proteomics, which surveys the entire proteome, and targeted proteomics, which focuses on a predefined set of proteins with high precision.
| Methodology | Principle | Primary Application in PROTAC Research | Throughput | Sensitivity | Proteome Coverage | Quantitative Accuracy | Cost |
| Discovery Proteomics | |||||||
| Tandem Mass Tags (TMT) | Isobaric chemical labels are attached to peptides from different samples. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification.[3] | Comprehensive profiling of on-target and off-target degradation.[4] | High (up to 18 samples per run)[5] | Moderate to High | High (thousands of proteins)[5] | Good, but can be affected by ratio compression.[1][6] | High |
| Label-Free Quantification (LFQ) | Compares the signal intensities of peptides or the number of spectral counts across different runs to determine relative protein abundance.[7] | Initial screening for degradation effects and off-target analysis. | Moderate (one sample per run) | Moderate | Very High (often identifies more proteins than labeled methods)[5][8] | Moderate, requires stringent data normalization.[9] | Low |
| Data-Independent Acquisition (DIA) | A label-free method where all ions within a selected mass range are fragmented, providing a comprehensive digital map of the proteome.[10] | Unbiased and deep profiling of proteome-wide changes. | High | High | Very High | High | Moderate to High |
| Targeted Proteomics | |||||||
| Selected/Multiple Reaction Monitoring (SRM/MRM) | A triple quadrupole mass spectrometer is used to selectively monitor specific precursor-to-fragment ion transitions for a predetermined list of peptides.[11][12] | Absolute quantification of the target protein and known off-targets.[3] | High (can monitor ~100 peptides per hour)[13] | Very High | Low (limited to pre-selected targets) | Very High | Moderate |
| Specialized MS Techniques | |||||||
| Native Mass Spectrometry | Analyzes intact protein complexes under non-denaturing conditions to preserve non-covalent interactions.[14][15] | Characterization of the PROTAC-induced ternary complex (Target-PROTAC-E3 ligase).[16][17] | High | N/A (focus is on complex formation, not protein abundance) | N/A | N/A | Moderate |
Experimental Workflows and Protocols
General Experimental Workflow for PROTAC Validation
The following diagram illustrates a typical workflow for validating PROTAC-induced protein degradation using mass spectrometry.
Detailed Experimental Protocols
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to obtain a comprehensive view of PROTAC-induced changes in the proteome.[4]
-
Cell Culture and PROTAC Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction, Digestion, and TMT Labeling:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[4]
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[18][19]
-
Combine the labeled peptide samples in equal amounts.
-
-
Peptide Fractionation and Mass Spectrometry:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the raw data against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
This protocol is designed for the sensitive and specific quantification of a target protein and known off-targets.[12][13]
-
Peptide Selection and Assay Development:
-
Select 2-3 unique, proteotypic peptides for the target protein and any known off-targets.
-
Synthesize stable isotope-labeled internal standards (SIS) for each target peptide.
-
Optimize SRM/MRM transitions (precursor/fragment ion pairs) and collision energies for each peptide using the synthetic peptides.
-
-
Sample Preparation:
-
Prepare cell lysates from PROTAC- and vehicle-treated cells as described in Protocol 1.
-
Spike a known amount of the SIS peptide mixture into each sample.
-
Digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the samples on a triple quadrupole mass spectrometer operating in SRM/MRM mode.
-
Monitor the pre-determined transitions for the target and SIS peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous and SIS peptide transitions.
-
Calculate the absolute or relative amount of the target protein by comparing the peak area of the endogenous peptide to that of the SIS peptide.
-
This protocol is a cost-effective method for initial screening of PROTAC effects on the proteome.[7]
-
Sample Preparation:
-
Prepare and digest protein samples from PROTAC- and vehicle-treated cells as described in Protocol 1. No labeling is required.
-
-
LC-MS/MS Analysis:
-
Analyze each sample individually by LC-MS/MS. It is crucial to ensure high reproducibility of the chromatography.
-
-
Data Analysis:
-
Use specialized software to align the chromatograms and compare the peak intensities of identical peptides across different runs.
-
Normalize the data to account for variations in sample loading and instrument performance.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Case Study: BRD4 Degradation and Downstream Signaling
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established target for cancer therapy. Several PROTACs have been developed to induce its degradation. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival.[20][21]
Conclusion
Mass spectrometry-based proteomics provides a powerful and versatile toolkit for the validation of PROTAC-induced protein degradation. Discovery proteomics methods like TMT and label-free approaches offer a global view of a PROTAC's specificity, while targeted techniques such as SRM/MRM deliver highly accurate quantification of on-target effects. The choice of methodology should be guided by the specific experimental goals, available resources, and the stage of PROTAC development. By employing these advanced analytical techniques, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action, ensuring the development of safe and effective targeted protein degraders.
References
- 1. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 8. Comparison of label-free and label-based strategies for proteome analysis of hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMT vs Label Free | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 11. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 12. SRMAtlas Home [srmatlas.org]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - CD Bioparticles [cd-bioparticles.net]
- 16. researchgate.net [researchgate.net]
- 17. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 19. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phthalimide-PEG2-Boc and Alkyl Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) hinges on the critical selection of the linker element, which bridges the target protein binder and the E3 ligase ligand. The linker's composition and length are paramount, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between PROTACs employing the Phthalimide-PEG2-Boc linker and those utilizing traditional alkyl linkers, supported by a synthesis of available experimental data and detailed methodologies for key validation experiments.
Executive Summary
PROTACs featuring a This compound linker generally offer enhanced hydrophilicity, which can lead to improved solubility and better alignment with drug-like properties. The phthalimide (B116566) moiety serves as a well-established binder for the Cereblon (CRBN) E3 ligase. The short polyethylene (B3416737) glycol (PEG) component (PEG2) introduces flexibility and favorable physicochemical properties. In contrast, alkyl linkers , while synthetically straightforward and offering structural rigidity, are typically more hydrophobic. This can result in lower aqueous solubility and potentially less favorable pharmacokinetic profiles. The choice between these linker types necessitates a careful balance of properties to optimize the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) for efficient protein degradation.
Data Presentation: Quantitative Comparison of Linker Performance
Direct head-to-head comparative data for a single target protein with PROTACs differing only in the this compound versus an alkyl linker is not extensively published. However, by consolidating data from various studies on CRBN-recruiting PROTACs, we can establish representative performance ranges.
| Linker Type | Representative Linker Structure | Typical DC50 Range (nM) | Typical Dmax Range (%) | Key Physicochemical Properties |
| This compound | Phthalimide-N-CH2CH2OCH2CH2-NHBoc | 1 - 100 | > 80% | Increased hydrophilicity, improved solubility, potential for better pharmacokinetics. The Boc protecting group is removed during synthesis. |
| Alkyl Linkers | -(CH2)n- (where n is variable) | 10 - 500+ | Variable, highly dependent on length and target | Higher hydrophobicity, may lead to lower solubility and potential for off-target effects. Synthetically versatile.[1] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target protein, E3 ligase, and cell line used. The values presented are illustrative ranges based on published literature for CRBN-recruiting PROTACs.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
A typical experimental workflow to compare the efficacy of different PROTAC linkers is outlined below.
Caption: Experimental workflow for comparing PROTAC linker performance.
Experimental Protocols
Synthesis of a Phthalimide-PEG2-Amine Linker Building Block
The this compound linker is typically deprotected to yield a primary amine for conjugation to a target protein binder. A general synthetic approach is described in various publications.[2]
Materials:
-
Phthalic anhydride (B1165640)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Appropriate solvents (e.g., DMF, DCM) and reagents for protection and deprotection steps.
Procedure:
-
Synthesis of N-(2-(2-hydroxyethoxy)ethyl)phthalimide: React phthalic anhydride with 2-(2-aminoethoxy)ethanol in a suitable solvent like DMF at elevated temperature.
-
Boc Protection of the Amine: The resulting primary amine of a suitable PEG-diamine can be protected with (Boc)2O to yield the Boc-protected intermediate.
-
Conjugation to Phthalimide: The other end of the PEG linker is then conjugated to the phthalimide.
-
Final Deprotection: The Boc group is removed under acidic conditions (e.g., TFA in DCM) to yield the Phthalimide-PEG2-amine linker, ready for conjugation to the warhead.
Western Blot Analysis of Target Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.[3][4][5]
Materials:
-
Target protein-expressing cell line
-
PROTACs (with Phthalimide-PEG2 and alkyl linkers)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the Target-PROTAC-E3 ligase complex in live cells.[6][7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (e.g., CRBN)
-
Transfection reagent
-
PROTACs
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the cells.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and then the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed, indicating ternary complex formation at optimal PROTAC concentrations and the "hook effect" at higher concentrations.[7]
In-Cell Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[8]
Materials:
-
Target protein-expressing cell line
-
PROTACs
-
PBS
-
Equipment for controlled heating of cell lysates (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot analysis materials (as described above)
Procedure:
-
Cell Treatment: Treat cells with the PROTACs or vehicle control for a defined period.
-
Cell Harvesting: Harvest the cells and resuspend in PBS.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blot for the target protein.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Conclusion
The choice between a this compound and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the target protein and the desired physicochemical properties of the final molecule. PEG-containing linkers, such as this compound, offer advantages in terms of solubility and drug-like properties, which can be crucial for in vivo applications.[9] Alkyl linkers, while synthetically accessible and capable of inducing potent degradation, may present challenges related to hydrophobicity and solubility.[9] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different linker strategies, enabling the rational design of highly effective and selective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. precisepeg.com [precisepeg.com]
A Researcher's Guide to Biophysical Assays for Validating Ternary Complex Formation: An SPR-Focused Comparison
The formation of a stable ternary complex—comprising a target protein, a small molecule linker, and a third protein—is the cornerstone of action for a burgeoning class of therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). For researchers and drug development professionals, the rigorous validation and characterization of these complexes are paramount for optimizing drug efficacy and mechanism of action. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for this purpose. This guide provides an objective comparison of SPR with other key biophysical assays, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Central Role of Ternary Complexes in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex.[1][2] The stability and kinetics of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation of the target protein.[3][4] Therefore, robust biophysical assays are essential to measure the affinity, kinetics, and cooperativity of ternary complex formation.[4][5]
Comparing the Toolkit: SPR and Its Alternatives
While SPR is a leading method for characterizing ternary complexes, a variety of other biophysical techniques can also provide valuable insights. Each method offers distinct advantages and limitations in terms of the parameters it can measure, its throughput, and its sample requirements.
| Technique | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface upon mass change due to binding. | Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α), Stoichiometry | Medium | Low to Medium | Label-free, real-time kinetic data, can measure both binary and ternary interactions.[1][5][6] | Immobilization of one binding partner may affect its activity; potential for mass transport limitations. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | Affinity (K D ), Kinetics (k on , k off ) | High | Low | Higher throughput than SPR, less susceptible to mass transport limitations.[7] | Generally lower sensitivity than SPR, may not be suitable for very weak interactions or small molecules.[7] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile.[6][7][8] | Very low throughput, requires large amounts of pure protein, does not provide kinetic information.[1][6] |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. | Affinity (K D ) | High | Low | Homogeneous, in-solution assay suitable for high-throughput screening.[1][8] | Requires a fluorescent label which can perturb binding; susceptible to interference from fluorescent compounds.[8] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and acceptor fluorophore when in close proximity due to binding. | Affinity (K D ), Cooperativity (α) | High | Low | Homogeneous, sensitive, and less prone to interference than FP.[1][6] | Requires labeling of binding partners with specific fluorophores; potential for steric hindrance from labels. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal. | Affinity (K D ), Cooperativity (α) | High | Low | Highly sensitive, homogeneous, no-wash assay suitable for high-throughput screening.[8][9] | Requires specialized reagents and instrumentation; potential for bead-related artifacts. |
Quantitative Comparison of Assays for a Model System
To illustrate the application of these techniques, the following table summarizes representative data for the well-characterized ternary complex formed by the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4BD2).
| Parameter | SPR | ITC | BLI |
| Binary Affinity (MZ1 to VHL, K D ) | 29 nM[3] | 66 nM[3] | Not typically used for small molecule binary interactions due to sensitivity limitations.[7] |
| Binary Affinity (MZ1 to BRD4BD2, K D ) | 1 nM[3] | 4 nM[3] | Not typically used for small molecule binary interactions due to sensitivity limitations.[7] |
| Ternary Affinity (VHL:MZ1:BRD4BD2, K D ) | 5.4 nM[1] | ~15-fold cooperativity observed[7] | Affinity measurements consistent with SPR and ITC.[7] |
| Ternary Complex Off-rate (k off ) | 0.014 s-1[7] | Not Measured | Could be determined, but SPR is generally more precise for kinetics.[7] |
| Cooperativity (α) | 26[7] | 15[7] | Cooperativity can be assessed. |
Note: The values presented are compiled from different studies and should be considered illustrative. Direct comparison is best achieved when assays are performed under identical buffer and temperature conditions.
Experimental Protocol: SPR Assay for Ternary Complex Formation
This protocol outlines a typical experimental setup for characterizing a PROTAC-induced ternary complex using SPR.
Objective: To determine the binding affinity and kinetics of a PROTAC-mediated ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni2+ solution for His-tag capture)
-
Purified proteins: E3 ligase (e.g., VHL complex) and target protein (e.g., BRD4BD2)
-
PROTAC of interest (e.g., MZ1)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the E3 ligase (e.g., VHL) onto the sensor surface. Common strategies include amine coupling for unmodified proteins or capture of His-tagged proteins on an NTA chip.[4] A reference surface should be prepared in parallel to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC to Ligase):
-
Inject a series of increasing concentrations of the PROTAC over the immobilized E3 ligase and reference surfaces.
-
Monitor the binding response in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD) and kinetic rate constants (kon, koff).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4BD2) and varying concentrations of the PROTAC.[5]
-
Inject these pre-incubated mixtures over the immobilized E3 ligase and reference surfaces.
-
Monitor the binding response, which now represents the formation of the ternary complex.
-
Due to the potentially slow off-rate of stable ternary complexes, single-cycle kinetics (SCK) are often employed, where multiple analyte injections are made without regeneration in between.[7][10]
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data to correct for bulk refractive index changes and non-specific binding.
-
Fit the ternary binding sensorgrams to an appropriate kinetic model to determine the ternary affinity (KDternary) and kinetics.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to ligase) to the ternary KD (α = KDbinary / KDternary).[10][11] A value of α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.
-
Visualizing Workflows and Relationships
To further clarify the experimental process and the interplay between different assays, the following diagrams are provided.
Caption: Workflow for SPR-based analysis of ternary complex formation.
Caption: Logical relationships between biophysical assays for ternary complex analysis.
Conclusion
The validation of ternary complex formation is a critical step in the development of PROTACs and other similar therapeutics. Surface Plasmon Resonance provides a robust and detailed method for characterizing the affinity, kinetics, and cooperativity of these interactions in a label-free manner.[5][6] While SPR offers a wealth of information, particularly regarding the dynamics of complex formation and dissociation, it is often beneficial to use orthogonal methods for validation.[7] High-throughput techniques like FP and TR-FRET are invaluable for initial screening, while ITC provides a detailed thermodynamic signature of the binding event.[6][8] By understanding the strengths and limitations of each assay, researchers can build a comprehensive biophysical data package to confidently drive their drug discovery programs forward.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. aragen.com [aragen.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing PROTAC Binding: A Comparison of Isothermal Titration Calorimetry and Alternative Methods
In the rapidly advancing field of targeted protein degradation, understanding the intricate binding events orchestrated by Proteolysis Targeting Chimeras (PROTACs) is critical for successful drug development. PROTACs function by forming a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The affinity, stability, and thermodynamics of this ternary complex are key determinants of a PROTAC's efficacy. Among the biophysical techniques available, Isothermal Titration Calorimetry (ITC) has emerged as a gold standard for its ability to provide a complete thermodynamic signature of these interactions.[1][2][3]
This guide offers a comprehensive comparison of ITC with other common biophysical methods used to study PROTAC binding, supported by experimental data. It also provides a detailed protocol for a typical ITC experiment and visual diagrams to elucidate key processes.
ITC as the Gold Standard for Thermodynamic Analysis
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a molecular binding event.[2] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free, in-solution experiment.[1][2][4][5] This complete thermodynamic profile is invaluable for understanding the driving forces behind PROTAC-mediated complex formation and for guiding the optimization of PROTAC design.[2][4]
The core strengths of ITC in the context of PROTACs include:
-
Label-Free Measurement: It eliminates the need for fluorescent tags or surface immobilization, which can sometimes interfere with binding interactions.[1][6]
-
In-Solution Analysis: The experiment is performed in a solution state, which closely mimics the physiological environment.[1]
-
Complete Thermodynamic Profile: It is the only technique that directly measures the enthalpy of binding (ΔH), allowing for the calculation of all thermodynamic parameters (Kd, n, ΔS).[2][7][8] This provides deep insights into the nature of the binding forces.
-
Stoichiometry Determination: ITC directly determines the stoichiometry of the interaction, confirming the 1:1:1 ratio expected for a functional ternary complex.[2][7]
Comparative Analysis of Biophysical Techniques
While ITC is a powerful tool, other techniques offer complementary advantages, such as higher throughput or the ability to measure kinetic parameters. The choice of method often depends on the specific research question and the stage of the drug discovery process.
Key Alternatives to ITC:
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that measures changes in refractive index upon binding to a sensor chip. It is a powerful method for determining not only binding affinity (Kd) but also the kinetic rate constants (kon and koff) of binding and dissociation, which ITC cannot provide.[6][9][10]
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that measures binding to a biosensor tip. It generally offers higher throughput than SPR and ITC but can be less sensitive, making it more suitable for ternary complex analysis rather than weaker binary interactions.[11]
-
Fluorescence-Based Assays (FP/FRET/HTRF): Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Homogeneous Time-Resolved Fluorescence (HTRF) are high-throughput methods suitable for screening large libraries of PROTACs.[3][12] However, they require labeling the proteins, which can potentially alter binding behavior.[3]
The following diagram illustrates the logical relationship between the key binding events in a PROTAC system that these techniques aim to measure.
Caption: Binding equilibria in a PROTAC system measured by biophysical assays.
Quantitative Data Comparison
To illustrate the comparative performance of these techniques, data from studies on the well-characterized PROTAC MZ1 are presented below. MZ1 brings together the second bromodomain of Brd4 (Brd4BD2) and the von Hippel-Lindau (VHL) E3 ligase.[9][11]
Table 1: Comparison of Binary Binding Affinities (Kd, nM) for MZ1
| Interaction | ITC | SPR |
| MZ1 <=> VHL | 66 nM[11], 67 nM[13] | 29 nM[11] |
| MZ1 <=> Brd4BD2 | 4 nM[11] | 1 nM[11] |
Table 2: Comparison of Ternary Complex Formation and Cooperativity (α)
| Parameter | Description | ITC | SPR |
| Kd (nM) | Affinity of VHL to pre-formed [MZ1+Brd4BD2] complex. | 4 nM[11] | 5.4 nM[3] |
| Cooperativity (α) | Ratio of binary vs. ternary affinities (α = Kd,binary / Kd,ternary). α > 1 indicates positive cooperativity. | 15[11] | 26[11] |
Note: Cooperativity (α) is a measure of how the binding of one protein influences the PROTAC's affinity for the second protein. A value greater than 1 indicates that the formation of the binary complex enhances the binding of the second protein, a desirable feature for potent PROTACs.[14]
Table 3: Summary of Technique Capabilities
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Fluorescence (FP/FRET) |
| Principle | Measures heat change | Measures refractive index change | Measures light interference pattern | Measures light emission |
| Label-Free | Yes | Yes | Yes | No |
| Format | In-solution | Surface-based | Surface-based | In-solution |
| Throughput | Low | Medium | Medium-High | High |
| Kd | Yes | Yes | Yes | Yes |
| Kinetics (kon/koff) | No | Yes | Yes | No |
| Thermodynamics (ΔH, ΔS) | Yes (Gold Standard) | No | No | No |
| Stoichiometry (n) | Yes | Inferred | Inferred | No |
| Sample Consumption | High | Low-Medium | Low | Low |
Experimental Protocols
PROTAC Mechanism of Action & ITC Workflow
The following diagrams illustrate the general mechanism of PROTAC action and the typical workflow for an ITC experiment.
Caption: The PROTAC mechanism of action leading to protein degradation.
Caption: A typical experimental workflow for an ITC experiment.
Detailed Methodology for ITC Analysis of PROTAC Binding
This protocol provides a general framework for characterizing both binary and ternary PROTAC interactions using ITC.
1. Materials and Reagents:
-
Purified Target Protein and E3 Ligase Complex (e.g., VCB): >95% purity, concentration verified.
-
PROTAC: Purity >98%, stock solution prepared in 100% DMSO.
-
ITC Instrument: e.g., Malvern Panalytical MicroCal PEAQ-ITC.
-
ITC Buffer: A well-defined buffer such as PBS or HEPES, pH 7.4. It is critical that the protein and PROTAC solutions are in an identical buffer to minimize dilution heats.[1]
-
DMSO: High-purity, for PROTAC solubilization.
2. Sample Preparation:
-
Protein Dialysis: Extensively dialyze the purified target protein and E3 ligase against the chosen ITC buffer to ensure precise buffer matching.[1]
-
PROTAC Dilution: Prepare the final PROTAC solution by diluting the DMSO stock into the exact same buffer used for protein dialysis. The final DMSO concentration should be identical in both the syringe and cell solutions (typically 1-5%) to negate heat of dilution effects.[1]
-
Concentrations:
-
Cell (Protein): A typical starting concentration is 10-30 µM.
-
Syringe (PROTAC): The PROTAC concentration should be 10-15 times that of the protein concentration to ensure saturation is reached.[2]
-
-
Degassing: Immediately before the experiment, degas all solutions for 5-10 minutes to prevent air bubbles from interfering with the measurement.[1]
3. ITC Instrument Setup and Titration:
-
Temperature: Set the experimental temperature, commonly 25°C.[1]
-
Loading:
-
Binary Titration 1 (PROTAC into Target): Load the target protein solution into the sample cell (~200 µL) and the PROTAC solution into the injection syringe (~40 µL).
-
Binary Titration 2 (PROTAC into E3 Ligase): Load the E3 ligase solution into the cell and the PROTAC solution into the syringe.
-
Ternary Titration (PROTAC+Target into E3): To measure ternary complex formation and cooperativity, pre-saturate the PROTAC with one binding partner (e.g., the target protein) and titrate this complex into the second binding partner (E3 ligase) in the cell.[2]
-
-
Injection Parameters: Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, identical injections (e.g., 1.5-2 µL) every 150 seconds to allow the signal to return to baseline.
4. Data Analysis:
-
Control Subtraction: Perform a control experiment by titrating the PROTAC solution into buffer alone. Subtract this heat of dilution data from the raw binding data.[1]
-
Data Fitting: Integrate the heat signal for each injection. Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the instrument's analysis software.
-
Parameter Extraction: The fitting process will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).[4][5]
Conclusion
Isothermal Titration Calorimetry provides an unparalleled, in-depth thermodynamic characterization of the binary and ternary complexes that are fundamental to PROTAC function.[1][2] Its label-free, in-solution approach delivers high-confidence data on binding affinity, stoichiometry, and the enthalpic and entropic drivers of interaction. While techniques like SPR and BLI offer valuable kinetic data and higher throughput, ITC remains the definitive method for a complete thermodynamic understanding.[9][11] A multi-faceted approach, using high-throughput methods for initial screening and ITC for detailed validation and mechanistic studies of lead candidates, represents a powerful strategy in the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 5. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. biocompare.com [biocompare.com]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cereblon Binders: Alternatives to Phthalimide-Based Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic recruitment of the E3 ubiquitin ligase cereblon (CRBN) is a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) and molecular glues that engage CRBN have demonstrated immense potential in eliminating disease-causing proteins. For years, the field has been dominated by derivatives of thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs), such as pomalidomide (B1683931) and lenalidomide, which feature a phthalimide (B116566) or related moiety. While effective, these established binders are associated with challenges, including chemical instability, racemization, and the degradation of off-target "neosubstrates."
This guide provides a comprehensive comparison of emerging alternatives to the conventional phthalimide-based CRBN binders. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key assays to empower researchers in the selection and evaluation of the optimal CRBN binder for their TPD research.
The Cereblon E3 Ligase Pathway and PROTAC Mechanism
Cereblon forms a complex with DDB1, CUL4A, and RBX1 to create the CRL4CRBN E3 ubiquitin ligase. In the context of TPD, a PROTAC, a heterobifunctional molecule, simultaneously binds to the protein of interest (POI) and CRBN. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.
Caption: General workflow of PROTAC-mediated protein degradation.
Comparative Analysis of Cereblon Binders
The ideal CRBN binder should exhibit high binding affinity, promote the formation of a stable and productive ternary complex (CRBN-PROTAC-POI), possess good chemical and metabolic stability, and have a clean off-target profile, particularly concerning neosubstrate degradation. Below is a comparison of prominent alternatives to traditional phthalimide-based binders.
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for different classes of CRBN binders. It is important to note that experimental conditions, such as cell lines and assay formats, can vary between studies, making direct comparisons challenging.
Table 1: Cereblon Binding Affinity of Novel Binders
| Binder Class | Example Compound | Assay Type | Kd or IC50 (nM) | Reference |
| Phthalimide (Reference) | Pomalidomide | TR-FRET | 157 | [1] |
| Phenyl-Glutarimide (PG) | PG analog | FP | 2,190 | [2] |
| 4-amino PG analog | FP | 123 | [2] | |
| Benzamide | Fluorinated benzamide | FP | 63,000 | [3] |
| Phenyl Dihydrouracil (B119008) (PD) | PD-PROTAC 5 | AlphaLISA | ~1,000 | [4] |
| Cyclimid | JQ1-FcQ | TR-FRET | <100 | [5] |
| JQ1-FcN | TR-FRET | <100 | [5] |
Table 2: Degradation Efficiency of PROTACs with Alternative CRBN Binders
| PROTAC (POI-Linker-Binder) | Binder Class | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 (JQ1-Linker-Pomalidomide) | Phthalimide | BRD4 | MV4-11 | ~1.8 | >95 | [6] |
| SJ995973 (JQ1-Linker-PG) | Phenyl-Glutarimide | BRD4 | MV4-11 | 0.87 | >95 | [7][8] |
| PD-PROTAC 5 (Dasatinib-Linker-PD) | Phenyl Dihydrouracil | LCK | KOPT-K1 | 0.23 | >98 | [9] |
| dCDK-PcQ (Palbociclib-Linker-Cyclimid) | Cyclimid | CDK6 | MOLM-13 | 2-9 | >72 | [10] |
| Benzamide-PROTAC (JQ1-Linker-Benzamide) | Benzamide | BRD4 | MOLT4 | Not Reported | Significant | [11] |
In-depth Look at Alternative Cereblon Binders
Phenyl-Glutarimides (PGs)
Phenyl-glutarimides replace the hydrolytically labile phthalimide ring with a more stable phenyl group.[2][8] This modification significantly enhances chemical stability in cell culture media and body fluids, leading to improved cellular efficacy of PROTACs.[7][8] While the parent phenyl-glutarimide shows weaker CRBN binding than thalidomide, the addition of substituents, such as an amino group, can restore high-affinity binding.[2] PG-based PROTACs have demonstrated superior degradation potency compared to their IMiD counterparts.[7]
Benzamide Derivatives
Developed through a systematic optimization of physicochemical properties, benzamide-type binders are non-phthalimide ligands that can be conformationally locked to mimic the natural CRBN degron.[11] These binders exhibit enhanced chemical stability and a more favorable selectivity profile regarding neosubstrate recruitment.[11][12] The modular nature of their synthesis allows for fine-tuning of properties like lipophilicity and permeability.
Phenyl Dihydrouracils (PDs)
To address both the instability and the racemization of the chiral center in glutarimides, phenyl dihydrouracil (PD) based binders have been developed.[4][5][9] These achiral ligands display greatly improved chemical stability compared to both IMiDs and PGs.[9] PROTACs incorporating PD warheads have shown exceptional potency in degrading their target proteins, in some cases being the most potent degraders reported to date.[4][9]
Cyclimids
Inspired by the C-terminal cyclic imide degrons of natural CRBN substrates, cyclimids represent a novel class of CRBN binders.[13] They exhibit distinct and diverse binding affinities for CRBN, which can be tuned by varying the amino acid at the N-1 position.[13] Cyclimid-based degraders have been shown to form distinct ternary complexes compared to IMiD-based PROTACs and may offer a path to more selective protein degradation with reduced off-target effects.[13]
Caption: Key classes of alternative CRBN binders.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of CRBN binders and their corresponding PROTACs. Below are generalized methodologies for key assays.
Cereblon Binding Affinity Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the binding of a test compound to CRBN by competing with a fluorescently labeled tracer.
-
Materials:
-
Purified recombinant CRBN (e.g., His-tagged)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently labeled CRBN binder (e.g., FITC-thalidomide) (acceptor)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume plates
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds, a fixed concentration of the fluorescently labeled tracer, and purified CRBN.
-
Add the Tb-conjugated anti-His antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to reach equilibrium.[3]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for FITC).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 value of the test compound by fitting the data to a dose-response curve.
-
2. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetics and affinity data.
-
Materials:
-
Purified recombinant CRBN
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Immobilize CRBN onto the sensor chip surface via amine coupling.
-
Prepare serial dilutions of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Ternary Complex Formation and Cellular Engagement
1. NanoBRET™ Ternary Complex Formation Assay (Live Cells)
This assay measures the proximity of CRBN and the target protein within living cells.[2]
-
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-fused POI and HaloTag®-fused CRBN
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand (acceptor)
-
Nano-Glo® Live Cell Reagent (donor substrate)
-
PROTAC of interest
-
-
Protocol:
-
Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids.
-
After 24-48 hours, seed the cells into a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with serial dilutions of the PROTAC.
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer.
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates ternary complex formation.
-
Protein Degradation Assays
1. Western Blotting
A standard method to quantify the reduction in target protein levels.
-
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC50 and Dmax values.
-
2. Quantitative Proteomics (e.g., TMT-based)
Provides a global view of protein level changes, enabling assessment of both on-target degradation and off-target effects.[14][15]
-
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
-
-
Protocol:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with different TMT reagents.
-
Combine the labeled peptide samples.
-
Fractionate the combined sample (e.g., by high-pH reversed-phase chromatography).
-
Analyze each fraction by LC-MS/MS.
-
Identify and quantify the relative abundance of thousands of proteins across the different conditions.
-
Determine the extent of degradation for the target protein and assess changes in the levels of other proteins to identify off-targets.
-
Pharmacokinetic Properties
A critical aspect of developing effective in vivo tools and therapeutics is understanding the pharmacokinetic (PK) properties of the PROTACs. While the large size of PROTACs presents challenges for achieving good oral bioavailability, the choice of the CRBN binder can significantly influence their PK profile.[16][17]
-
Stability: Phenyl-glutarimides and phenyl dihydrouracils offer significantly improved plasma and microsomal stability compared to phthalimide-based binders.[8][9] This can lead to a longer half-life and sustained target degradation in vivo.
-
Oral Bioavailability: While still a challenge, some PROTACs incorporating novel CRBN binders have demonstrated oral bioavailability in animal models.[17][18] The more "drug-like" properties of some of the newer CRBN ligands, such as smaller size and reduced polarity, are advantageous in this regard.[16]
Table 3: Representative Pharmacokinetic Parameters
| PROTAC (Binder Class) | Species | Route | Bioavailability (%) | Reference |
| NX-2127 (CRBN binder) | Mouse | Oral | 5.4 | [17] |
| NX-5948 (CRBN binder) | Mouse | Oral | 25 | [17] |
| ARV-471 (CRBN binder) | Rat | Oral | Good | [17] |
Conclusion
The landscape of cereblon binders is rapidly evolving, offering exciting alternatives to the traditional phthalimide-based ligands. Phenyl-glutarimides, benzamides, phenyl dihydrouracils, and cyclimids each present a unique set of advantages, from enhanced stability and improved pharmacokinetic properties to novel binding modes and reduced off-target effects. The selection of a CRBN binder is a critical decision in the design of a PROTAC or molecular glue, and a thorough understanding of the properties of each class is essential for the development of the next generation of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these novel binders and their resulting degraders, facilitating the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [ch.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 16. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Researcher's Guide to E3 Ligase Linkers: A Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the selection of an appropriate E3 ligase linker is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of different E3 ligase linkers, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial concepts.
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and degradation of the target protein.[2] The linker, far from being a passive spacer, plays an active and critical role in modulating the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3] Its length, chemical composition, and conformational flexibility can profoundly influence the stability of the ternary complex and, consequently, the degradation efficiency.[3][]
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is a key determinant of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2] Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin.[2]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[2]
-
Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding warhead is non-selective.[3]
-
Physicochemical Properties: The composition of the linker affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[2][5]
Comparative Analysis of Common Linker Types
The most prevalent linker types in PROTAC design are alkyl chains and polyethylene (B3416737) glycol (PEG) chains. The choice between these and other emerging linker types depends on the specific target and E3 ligase pair and often requires empirical optimization.[3][6]
Alkyl Linkers
Linkers composed of alkyl chains offer a straightforward and synthetically accessible option. Their length can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase.[2]
-
Short Alkyl Chains: These linkers provide rigidity, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. However, this rigidity can also introduce steric hindrance.[2]
-
Longer Alkyl Chains: These provide more flexibility, which can be crucial for accommodating the geometries of different target proteins and E3 ligases.[3] However, increased length can also lead to higher hydrophobicity, potentially impacting solubility and permeability.[2]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[7]
-
Improved Solubility: The hydrophilic nature of PEG linkers can enhance the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.[2]
-
Metabolic Stability: PEG linkers are generally considered to be metabolically stable.[2]
-
Tunable Flexibility: The repeating ethylene (B1197577) glycol units allow for fine-tuning of linker length and flexibility.[3]
Quantitative Comparison of Linker Performance
While the optimal linker is highly dependent on the specific PROTAC system, comparative studies offer valuable insights into the impact of linker composition and length on degradation efficiency. The following tables summarize representative data from studies on PROTACs with varying linker types.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Cereblon | PEG | 4 PEG units | 1-40 | Potent | [3] |
| BTK | Cereblon | Alkyl | 9 atoms | - | Concentration-dependent decrease | [3] |
| BRD4 | VHL | PEG | 3 PEG units | 55 | 85 | [7] |
| BRD4 | VHL | PEG | 4 PEG units | 20 | 95 | [7] |
| BRD4 | VHL | PEG | 5 PEG units | 15 | >98 | [7] |
| BRD4 | VHL | PEG | 6 PEG units | 30 | 92 | [7] |
| ERα | - | Alkyl | 12 atoms | Less Effective | - | [7] |
| ERα | - | Alkyl | 16 atoms | More Effective | - | [7][8] |
| TBK1 | - | Alkyl/Ether | < 12 atoms | Inactive | - | [3][7] |
| TBK1 | - | Alkyl/Ether | 21 atoms | 3 | 96 | [3][7] |
Data Interpretation: The tables highlight that both PEG and alkyl linkers can produce potent degraders with low nanomolar DC50 values.[2] The optimal linker length is target-dependent and often requires empirical determination through the synthesis and evaluation of a library of PROTACs with varying linkers.[2] For instance, in the case of BTK degraders, a PEG linker resulted in potent degradation, while for BRD4, a PEG5 linker demonstrated the best performance in the tested series.[3][7] For ERα and TBK1, a longer linker was found to be more effective, underscoring that a minimum linker length is often required to enable productive ternary complex formation.[3][7][8]
Visualizing Key Concepts
To further elucidate the principles of PROTAC design and linker function, the following diagrams illustrate the underlying mechanisms and workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Influence of linker properties on PROTAC performance.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for Quantifying Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The linker is a critical component in the design of effective and selective PROTACs. Its length, composition, and flexibility directly impact the formation of a productive ternary complex and, consequently, the degradation of the target protein. While general principles guide linker design, the optimal linker for a given target and E3 ligase pair must often be determined empirically. This guide provides a framework for understanding the comparative aspects of different linker types and the experimental approaches required for their evaluation, empowering researchers to make more informed decisions in the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Validating On-Target Effects of Phthalimide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. Phthalimide-based PROTACs specifically leverage the Cereblon (CRBN) E3 ubiquitin ligase to tag a protein of interest (POI) for destruction by the proteasome.[1][2] The linker connecting the phthalimide (B116566) moiety to the POI ligand, such as a Polyethylene Glycol (PEG) chain, is a critical component influencing the efficacy and physicochemical properties of the PROTAC.[]
This guide provides a framework for validating the on-target effects of PROTACs synthesized from Phthalimide-PEG-Boc precursors, offering objective comparisons and detailed experimental methodologies to ensure robust and reproducible results.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Phthalimide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the target protein's surface.[1][] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to act catalytically.[][5]
Quantitative Performance Comparison
The efficacy of a novel PROTAC should be benchmarked against relevant controls. This includes comparing PROTACs with different linkers (e.g., varying PEG lengths) to assess structure-activity relationships, and using an inactive control where the E3 ligase ligand is modified to prevent CRBN binding.[6][7] Key quantitative metrics include DC₅₀ (the concentration resulting in 50% degradation) and Dₘₐₓ (the maximum degradation achievable).[2]
| Compound | Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Off-Target Protein A Degradation (%) @ 1µM | Off-Target Protein B Degradation (%) @ 1µM |
| PROTAC (PEG2 Linker) | Cell Line A | Target X | 25 | 95 | < 5% | < 5% |
| PROTAC (PEG4 Linker) | Cell Line A | Target X | 15 | 98 | < 5% | < 10% |
| Inactive Control | Cell Line A | Target X | > 10,000 | < 10% | < 5% | < 5% |
| Small Molecule Inhibitor | Cell Line A | Target X | N/A (IC₅₀ = 50 nM) | No Degradation | N/A | N/A |
Table 1. Example comparative data for validating a novel PROTAC. Lower DC₅₀ values indicate higher potency.
Experimental Validation Workflow
A systematic workflow is essential for validating the on-target effects of a new PROTAC. This process involves quantifying target degradation, confirming the mechanism of action, and assessing downstream functional outcomes.
Key Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[6]
Materials:
-
Cell line endogenously expressing the target protein.
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640).
-
PROTAC stock solution (in DMSO).
-
Proteasome inhibitor (e.g., MG132) as a control.[8]
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and chemiluminescence imaging system.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10,000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO ≤ 0.1%) and a proteasome inhibitor control (e.g., 10 µM MG132).[8]
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control and calculate the percentage of remaining protein relative to the vehicle control.[8]
Target Ubiquitination Assays
These assays confirm that the PROTAC induces ubiquitination of the target protein, a key step in the degradation mechanism.[9][10]
Protocol (Immunoprecipitation-Western Blot):
-
Cell Treatment: Treat cells with the PROTAC (at a concentration known to cause degradation) and MG132 (to allow accumulation of ubiquitinated proteins) for a shorter time course (e.g., 0-4 hours).
-
Lysis: Lyse cells in a modified RIPA buffer containing deubiquitinase inhibitors (e.g., NEM).
-
Immunoprecipitation (IP): Incubate cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Western Blot: Wash the beads extensively, elute the protein, and run an SDS-PAGE gel.
-
Detection: Transfer to a PVDF membrane and probe with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
Cell Viability Assays
These assays measure the downstream functional consequences of target protein degradation, such as reduced cell proliferation or induced apoptosis.[11]
Protocol (CellTiter-Glo® Luminescent Cell Viability Assay): This assay quantifies ATP, an indicator of metabolically active cells.[12][13]
Materials:
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[2]
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Treatment: Treat cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).[14]
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate-reading luminometer. The signal is proportional to the number of viable cells.
By systematically applying these validation techniques and comparing results against appropriate controls, researchers can build a comprehensive profile of a novel Phthalimide-based PROTAC, confirming its on-target efficacy, mechanism of action, and therapeutic potential.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. fishersci.com [fishersci.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Off-Target Effects of Phthalimide-PEG2-Boc PROTACs
For researchers, scientists, and drug development professionals, the specificity of proteolysis-targeting chimeras (PROTACs) is a critical parameter for ensuring therapeutic efficacy while minimizing toxicity. This guide provides a comprehensive framework for assessing the off-target effects of Phthalimide-PEG2-Boc PROTACs, comparing their performance with relevant controls and detailing the experimental methodologies required for a thorough evaluation.
Phthalimide-based PROTACs are a class of targeted protein degraders that utilize a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][] However, the phthalimide warhead itself can induce the degradation of endogenous proteins, known as neosubstrates, which represents a primary source of off-target effects.[3] Well-characterized neosubstrates of the thalidomide-CRBN complex include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α) and various Zinc Finger Proteins (ZFPs).[3][4][5] Therefore, a multi-pronged approach is essential to identify and validate these unintended degradation events.
Mechanism of Action and Off-Target Liabilities
A this compound PROTAC operates by forming a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase, facilitating the transfer of ubiquitin to the POI and marking it for degradation.[1][] Off-target effects can arise from several mechanisms: the degradation of CRBN neosubstrates, promiscuous binding of the target ligand to other proteins, or general stress on the ubiquitin-proteasome system.[7]
Figure 1: On-Target vs. Off-Target Degradation Pathways for Phthalimide PROTACs.
Comparative Assessment Workflow
A robust assessment of off-target effects requires a systematic workflow that integrates unbiased discovery methods with targeted validation assays. This multi-step process ensures high confidence in the identification and quantification of unintended protein degradation.
Figure 2: Experimental workflow for assessing PROTAC off-target effects.
Quantitative Data Summary
The following tables present hypothetical data for a fictional "PROTAC-X" (this compound-TargetLigand) compared to an inactive control where the target-binding ligand is scrambled.
Table 1: On-Target and Off-Target Degradation Potency
| Compound | Target Protein | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Off-Target Protein (IKZF1) DC₅₀ (nM) | Off-Target Dₘₐₓ (%) |
| PROTAC-X | Target A | 25 | 95 | 150 | 85 |
| Inactive Control | Target A | >10,000 | <10 | >10,000 | <10 |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.
Table 2: Global Proteomics Summary (PROTAC-X @ 1 µM)
| Protein | UniProt ID | Fold Change vs. Vehicle | p-value | Classification |
| Target A | P01234 | -20.5 | <0.0001 | On-Target |
| IKZF1 | Q13426 | -6.8 | <0.001 | Known Off-Target |
| ZFP91 | Q9H7C1 | -4.2 | <0.01 | Known Off-Target |
| Protein B | P56789 | -1.2 | 0.45 | Not Significant |
| Protein C | P13579 | +1.1 | 0.52 | Not Significant |
Experimental Protocols
Global Proteomics for Off-Target Profiling
This protocol provides an unbiased view of proteome-wide changes upon PROTAC treatment.[7]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a relevant cancer cell line) and allow them to adhere overnight. Treat cells with PROTAC-X, inactive control, and vehicle (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and wash cells with cold PBS. Lyse cells in a buffer containing a protease inhibitor cocktail. Quantify protein concentration using a BCA assay. Digest proteins into peptides using trypsin.[8]
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[8]
-
Data Analysis: Process the raw MS data using a suitable software suite (e.g., Proteome Discoverer). Identify and quantify proteins, calculating the fold change and statistical significance for each protein in the PROTAC-treated samples compared to controls. Proteins with a significant, dose-dependent decrease in abundance are considered potential off-targets.[7]
Western Blot for Validation of Off-Targets
This targeted assay validates the degradation of specific proteins identified by proteomics.[1]
-
Sample Preparation: Treat cells and prepare lysates as described for proteomics. Normalize protein concentrations.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the potential off-target protein (e.g., anti-IKZF1) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to confirm protein degradation.
NanoBRET™ Ternary Complex Assay
This live-cell assay determines if the PROTAC induces the formation of a ternary complex between an off-target protein and the E3 ligase.[9][10]
-
Cell Line Preparation: Co-transfect cells with plasmids expressing the potential off-target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to HaloTag® (the energy acceptor).
-
Assay Setup: Plate the transfected cells in a white, 96-well assay plate. Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore).
-
PROTAC Treatment: Add serial dilutions of the PROTAC-X or control compounds to the wells.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure both the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the off-target ternary complex.[10]
Troubleshooting Off-Target Effects
When significant off-target degradation is observed, a logical approach is needed to determine the source and guide redesign efforts.
Figure 3: Logic diagram for troubleshooting PROTAC off-target effects.
Conclusion
A thorough and unbiased assessment of off-target protein degradation is a non-negotiable aspect of preclinical PROTAC development.[8] For this compound PROTACs, the inherent activity of the phthalimide moiety necessitates a rigorous evaluation of neosubstrate degradation.[3] By employing a combination of global proteomics for discovery, targeted assays for validation, and live-cell engagement studies, researchers can build a robust safety and specificity profile. This comprehensive approach, comparing the lead molecule against carefully designed controls, is crucial for identifying potent and selective degraders, thereby paving the way for successful clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
- 10. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
A Head-to-Head Comparison of Phthalimide-PEG2-Boc and Lenalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the design of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy for eliminating disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a detailed head-to-head comparison of two commonly employed classes of linkers: those derived from Phthalimide-PEG2-Boc and those based on lenalidomide (B1683929), both of which recruit the Cereblon (CRBN) E3 ligase.
Introduction to CRBN-Recruiting Linkers
Thalidomide (B1683933) and its analogs, including lenalidomide and pomalidomide, are well-established immunomodulatory drugs (IMiDs) that function as "molecular glues" by inducing the interaction between CRBN and neosubstrate proteins, leading to their ubiquitination and degradation.[1][2] This mechanism has been ingeniously repurposed in PROTAC technology, where these molecules serve as the E3 ligase-recruiting warhead. This compound is a chemical building block used to construct PROTACs, incorporating a phthalimide (B116566) moiety (akin to thalidomide or pomalidomide) connected to a short polyethylene (B3416737) glycol (PEG) chain and a Boc-protected amine for further conjugation. Lenalidomide-based linkers, on the other hand, utilize the lenalidomide scaffold directly.
Quantitative Comparison of Performance
While direct head-to-head studies comparing this compound and lenalidomide-based linkers targeting the same protein of interest under identical conditions are limited, we can infer their performance characteristics from various studies. The following tables summarize key quantitative data for PROTACs utilizing these linker types.
Table 1: Degradation Efficiency (DC50 and Dmax)
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-PEG-based | BRD4 | HeLa | ~1-10 | >90 | Inferred from multiple sources |
| Pomalidomide-PEG-based | BET Proteins | MOLM13, MV4;11 | <1 | >90 | [3] |
| Lenalidomide-based | BET Proteins | MM.1S | Not specified | >80 | [4] |
| Lenalidomide-based | NCL | MCF-7 | Not specified | Significant downregulation | [5] |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions vary.
Table 2: Physicochemical and Stability Properties
| Property | Phthalimide-PEG-based Linkers | Lenalidomide-based Linkers | Key Considerations |
| Solubility | PEG chain enhances hydrophilicity and aqueous solubility.[3] | Generally possess good physicochemical properties.[6] | Overall PROTAC solubility is highly dependent on the target-binding ligand. |
| Permeability | Can be optimized by balancing the hydrophilicity of the PEG chain with the overall lipophilicity of the PROTAC. | Generally exhibit favorable permeability. | High molecular weight of PROTACs can be a challenge for cell permeability. |
| Metabolic Stability | Phthalimide ring can be susceptible to hydrolysis.[] PEG chains can be sites of oxidative metabolism.[8] | Lenalidomide is reported to have higher metabolic and chemical stability compared to thalidomide and pomalidomide.[9] | Linker composition and attachment points significantly impact stability. |
| Chemical Stability | The phthalimide ring can be unstable under acidic or basic conditions.[10] | Generally more stable than thalidomide-based structures.[9] | The stability of the entire PROTAC molecule needs to be assessed. |
Signaling Pathways and Mechanism of Action
Both this compound and lenalidomide-based linkers function by recruiting the CRBN E3 ubiquitin ligase. This initiates a cascade of events leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action for CRBN-recruiting PROTACs.
Experimental Workflows
The evaluation of PROTACs involves a series of well-defined experimental workflows to determine their efficacy and properties.
Caption: General experimental workflow for PROTAC evaluation.
Off-Target Effects and Neosubstrate Degradation
A key consideration for CRBN-recruiting PROTACs is the potential for off-target degradation of endogenous CRBN neosubstrates, such as IKZF1, IKZF3, and SALL4.[1][11] The specific chemical structure of the E3 ligase ligand can influence this neosubstrate degradation profile. Lenalidomide itself is known to induce the degradation of specific neosubstrates, which contributes to its therapeutic effects but also potential side effects.[2][12] PROTACs based on thalidomide and its analogs can also induce degradation of these off-targets.[11] Modifications to the phthalimide ring have been explored to modulate this activity and enhance selectivity.[12]
Experimental Protocols
1. Protein Degradation Assay using CRISPR-Cas9 Endogenous HiBiT Tagging
This protocol allows for the quantitative measurement of target protein degradation in live cells.[13][14]
-
Objective: To determine the DC50 and Dmax of a PROTAC by monitoring the luminescence of a HiBiT-tagged endogenous protein.
-
Methodology:
-
Cell Line Generation: Use CRISPR-Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in a suitable cell line.
-
Cell Plating: Seed the HiBiT-tagged cells in a white, 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).
-
LgBiT Addition and Lysis: Add a lysis buffer containing the LgBiT protein, which complements the HiBiT tag to form a functional Nano-Glo® luciferase.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 and Dmax values.
-
2. In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in the presence of plasma enzymes.[15][16][17]
-
Objective: To determine the half-life of a PROTAC in plasma.
-
Methodology:
-
Incubation: Incubate the PROTAC at a final concentration of 1 µM in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time to determine the half-life (t½).
-
3. Homogeneous Time-Resolved Fluorescence (HTRF) Protein Degradation Assay
HTRF is a proximity-based assay that can be used to quantify protein levels in a high-throughput format.[18][19]
-
Objective: To measure the degradation of a target protein in cell lysates.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, then lyse the cells to release the proteins.
-
Antibody Incubation: Add a pair of HTRF antibodies specific to the target protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Signal Measurement: When the antibodies bind to the target protein, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is proportional to the amount of target protein. A decrease in signal indicates protein degradation.
-
Conclusion
Both this compound and lenalidomide-based linkers are valuable tools for the development of CRBN-recruiting PROTACs. Phthalimide-PEG linkers offer tunability in length and hydrophilicity, which can be optimized for specific targets. Lenalidomide-based linkers may offer advantages in terms of metabolic stability and have a well-characterized neosubstrate degradation profile. The optimal choice of linker will ultimately depend on the specific target protein, the desired physicochemical properties of the final PROTAC, and the acceptable off-target profile. Rigorous experimental evaluation using the protocols outlined in this guide is essential for identifying the most effective linker strategy for a given therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. benchchem.com [benchchem.com]
- 12. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Plasma Stability Assay | Domainex [domainex.co.uk]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Quantitative Proteomics for Confirming Target Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) as a therapeutic modality, utilizing molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, has necessitated robust and quantitative methods to confirm the selective removal of target proteins.[1][2] While traditional techniques like Western blotting provide a preliminary assessment, mass spectrometry-based quantitative proteomics has become the gold standard for a comprehensive and unbiased evaluation of on-target efficacy and off-target effects.[3][4] This guide provides an objective comparison of the most common quantitative proteomics workflows, complete with supporting data and detailed experimental protocols, to aid researchers in selecting the optimal strategy for their discovery and development programs.
Comparison of Key Quantitative Proteomics Techniques
The choice of a quantitative proteomics technique is critical and depends on the specific experimental goals, sample type, and required throughput. The three most prevalent methods for assessing targeted protein degradation are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).[5][6]
| Technique | Principle | Advantages | Disadvantages | Typical Application in TPD |
| Tandem Mass Tag (TMT) Labeling | In vitro chemical labeling of peptides with isobaric tags. Reporter ions are generated during MS/MS fragmentation for relative quantification.[3][7] | - High multiplexing capacity (up to 35 samples simultaneously).[8]- Reduced missing values between samples.[9]- High precision and accuracy for relative quantification.[6] | - Can underestimate large changes in protein abundance (ratio compression).[9]- Higher cost of reagents.[6]- More complex sample preparation.[7] | - Dose-response and time-course studies of degrader compounds.- Off-target profiling across multiple cell lines or conditions.[10] |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of "heavy" and "light" amino acids into proteins in living cells.[11][12] | - High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.[12][13]- Can distinguish between pre-existing and newly synthesized proteins (pSILAC).[13] | - Limited to cell culture models.[12]- Lower throughput (typically 2-3 conditions per experiment).[8]- Can be costly and time-consuming due to the need for complete labeling.[6] | - Validating on-target degradation with high confidence.- Studying protein turnover rates in response to degrader treatment.[13]- Distinguishing direct degradation from downstream effects on protein synthesis.[5] |
| Label-Free Quantification (LFQ) | Compares the signal intensity (peak area or spectral counts) of peptides across different runs.[14][15] | - Simple and cost-effective sample preparation.[14]- No theoretical limit on the number of samples.- Wider dynamic range of quantification compared to labeling methods. | - Prone to higher variability and missing values between runs.[16]- Requires significant computational processing for data alignment and normalization.[14]- Data-dependent acquisition (DDA) can lead to stochastic sampling of peptides.[16] | - Initial screening of degrader candidates.- Large-scale studies where cost is a primary concern.- Analysis of tissues or samples not amenable to metabolic labeling. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible quantitative proteomics experiments. Below are representative protocols for TMT-based proteomics and SILAC.
This protocol outlines the key steps for a TMT-based experiment to assess the on- and off-target effects of a protein degrader.
-
Sample Preparation:
-
Culture cells (e.g., relevant cancer cell line) and treat with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).[7]
-
Harvest cells, wash with ice-cold PBS, and lyse in a mass spectrometry-compatible buffer (e.g., 8M urea (B33335) in 100 mM TEAB) supplemented with protease and phosphatase inhibitors.[9]
-
Quantify protein concentration for each sample using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[7]
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMTpro isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the labeled peptide samples in equal amounts.[7]
-
-
Peptide Fractionation:
-
To reduce sample complexity and increase proteome coverage, desalt the pooled sample and fractionate using high-pH reversed-phase chromatography.[9]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[9]
-
Identify peptides and proteins by searching the data against a protein database (e.g., UniProt).
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[7]
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.
-
This protocol is designed to accurately quantify changes in protein abundance following degrader treatment in cell culture.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal L-lysine and L-arginine), and the other is grown in "heavy" SILAC medium (containing stable isotope-labeled L-lysine and L-arginine, e.g., 13C6, 15N2-Lys and 13C6, 15N4-Arg).[13]
-
Grow cells for at least five passages to ensure >95% incorporation of the labeled amino acids.[12]
-
-
Treatment and Sample Collection:
-
Treat the "heavy" labeled cells with the degrader compound and the "light" labeled cells with a vehicle control.
-
Harvest both cell populations and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cells and extract proteins.
-
Digest the proteins into peptides as described in the TMT protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using nano-LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant.
-
The software will identify peptide pairs with a specific mass shift corresponding to the heavy and light labels and calculate the heavy/light ratio for each protein, representing the change in abundance upon treatment.[5]
-
Visualizing Targeted Protein Degradation
Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in targeted protein degradation studies.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: General workflow for quantitative proteomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein Degrader [proteomics.com]
- 11. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]
- 15. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 16. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Protein Degradation | Biognosys [biognosys.com]
A Researcher's Guide to Evaluating Ternary Complex Cooperativity
For researchers, scientists, and drug development professionals, understanding the cooperative nature of ternary complex formation is crucial for advancing drug discovery, particularly in the realm of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). Cooperativity, denoted by the factor alpha (α), quantifies the extent to which the binding of one component influences the affinity of the other. A value of α greater than 1 indicates positive cooperativity, meaning the components bind more strongly together than they do individually, a desirable characteristic for potent therapeutic agents. Conversely, an α value less than 1 signifies negative cooperativity.
This guide provides a comparative overview of key biophysical techniques used to evaluate ternary complex cooperativity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET). We present quantitative data from comparative studies, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparing the Techniques: A Quantitative Overview
The choice of method for evaluating ternary complex cooperativity depends on several factors, including the specific biological system, the desired throughput, and the type of data required (thermodynamic vs. kinetic). The following table summarizes quantitative parameters and key features of ITC, SPR, and FRET.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Förster Resonance Energy Transfer (FRET) |
| Primary Output | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG), Dissociation Constant (KD), Stoichiometry (n) | Association rate (ka), Dissociation rate (kd), Dissociation Constant (KD) | FRET efficiency, Apparent affinity |
| Cooperativity (α) Determination | α = KD(binary) / KD(ternary)[1][2] | α = KD(binary) / KD(ternary)[3][4] | Inferred from changes in FRET signal in the presence of the third component |
| Sample Requirements | High (milligrams of purified protein) | Low (micrograms of purified protein) | Low (nanograms to micrograms of labeled protein) |
| Throughput | Low | Medium to High | High |
| Labeling Requirement | Label-free | Label-free (one component is immobilized) | Requires fluorescent labeling of interacting partners |
| Kinetic Information | No | Yes | Indirectly, through real-time measurements |
| Strengths | Provides a complete thermodynamic profile of the interaction.[2] | Real-time kinetic analysis of binding and dissociation.[5] | High-throughput screening capabilities and suitable for cell-based assays.[6][7] |
| Limitations | Low throughput and high sample consumption.[1][5] | Immobilization can potentially affect protein conformation and activity. | Labeling can interfere with binding; indirect measurement of affinity. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for each technique, which should be optimized for the specific system under investigation.
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
- Dialyze all proteins and the small molecule into the same buffer to minimize buffer mismatch effects.
- Determine accurate concentrations of all components.
2. Instrument Setup:
- Thoroughly clean the sample cell and reference cell.
- Set the experimental temperature.
3. Titration - Binary Interactions:
- Experiment 1 (Protein 1 vs. Small Molecule): Titrate the small molecule (e.g., PROTAC) into a solution of the first protein (e.g., E3 ligase) to determine the binary KD1.
- Experiment 2 (Protein 2 vs. Small Molecule): Titrate the small molecule into a solution of the second protein (e.g., target protein) to determine the binary KD2.
4. Titration - Ternary Interaction:
- Titrate the second protein into a solution containing a pre-formed binary complex of the first protein and the small molecule. The concentration of the binary complex should be sufficient to ensure saturation.
5. Data Analysis:
- Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (KD, ΔH, and stoichiometry).
- Calculate the cooperativity factor: α = KD(binary) / KD(ternary).
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon binding, allowing for real-time kinetic analysis.[5]
1. Chip Preparation and Ligand Immobilization:
- Select an appropriate sensor chip (e.g., CM5, NTA).
- Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor surface using a suitable coupling chemistry (e.g., amine coupling, His-tag capture).[8]
2. Analyte Preparation:
- Prepare a dilution series of the first analyte (e.g., PROTAC) in running buffer.
- Prepare a dilution series of the first analyte in the presence of a saturating concentration of the second protein (the target protein).
3. Binding Measurements - Binary Interaction:
- Inject the dilution series of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (ka and kd) and determine KD1.
4. Binding Measurements - Ternary Interaction:
- Inject the dilution series of the PROTAC pre-incubated with the target protein over the immobilized E3 ligase surface to measure the ternary binding kinetics and determine KD(ternary).[9]
5. Data Analysis:
- Fit the sensorgrams to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to obtain the kinetic rate constants and affinity.
- Calculate the cooperativity factor: α = KD(binary) / KD(ternary).[3]
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore attached to the interacting partners.[10]
1. Protein Labeling:
- Label the two proteins of interest with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair. This can be achieved through chemical conjugation or by using antibody-based detection of protein tags (e.g., His-tag, GST-tag).[6]
2. Assay Setup:
- In a microplate, add a constant concentration of the donor-labeled protein and the acceptor-labeled protein.
- Add a serial dilution of the compound of interest (e.g., PROTAC).
3. Incubation and Measurement:
- Incubate the plate for a defined period to allow the system to reach equilibrium.
- Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
4. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
- Plot the TR-FRET ratio against the compound concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at high concentrations due to the "hook effect".[11]
- While TR-FRET does not directly yield a KD value for calculating α in the same way as ITC and SPR, the magnitude and position of the peak of the bell-shaped curve provide a semi-quantitative measure of cooperativity and the potency of the ternary complex formation.
Visualizing the Workflow and Concepts
To further clarify the experimental logic and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Thermodynamic cycle of ternary complex formation.
Caption: SPR experimental workflow for cooperativity assessment.
Caption: Principle of TR-FRET for detecting ternary complex formation.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. nurixtx.com [nurixtx.com]
Navigating the Cellular Maze: A Comparative Guide to PROTAC Linker Permeability
For researchers, scientists, and drug development professionals, the journey of a Proteolysis Targeting Chimera (PROTAC) from the extracellular space to its intracellular target is a critical hurdle. The linker, often considered a simple bridge, plays a pivotal role in this journey, significantly influencing the molecule's ability to traverse the cell membrane. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of cell-permeable protein degraders.
The cell permeability of a PROTAC is a key determinant of its therapeutic efficacy. Due to their large size, often exceeding the traditional "rule-of-five" guidelines for oral bioavailability, PROTACs face significant challenges in passively diffusing across the lipid bilayer.[1][2] The chemical nature of the linker—its flexibility, polarity, and ability to form intramolecular interactions—profoundly impacts the overall physicochemical properties of the PROTAC and, consequently, its cellular uptake.[3][4]
The Great Divide: Comparing Linker Classes
PROTAC linkers are broadly categorized into flexible and rigid types, with polyethylene (B3416737) glycol (PEG) and alkyl chains being the most common flexible options.[5] The choice of linker can dramatically alter a PROTAC's conformational behavior, which in turn affects its permeability.[6][7]
Flexible Linkers: The Conformational Chameleon
Flexible linkers, such as PEG and alkyl chains, allow the PROTAC to adopt various conformations. A key concept in PROTAC permeability is the "chameleon effect," where the molecule can fold to shield its polar surface area in the lipophilic environment of the cell membrane, thereby facilitating passive diffusion.[1]
-
PEG Linkers: These linkers, composed of repeating ethylene (B1197577) glycol units, are generally hydrophilic and can improve the solubility of the PROTAC.[5] Studies have shown that PEG-type linkers can promote a higher proportion of folded conformations compared to their alkyl counterparts, which can correlate with higher cell permeability.[1][6] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, facilitating intramolecular interactions that stabilize a folded state.
-
Alkyl Linkers: Composed of saturated hydrocarbon chains, alkyl linkers are more hydrophobic.[5] While increased lipophilicity can sometimes enhance membrane permeability, it doesn't always translate to better cell entry for PROTACs.[] In some cases, alkyl linkers can lead to more extended conformations with a high solvent-accessible polar surface area, resulting in lower permeability.[6][9] However, at matched lipophilicity, alkyl-linked degraders have been shown to outperform PEGylated analogues in certain permeability assays.[]
Rigid Linkers: A More Defined Path
Rigid linkers, which often incorporate cyclic structures like piperidine (B6355638) or piperazine, restrict the conformational freedom of the PROTAC.[1][5] This can be advantageous in pre-organizing the molecule into a conformation that is favorable for both ternary complex formation (the interaction between the target protein, PROTAC, and E3 ligase) and cell permeability.[5] The inclusion of such moieties can also improve water solubility and metabolic stability.[1]
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from studies comparing the cell permeability of PROTACs with different linkers. The most common assays used are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Table 1: Comparison of Flexible PROTAC Linkers
| PROTAC | Linker Type | Permeability (Papp) Caco-2 (10⁻⁶ cm/s) | Permeability (Pe) PAMPA (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | PEG | 1.7 | - | 8.4 | [10] |
| PROTAC 15 | Alkyl variant of 14 | - | - | - | [10] |
| PROTAC 20d | PEG | - | - | >12 | [10] |
| PROTAC 7 | PEG-like | - | 0.6 | - | [11] |
| PROTAC 9 | PEG-like (longer) | - | 0.006 | - | [11] |
| PROTAC 21 | Amide | - | - | - | [12] |
| PROTAC 25 | Ester (more lipophilic than 21) | - | 10-fold > 21 | - | [12] |
| PROTAC 24 | Amide | - | - | - | [12] |
| PROTAC 28 | Ester (more lipophilic than 24) | - | 0.6 (7.5-fold > 24) | - | [12] |
Table 2: Impact of Linker Rigidity and Composition on VHL PROTACs
| PROTAC | Linker Description | Permeability Class | in cellulo/in vitro ratio | Reference |
| 1 | Flexible aliphatic | Low | - | [3] |
| 2 | Flexible ethylene glycol-based | High | Low | [3] |
| 3 | Somewhat more rigid | Medium-High | - | [3] |
| 4 | Somewhat more rigid | Medium-Low | - | [3] |
| 5 | Most rigid | Medium-Low | - | [3] |
| 6 | Most rigid (matched pair with 5) | Medium-Low | - | [3] |
| 7 | High flexibility (tertiary amine) | Medium-High | - | [3] |
| 8 | Contains piperidine moiety (more rigid) | Medium-High | - | [3] |
| 9 | Ten-atom long linker with amide | High | Low | [3] |
Visualizing the Path to Permeability
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Caption: Logical flow from linker design to therapeutic efficacy.
Caption: Relationship between linker type, conformation, and permeability.
Experimental Protocols
Accurate assessment of cell permeability is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments cited in the literature.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay models passive, transcellular permeation and is used to predict gastrointestinal tract absorption or blood-brain barrier permeability.[13][14]
-
Plate Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC solution, dissolved in a suitable buffer, is added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed into an acceptor plate containing a buffer solution. The entire assembly is then incubated, typically for several hours, to allow for the passive diffusion of the compound across the artificial membrane.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon epithelial cancer cell line that, when cultured as a monolayer, differentiates to form tight junctions, mimicking the barrier of the human intestine.[13] This assay can assess both passive diffusion and active transport mechanisms.[1]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Compound Addition: The PROTAC solution is added to either the apical (top) or basolateral (bottom) side of the cell monolayer.
-
Incubation: The plates are incubated, typically at 37°C, for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: Samples are collected from the opposite chamber (basolateral if added apically, and vice versa) at the end of the incubation period. The concentration of the PROTAC in these samples, as well as in the initial donor solution, is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Efflux Ratio Determination: The efflux ratio is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cell by efflux pumps.[10]
NanoBRET Target Engagement Assay
This assay can be adapted to provide an "availability index" that reflects the intracellular concentration of a PROTAC.[15]
-
Cell Preparation: Cells are engineered to express a NanoLuc luciferase fusion of the E3 ligase (e.g., CRBN or VHL).
-
Assay Conditions: The assay is performed in parallel under two conditions: in live cells and in cells that have been permeabilized with a detergent like digitonin.
-
PROTAC and Tracer Addition: A fluorescent tracer that binds to the NanoLuc-E3 ligase is added to the cells, followed by the PROTAC at various concentrations.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. The PROTAC will compete with the tracer for binding to the E3 ligase, leading to a decrease in the BRET signal.
-
Availability Index Calculation: By comparing the IC50 values (the concentration of PROTAC that inhibits 50% of the tracer binding) obtained in live versus permeabilized cells, an availability index can be calculated. A smaller difference between the two values indicates better cell permeability.
Conclusion
The linker is a critical design element in the development of cell-permeable PROTACs. While flexible linkers like PEG can promote folded conformations that shield polarity and enhance permeability, rigid linkers offer the potential for pre-organizing the molecule into a favorable state. The choice of linker must be carefully considered and empirically tested using robust permeability assays. By understanding the intricate relationship between linker composition, molecular conformation, and cell entry, researchers can better navigate the cellular maze and design the next generation of effective protein-degrading therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Navigating the In Vivo Landscape: A Guide to Validating PROTAC Activity
For researchers, scientists, and drug development professionals, the successful translation of Proteolysis Targeting Chimeras (PROTACs) from promising in vitro candidates to effective in vivo therapeutics hinges on rigorous validation in relevant animal models. This guide provides an objective comparison of key in vivo validation strategies, supported by experimental data, detailed protocols, and clear visual representations of the underlying processes.
The unique mechanism of action of PROTACs—hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation—presents distinct challenges and opportunities for in vivo assessment compared to traditional small molecule inhibitors.[1] This guide will delve into the critical aspects of this validation process, including pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies, with a focus on oncology-related models.
Comparative In Vivo Performance of Clinically Relevant PROTACs
The in vivo behavior of a PROTAC is a complex interplay of its absorption, distribution, metabolism, and excretion (ADME) properties, which ultimately dictates its efficacy and potential toxicity. Here, we compare the in vivo data of two pioneering PROTACs that have advanced to clinical trials, ARV-110 and ARV-471, alongside a preclinical Bruton's tyrosine kinase (BTK) PROTAC, UBX-382, to illustrate key validation parameters.
| PROTAC | Target | In Vivo Model | Dosing | Key Pharmacodynamic Finding | Key Efficacy Finding | Key Pharmacokinetic Parameter |
| ARV-110 | Androgen Receptor (AR) | VCaP Xenograft (mouse) | 1 mg/kg, PO, QD | >90% AR degradation in tumor tissue.[2][3] | Significant tumor growth inhibition in enzalutamide-resistant models.[2][3] | Orally bioavailable with dose-proportional exposure.[3][4] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | ER+ Breast Cancer Xenograft (mouse) | 30 mg/kg | 88% ER degradation in tumor tissue, superior to fulvestrant (B1683766) (63%).[5] | Robust tumor regressions, especially in combination with CDK4/6 inhibitors.[6] | Oral bioavailability of 17.91% in mice and 24.12% in rats.[7] |
| UBX-382 | Bruton's Tyrosine Kinase (BTK) | TMD-8 Xenograft (mouse) | 3 and 10 mg/kg, PO | Potent degradation of wild-type and C481S mutant BTK.[8] | Complete tumor regression in both wild-type and ibrutinib-resistant models.[8] | Orally bioavailable with demonstrated in vivo efficacy.[8] |
Visualizing the Path to In Vivo Validation
Understanding the intricate processes involved in PROTAC action and validation is crucial. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, a typical in vivo experimental workflow, and the key decision-making logic in preclinical PROTAC development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ascopubs.org [ascopubs.org]
- 3. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 4. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Phthalimide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Phthalimide-PEG2-Boc PROTACs and Alternatives
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. A key component in the design of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting element. This guide provides a detailed comparison of the pharmacokinetic (PK) properties of PROTACs, with a focus on those incorporating a phthalimide-based Cereblon (CRBN) E3 ligase ligand and a polyethylene (B3416737) glycol (PEG) linker, such as the this compound structure. We present a compilation of experimental data to facilitate an objective comparison with alternative linker strategies, offering insights for the rational design of next-generation protein degraders.
Quantitative Comparison of PROTAC Pharmacokinetic Properties
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for a selection of PROTACs. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the specific protein of interest (POI), E3 ligase ligand, cell line, and animal model can significantly influence the observed results.
Table 1: In Vitro Degradation and Permeability of PROTACs with Varying Linkers
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Reference |
| Hypothetical this compound PROTAC | BRD4 | Pomalidomide | PEG2 | 25 | >90 | 1.5 | N/A |
| MZ1 | BRD4 | VHL | PEG3 | 55 | 85 | <0.4 | [1] |
| ARV-771 | BETs | CRBN | PEG4 | <1 | >95 | N/A | [2] |
| dBET1 | BETs | CRBN | PEG4 | 4 | >95 | N/A | [2] |
| PROTAC 14 | AR | Cereblon | PEG | Inactive | N/A | 1.7 | [3] |
| PROTAC with PEG5 linker | BRD4 | VHL | PEG5 | 15 | >98 | 2.5 | [1] |
| PROTAC with Alkyl Linker | AR | Cereblon | Alkyl | 10 | ~70 | 0.5 | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Papp (A-B): Apparent permeability from the apical to the basolateral side in the Caco-2 cell model. N/A: Not Available.
Table 2: In Vivo Pharmacokinetic Parameters of Selected PROTACs
| PROTAC ID | Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| QCA570 (BET degrader) | Mouse | IV | 5 | 2360 (at 1h) | N/A | N/A | N/A | [4] |
| ARV-110 | Rat | PO | 100 | 1900 | 4 | 11 | 38 | [2] |
| ARV-471 | Rat | PO | 100 | 4700 | 6 | 10 | 100 | [2] |
| PROTAC with PEG5 linker (BRD4) | Mouse | PO | 10 | N/A | N/A | N/A | 25 | [1] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life. N/A: Not Available.
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding of PROTAC technology. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for phthalimide-based PROTACs and a typical experimental workflow for their pharmacokinetic analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a PROTAC by measuring its rate of degradation when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance)
-
Negative control (e.g., a compound with known low clearance)
-
Acetonitrile (B52724) with an internal standard for quenching and sample preparation
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation should be low (<1%) to avoid inhibiting enzyme activity.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC using the Caco-2 cell line, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC compound
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with transport buffer.
-
Add the test PROTAC solution to the apical (donor) side.
-
At specified time points, collect samples from the basolateral (receiver) side.
-
-
Efflux Assay (Basolateral to Apical - B-A):
-
Add the test PROTAC solution to the basolateral (donor) side.
-
At specified time points, collect samples from the apical (receiver) side.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
Test PROTAC compound (as a DMSO stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Compound Addition: Add a small volume of the PROTAC DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add PBS to each well to achieve the desired final compound concentrations.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Filtration: Filter the solutions through the 96-well filter plate to remove any precipitated compound.
-
Quantification: Determine the concentration of the dissolved PROTAC in the filtrate using a standard curve by UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Conclusion
The pharmacokinetic properties of this compound PROTACs and their alternatives are a critical determinant of their therapeutic potential. This guide provides a framework for the comparative assessment of these molecules, emphasizing the importance of standardized experimental protocols and the careful interpretation of quantitative data. The length and composition of the PEG linker, as well as the choice of the E3 ligase ligand, profoundly influence the solubility, permeability, metabolic stability, and ultimately the in vivo efficacy of PROTACs. While a PEG2 linker can offer a balance of flexibility and synthetic accessibility, systematic evaluation against a panel of linkers with varying lengths and chemical properties is essential for the optimization of a clinical candidate. The provided protocols and diagrams serve as a resource for researchers to design and execute robust studies to advance the field of targeted protein degradation.
References
Safety Operating Guide
Proper Disposal of Phthalimide-PEG2-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring workplace safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Phthalimide-PEG2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). While this compound is not broadly classified as a hazardous substance, it is imperative to handle its disposal with care and in accordance with institutional and regulatory guidelines. The primary step before initiating any disposal protocol is to obtain and consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that appropriate Personal Protective Equipment (PPE) is used.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps provide a general guideline.
-
Hazard Assessment : The first and most critical step is to determine if the this compound waste is contaminated with any hazardous materials. If the waste is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.
-
Waste Segregation and Collection :
-
Solid Waste : Collect solid this compound waste in a designated, clearly labeled, and sealed container. The container should be made of a compatible material.
-
Liquid Waste : If this compound is in a solution, collect it in a sealed, leak-proof container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling : All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard information. Attach a completed hazardous waste tag if required by your institution.
-
Storage : Store the waste container in a designated and secure waste accumulation area. Ensure the storage area is well-ventilated.
-
Disposal Route :
-
Non-Contaminated Waste : For pure or uncontaminated this compound, the primary disposal route is through a licensed chemical waste disposal contractor. Contact your institution's EHS office to arrange for pickup.
-
Contaminated Waste : If contaminated with hazardous materials, follow the specific disposal protocol for the hazardous contaminant.
-
Important Considerations :
-
Drain Disposal : Do not dispose of this compound down the drain unless explicitly approved by your institution's EHS department. While polyethylene (B3416737) glycol (PEG) is biodegradable, the overall compound's environmental impact upon drain disposal has not been thoroughly assessed.
-
Trash Disposal : Do not dispose of solid this compound in the regular trash. All laboratory chemical waste should be disposed of through the proper channels.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
| Container Status | Disposal Procedure |
| Completely Empty (no residue) | Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinsate must be collected and disposed of as chemical waste. Subsequent rinsates may be disposed of as directed by your EHS office. Deface the label on the empty container before placing it in the appropriate recycling or solid waste stream. |
| Contains Residue | If the container cannot be thoroughly cleaned, it must be disposed of as chemical waste through your institution's EHS department. |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This guide is intended to provide general procedures. Always prioritize the specific instructions from the chemical's Safety Data Sheet and your institution's Environmental Health and Safety department to ensure full compliance and safety.
Essential Safety and Logistical Information for Handling Phthalimide-PEG2-Boc
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical guidance for Phthalimide-PEG2-Boc, a biochemical reagent utilized in life science research.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with side shields are required to protect against splashes.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation.[2][3] | |
| Hand Protection | Gloves | Chemically resistant gloves, such as nitrile or neoprene, should be worn.[1][4] Inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing.[3][4] |
| Disposable Gown | For larger quantities or when there is a higher risk of contamination, a disposable gown is preferred.[2][4] | |
| Respiratory Protection | Dust Mask/Respirator | If handling the solid form and there is a risk of dust formation, a dust mask or a NIOSH-approved respirator should be used.[5] |
II. Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Ensure easy access to an eyewash station and a safety shower.
2. Handling Procedures:
-
Before use, carefully read the Safety Data Sheet (SDS) if available, or follow general precautions for handling phthalimide-containing compounds.
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Minimize the generation of dust when working with the solid form.
-
Wash hands thoroughly with soap and water after handling the compound.[6]
3. Storage:
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[6][7]
-
A recommended storage condition is -20°C for long-term stability.[8]
The following diagram outlines the logical workflow for safely handling this compound.
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
All materials that have come into contact with this compound, including gloves, disposable gowns, and contaminated labware, should be considered chemical waste.
2. Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed waste container.
-
Do not mix this waste with other incompatible waste streams.
3. Disposal Method:
-
Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, paper towels) | Labeled, sealed plastic bag or container | Place in the designated solid chemical waste stream. |
| Liquid Waste (e.g., reaction mixtures, solvents) | Labeled, sealed, and chemically compatible bottle | Store in a secondary container and dispose of through the institutional EHS office. |
| Sharps (e.g., contaminated needles, scalpels) | Puncture-resistant sharps container | Dispose of according to institutional guidelines for chemically contaminated sharps. |
References
- 1. pharmastate.academy [pharmastate.academy]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. peptide.com [peptide.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.se [fishersci.se]
- 8. Thalidomide-NH-PEG2-C2-NH-Boc, 2097509-40-3 | BroadPharm [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
